D-Biopterin
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
2-amino-6-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h2-3,6,15-16H,1H3,(H3,10,11,13,14,17)/t3-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQIJBMDNUYRAM-AWFVSMACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Biopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36183-24-1, 13039-62-8, 22150-76-1 | |
| Record name | rel-2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-4(3H)-pteridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36183-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Biopterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13039-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | biopterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [S-(R*,S*)]-2-amino-6-(1,2-dihydroxypropyl)-1H-pteridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-Biopterin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000633 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Intricate Role of D-Biopterin as an Enzymatic Cofactor: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the pivotal function of D-Biopterin (in its reduced form, Tetrahydrobiopterin or BH4) as an indispensable enzymatic cofactor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and therapeutic interventions related to BH4-dependent enzymes.
Introduction
6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), the physiologically active form of this compound, is a critical cofactor for a select group of essential enzymes.[1][2] Its involvement spans vital metabolic processes, including the synthesis of monoamine neurotransmitters, the catabolism of phenylalanine, and the production of nitric oxide.[1][3][4] Consequently, dysregulation of BH4 metabolism or function is implicated in a range of pathologies, from inherited metabolic disorders to cardiovascular and neurological diseases. This technical guide provides an in-depth exploration of BH4's function as an enzymatic cofactor, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated pathways to support advanced research and drug development.
Core Functions of this compound (BH4) as an Enzymatic Cofactor
BH4 is an essential cofactor for three main classes of enzymes: aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase. For the aromatic amino acid hydroxylases, BH4 acts as a reductant, enabling the incorporation of one atom of molecular oxygen into the amino acid substrate. In the case of nitric oxide synthases, BH4 plays a crucial role in the five-electron oxidation of L-arginine to produce nitric oxide and L-citrulline. Alkylglycerol monooxygenase utilizes BH4 to cleave the ether bond in alkylglycerols.
Aromatic Amino Acid Hydroxylases (AAAHs)
The AAAH family includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), which are rate-limiting enzymes in crucial metabolic pathways.
-
Phenylalanine Hydroxylase (PAH): PAH catalyzes the conversion of phenylalanine to tyrosine. A deficiency in PAH or its cofactor BH4 leads to hyperphenylalaninemia and the genetic disorder phenylketonuria (PKU).
-
Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine) from tyrosine.
-
Tryptophan Hydroxylase (TPH): TPH catalyzes the initial and rate-limiting step in the synthesis of serotonin from tryptophan.
Nitric Oxide Synthases (NOS)
All three isoforms of nitric oxide synthase—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—require BH4 for their catalytic activity. In the absence of sufficient BH4, NOS can become "uncoupled," leading to the production of superoxide radicals instead of nitric oxide, contributing to oxidative stress and endothelial dysfunction.
Alkylglycerol Monooxygenase (AGMO)
AGMO is responsible for the cleavage of the ether bond in alkylglycerols, a class of ether lipids. This enzyme is crucial for the catabolism of these lipids and is also dependent on BH4 for its function.
Quantitative Data: Enzyme Kinetics
The following tables summarize the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for BH4 with its dependent enzymes. These values can vary depending on the experimental conditions, such as pH, temperature, and the source of the enzyme.
| Enzyme | Substrate | Km (µM) for BH4 | Vmax (nmol/min/mg) | Source Organism/System | Reference(s) |
| Phenylalanine Hydroxylase (PAH) | Phenylalanine | 2-3 | Not specified | Rat Liver | |
| Tyrosine Hydroxylase (TH) | Tyrosine | ~24 (non-phosphorylated) | Not specified | Human (recombinant) | |
| Tyrosine Hydroxylase (TH) | Tyrosine | ~11 (phosphorylated) | Not specified | Human (recombinant) | |
| Tryptophan Hydroxylase (TPH) | Tryptophan | ~18.1 | Not specified | RBL2H3 cells | |
| Nitric Oxide Synthase (NOS) | L-Arginine | 0.02-0.03 | Not specified | Not specified |
Note: Vmax values are often reported in various units and are highly dependent on the purity and specific activity of the enzyme preparation, making direct comparisons challenging.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound's function.
Biosynthesis of Neurotransmitters
Nitric Oxide Synthesis and the Role of BH4
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound as an enzymatic cofactor.
Protocol 1: Assay for Tyrosine Hydroxylase Activity by HPLC
This protocol is adapted from a method employing coulometric detection for enhanced sensitivity and minimal sample preparation.
1. Materials and Reagents:
-
Tissue homogenates (e.g., human brain) or cell lysates (e.g., rat pheochromocytoma PC12h cells)
-
L-tyrosine
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)BH4)
-
Catalase
-
NSD-1055 (or other aromatic L-amino acid decarboxylase inhibitor)
-
FeSO4 (for brain homogenates)
-
0.1 M Perchloric acid
-
HPLC system with a coulometric electrochemical detector
2. Enzyme Reaction:
-
Prepare a reaction mixture containing L-tyrosine, (6R)BH4, catalase, and NSD-1055 in an appropriate buffer. For human brain homogenates, also include Fe2+ ions.
-
Add the enzyme sample (tissue homogenate or cell lysate) to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Terminate the reaction by adding an equal volume of 0.1 M perchloric acid.
3. Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixture to pellet precipitated proteins.
-
Filter the supernatant through a suitable filter (e.g., 0.22 µm).
4. HPLC Analysis:
-
Inject the filtered sample directly onto the HPLC system.
-
Separate the components using a suitable column and mobile phase.
-
Detect and quantify the L-DOPA produced using the coulometric electrochemical detector.
Protocol 2: Colorimetric Assay for Nitric Oxide Synthase (NOS) Activity
This protocol is based on the Griess reaction, which detects nitrite, a stable and oxidized product of nitric oxide.
1. Materials and Reagents:
-
Cell or tissue lysates
-
NOS Assay Buffer
-
NOS Substrate (L-arginine)
-
NOS Cofactors (including NADPH, FAD, FMN, and BH4)
-
Nitrate Reductase (to convert nitrate to nitrite for total NO measurement)
-
Griess Reagent 1 (e.g., sulfanilamide in acid)
-
Griess Reagent 2 (e.g., N-(1-naphthyl)ethylenediamine in acid)
-
96-well microplate
-
Microplate reader
2. Sample Preparation:
-
Homogenize tissue or lyse cells in cold NOS Assay Buffer containing protease inhibitors.
-
Centrifuge the homogenate/lysate to clarify the supernatant.
-
Determine the protein concentration of the supernatant.
3. Enzyme Reaction:
-
Add a defined amount of protein from the sample supernatant to the wells of a 96-well plate.
-
Prepare a reaction mix containing NOS Assay Buffer, NOS Substrate, and NOS Cofactors.
-
Add the reaction mix to the sample wells to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
4. Nitrite Detection (Griess Reaction):
-
If measuring total nitric oxide production, add Nitrate Reductase and its cofactors to the wells and incubate to convert nitrate to nitrite.
-
Add Griess Reagent 1 to all wells.
-
Add Griess Reagent 2 to all wells.
-
Incubate at room temperature for approximately 10-15 minutes to allow for color development.
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
Protocol 3: Quantification of BH4 in Tissue Samples by HPLC with Electrochemical Detection
This protocol provides a method for the direct measurement of BH4 in biological samples.
1. Materials and Reagents:
-
Tissue samples
-
Homogenization buffer (e.g., containing antioxidants like DTE and metal chelators like DTPA)
-
Perchloric acid or other protein precipitating agent
-
HPLC system with an electrochemical detector (ECD)
-
Synergi Polar-RP column or equivalent
-
Mobile phase (e.g., 50 mM potassium phosphate, pH 2.6, with 0.1 mM DTE and 0.1 mM DTPA)
2. Sample Preparation:
-
Homogenize the tissue sample on ice in the homogenization buffer.
-
Precipitate proteins by adding a protein precipitating agent (e.g., perchloric acid).
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.
-
Filter the supernatant through a 10 kDa cut-off filter to remove any remaining proteins.
-
The resulting protein-free supernatant is ready for HPLC analysis.
3. HPLC-ECD Analysis:
-
Inject a defined volume of the prepared sample onto the HPLC system.
-
Separate BH4 from other components using an isocratic flow of the mobile phase.
-
Detect BH4 using the electrochemical detector set at an appropriate potential (e.g., +280 mV).
-
Quantify the BH4 concentration by comparing the peak area to a standard curve prepared with known concentrations of BH4.
Experimental Workflows
The following diagrams illustrate common experimental workflows in this compound research.
Workflow for Enzyme Activity Assay
Workflow for Neurotransmitter Quantification from Brain Tissue
Conclusion
This compound, in its reduced form BH4, is a cornerstone of several indispensable metabolic pathways. A thorough understanding of its role as an enzymatic cofactor is paramount for elucidating the pathophysiology of numerous diseases and for the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers, offering a synthesis of critical quantitative data, detailed experimental protocols, and clear visual representations of the complex biological systems in which BH4 operates. Continued investigation into the intricate mechanisms of BH4-dependent enzymes holds significant promise for advancing human health.
References
Unraveling the Stereospecificity of Biopterin: A Technical Guide to the Biological Activities of D- and L-Isomers
For Immediate Release
This technical guide provides a comprehensive analysis of the stereoisomeric differences between D- and L-biopterin, with a focus on their distinct biological activities. It is intended for researchers, scientists, and drug development professionals working in the fields of neurobiology, cardiovascular disease, and metabolic disorders. This document elucidates the critical role of stereochemistry in the function of tetrahydrobiopterin (BH4) as an essential enzyme cofactor.
Core Findings: L-erythro-Tetrahydrobiopterin as the Active Cofactor
The biological activity of biopterin is critically dependent on its stereochemistry, with the reduced form, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (L-BH4), being the sole active cofactor for several key enzymes in human physiology.[1][2][3][4][5] These enzymes include the aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—and nitric oxide synthase (NOS). Consequently, L-BH4 is indispensable for the biosynthesis of neurotransmitters such as dopamine and serotonin, and the vasodilator nitric oxide.
In contrast, other stereoisomers of tetrahydrobiopterin, including those of the D-configuration, exhibit significantly lower or even inhibitory activity. For instance, while the L-erythro and D-threo isomers of tetrahydrobiopterin show comparable cofactor activities for tyrosine hydroxylase, the D-erythro and L-threo isomers are markedly less active. Furthermore, the (6S)-L-erythro isomer of BH4 is nearly inactive as a cofactor for tryptophan hydroxylase and can act as an antagonist to the dopamine-releasing effects of the active (6R)-L-erythro isomer.
The oxidized form of L-biopterin, 7,8-dihydro-L-biopterin, is a product of BH4 oxidation and is biologically inactive as a cofactor. However, it can be recycled back to the active L-BH4 form via the salvage pathway.
Quantitative Analysis of Biopterin Isomer Activity
The following table summarizes the available quantitative data on the differential activity of D- and L-biopterin stereoisomers with key enzymes.
| Enzyme | Biopterin Isomer | Parameter | Value | Species/System | Reference |
| Tyrosine Hydroxylase | L-erythro-tetrahydrobiopterin | Km | ~20 µM (at <100 µM) | Bovine Adrenal Medulla | |
| D-threo-tetrahydrobiopterin | Km | ~20 µM (at <100 µM) | Bovine Adrenal Medulla | ||
| D-erythro-tetrahydrobiopterin | Km | Constant | Bovine Adrenal Medulla | ||
| L-threo-tetrahydrobiopterin | Km | Constant | Bovine Adrenal Medulla | ||
| Tryptophan Hydroxylase | (6R)-L-erythro-tetrahydrobiopterin | Vmax | High | Rat Brain | |
| (6S)-L-erythro-tetrahydrobiopterin | Vmax | Very Low (nearly inactive) | Rat Brain | ||
| Dopamine Release | (6R)-L-erythro-tetrahydrobiopterin | Effect | Stimulatory | Rat Striatum | |
| (6S)-L-erythro-tetrahydrobiopterin | Effect | Antagonistic | Rat Striatum |
Signaling and Metabolic Pathways
The biological activity of L-BH4 is intricately linked to its biosynthesis and recycling pathways, which ensure a sufficient supply of this critical cofactor.
Tetrahydrobiopterin Biosynthesis and Recycling
Caption: Biosynthesis and recycling pathways of tetrahydrobiopterin (BH4).
Role of L-BH4 in Neurotransmitter and Nitric Oxide Synthesis
Caption: L-BH4 as an essential cofactor for key enzymatic reactions.
Experimental Protocols
Measurement of Tetrahydrobiopterin by HPLC with Electrochemical Detection
This method allows for the direct and reliable quantification of BH4 and its oxidized form, dihydrobiopterin (BH2), in biological samples.
1. Sample Preparation:
- Homogenize tissue samples in an acidic extraction buffer (e.g., 0.1 M HCl) containing antioxidants such as 1,4-dithioerythritol (DTE) and a metal chelator like diethylenetriaminepentaacetic acid (DTPA) to prevent auto-oxidation of BH4.
- Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
- Collect the supernatant for analysis.
2. HPLC System:
- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer at a low pH (e.g., pH 2.6-3.0) with DTE and DTPA is employed.
- Flow Rate: A constant flow rate (e.g., 0.5-1.0 mL/min) is maintained.
3. Electrochemical Detection:
- An electrochemical detector with a multi-channel coulometric cell is used.
- Set multiple electrodes at increasing oxidation potentials. BH4 is detected at lower potentials (e.g., +150 to +280 mV), while BH2 is detected at a higher potential (e.g., +600 mV).
4. Quantification:
- Generate standard curves for both BH4 and BH2 using known concentrations.
- Quantify the amounts of BH4 and BH2 in the samples by comparing their peak areas to the respective standard curves.
Phenylalanine Hydroxylase Activity Assay
This assay measures the conversion of radiolabeled phenylalanine to tyrosine, providing a direct measure of PAH enzyme activity.
1. Preparation of Lysate:
- Homogenize liver tissue or other cells expressing PAH in a suitable buffer (e.g., phosphate buffer, pH 6.8) containing a reducing agent like dithioerythritol.
- Centrifuge the homogenate to obtain a clear supernatant containing the enzyme.
2. Reaction Mixture:
- Prepare a reaction mixture containing:
- Potassium phosphate buffer (pH 6.8)
- Dithioerythritol
- L-phenylalanine
- Radiolabeled [14C]phenylalanine
- The synthetic cofactor 6-methyltetrahydropterin or the natural cofactor L-BH4.
- Catalase to remove any hydrogen peroxide that may form.
3. Enzyme Reaction:
- Add the cell or tissue lysate to the reaction mixture to initiate the reaction.
- Incubate at a controlled temperature (e.g., 25-37°C) for a specific time (e.g., 30-60 minutes).
- Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by boiling.
4. Product Separation and Quantification:
- Separate the radiolabeled tyrosine product from the phenylalanine substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quantify the amount of radiolabeled tyrosine formed using a phosphorimager or by liquid scintillation counting.
- Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein in the lysate.
Conclusion
The biological activity of biopterin is exquisitely dependent on its stereochemical configuration. Only the (6R)-L-erythro isomer of tetrahydrobiopterin functions as an essential cofactor for critical enzymatic reactions involved in neurotransmitter and nitric oxide synthesis. Other stereoisomers, including D-forms, are largely inactive or can even be inhibitory. This stereospecificity has profound implications for the development of therapeutic strategies targeting BH4-dependent pathways, as the administration of the correct isomer is paramount for achieving the desired physiological effects. The experimental protocols outlined in this guide provide a framework for the accurate assessment of biopterin levels and enzyme activities, which is fundamental for advancing research in this field.
References
- 1. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor [mdpi.com]
- 2. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrobiopterin biosynthesis, regeneration and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereochemistry of biopterin cofactor and facile methods for the determination of the stereochemistry of a biologically active 5,6,7,8-tetrahydropterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrobiopterin, the cofactor for aromatic amino acid hydroxylases, is synthesized by and regulates proliferation of erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the In Vivo Regulation of D-Biopterin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing the in vivo biosynthesis of D-Biopterin (Tetrahydrobiopterin, BH4), an essential cofactor for numerous metabolic pathways. The guide details the key enzymatic steps, feedback loops, and external modulatory factors, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating complex relationships through signaling and workflow diagrams.
Core Biosynthetic Pathways of this compound
This compound is synthesized and regenerated through three primary pathways: the de novo synthesis pathway, the salvage pathway, and the recycling pathway. These pathways ensure a tightly controlled intracellular concentration of BH4, which is critical for the function of aromatic amino acid hydroxylases, nitric oxide synthases (NOS), and alkylglycerol monooxygenase.[1]
De Novo Synthesis Pathway
The de novo pathway synthesizes BH4 from guanosine triphosphate (GTP). This multi-step process is the primary route for BH4 production and is subject to complex regulation.
-
GTP Cyclohydrolase I (GCH1): This is the rate-limiting enzyme of the de novo pathway, catalyzing the conversion of GTP to 7,8-dihydroneopterin triphosphate.[2] Its activity is a major control point in BH4 biosynthesis.
-
6-Pyruvoyl-Tetrahydropterin Synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.
-
Sepiapterin Reductase (SPR): In the final step, SPR catalyzes the two-step reduction of 6-pyruvoyl-tetrahydropterin to BH4, utilizing NADPH as a cofactor.[3]
Salvage and Recycling Pathways
The salvage and recycling pathways are crucial for maintaining BH4 homeostasis by regenerating the active cofactor from its oxidized forms.
-
Salvage Pathway: This pathway can synthesize BH4 from sepiapterin, an intermediate that can be formed from 6-pyruvoyl-tetrahydropterin. Sepiapterin is first reduced to 7,8-dihydrobiopterin (BH2) by sepiapterin reductase or other reductases, and then BH2 is reduced to BH4 by dihydrofolate reductase (DHFR).[4]
-
Recycling Pathway: During enzymatic reactions where BH4 acts as a cofactor, it is oxidized to quinonoid dihydrobiopterin (qBH2). Dihydropteridine reductase (DHPR) then reduces qBH2 back to BH4, allowing for its reuse.[1]
Diagram of this compound Biosynthetic Pathways
Caption: Overview of the de novo, salvage, and recycling pathways for this compound (BH4) biosynthesis.
Regulation of this compound Biosynthesis
The in vivo concentration of this compound is meticulously controlled through a multi-layered regulatory network that includes allosteric feedback mechanisms, transcriptional regulation by cytokines and other signaling molecules, and substrate availability.
Allosteric Regulation of GTP Cyclohydrolase I
The activity of GCH1, the rate-limiting enzyme, is finely tuned by the interplay of BH4 and the amino acid L-phenylalanine, a process mediated by the GTP Cyclohydrolase I Feedback Regulatory Protein (GFRP).
-
Feedback Inhibition by BH4: High levels of BH4 promote the binding of GFRP to GCH1, forming an inhibitory complex that reduces GCH1 activity. This negative feedback loop prevents the overproduction of BH4.
-
Feed-forward Activation by L-Phenylalanine: Conversely, elevated levels of L-phenylalanine, a substrate for the BH4-dependent enzyme phenylalanine hydroxylase, stimulate the GCH1-GFRP complex, leading to increased BH4 synthesis. This ensures that sufficient cofactor is available for phenylalanine metabolism.
Diagram of GCH1 Allosteric Regulation
References
- 1. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. cdn.tailieu.vn [cdn.tailieu.vn]
- 4. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of D-Biopterin as a Metabolic Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Biopterin, in its reduced form tetrahydrobiopterin (BH4), is a critical cofactor for a series of indispensable enzymatic reactions within the body.[1][2] Its role as a precursor is fundamental to the synthesis of essential neurotransmitters and the production of nitric oxide, placing it at the heart of numerous physiological and pathological processes.[2][3][4] This technical guide provides an in-depth exploration of this compound's metabolic significance, detailing the enzymatic pathways it fuels, presenting key quantitative data, outlining experimental protocols for its study, and visualizing the intricate molecular interactions. A thorough understanding of these pathways is paramount for researchers and professionals involved in drug development targeting neurological, cardiovascular, and metabolic disorders.
This compound Metabolism: The Synthesis of a Vital Cofactor
The biologically active form of this compound, tetrahydrobiopterin (BH4), is synthesized and regenerated through three interconnected metabolic pathways: the de novo pathway, the salvage pathway, and the recycling pathway. These pathways ensure a steady supply of BH4, which is essential for the function of key enzymes.
De Novo Synthesis Pathway
The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps.
-
GTP cyclohydrolase I (GCH1): This rate-limiting enzyme catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate.
-
6-Pyruvoyltetrahydropterin synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.
-
Sepiapterin reductase (SR): The final step involves the two-step reduction of 6-pyruvoyltetrahydropterin to BH4, catalyzed by sepiapterin reductase.
Salvage and Recycling Pathways
The salvage pathway provides an alternative route to BH4 synthesis, particularly from sepiapterin, which can be formed from intermediates of the de novo pathway. Dihydrofolate reductase (DHFR) plays a crucial role in this pathway by reducing dihydrobiopterin (BH2) to BH4. The recycling pathway is essential for regenerating BH4 after it has been oxidized to quinonoid dihydrobiopterin (qBH2) during its cofactor activity. This regeneration is primarily carried out by the enzyme dihydropteridine reductase (DHPR).
Quantitative Data on this compound Metabolism
Understanding the kinetics of the enzymes involved in BH4 synthesis and the physiological concentrations of the various pterins is crucial for assessing metabolic status and for drug development.
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for the key enzymes in the BH4 synthesis pathways.
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Organism/Source |
| GTP Cyclohydrolase I | GTP | 6.5 - 110 | 12 - 19 min-1 | E. coli, Nocardia |
| 6-Pyruvoyltetrahydropterin Synthase | 7,8-Dihydroneopterin triphosphate | 8.1 | 120 nmol/min/mg | Not specified |
| Sepiapterin Reductase | Sepiapterin | 14.3 | 1.1 sec-1 | Human |
| Sepiapterin Reductase | NADPH | 10 | - | Human |
| Dihydrofolate Reductase | Dihydrobiopterin | 88.2 (Ki) | - | Mouse |
Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, cofactors) and the source of the enzyme.
Physiological Concentrations of Tetrahydrobiopterin and Related Pterins
The concentrations of BH4 and its precursors/metabolites vary across different biological fluids and tissues.
| Analyte | Matrix | Species | Concentration Range |
| Tetrahydrobiopterin (BH4) | Plasma | Human | 3.51 ± 0.94 ng/mL |
| Tetrahydrobiopterin (BH4) | Plasma | Human (oral dose) | Cmax: 258.7-259.0 nmol/L |
| Tetrahydrobiopterin (BH4) | CSF | Human | 31 - 35 nM/L |
| Tetrahydrobiopterin (BH4) | CSF | Human (Parkinson's) | Increased vs. control |
| Tetrahydrobiopterin (BH4) | Brain Tissue | Human (Parkinson's) | Reduced vs. control |
| Tetrahydrobiopterin (BH4) | Liver | Rat | Varies with diet |
| Total Biopterin | Plasma | Human | 5.05 ± 1.14 ng/mL |
| Dihydrobiopterin (BH2) | Plasma | Human | 1.54 ± 0.48 ng/mL |
| Neopterin | Urine | Human | 6018 pmol/mg creatinine |
| Biopterin | Urine | Human | 9104 pmol/mg creatinine |
| Sepiapterin | Plasma | Human | 0.75 - 500 ng/mL (post-administration) |
Note: Concentrations can be influenced by age, health status, and diet. CSF = Cerebrospinal Fluid.
Role of this compound as a Precursor in Key Metabolic Pathways
BH4, derived from this compound, is an essential cofactor for two major classes of enzymes: aromatic amino acid hydroxylases and nitric oxide synthases.
Neurotransmitter Synthesis
BH4 is indispensable for the synthesis of several key monoamine neurotransmitters.
-
Phenylalanine Hydroxylase (PAH): Converts phenylalanine to tyrosine, the precursor for dopamine, norepinephrine, and epinephrine.
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamines, converting tyrosine to L-DOPA.
-
Tryptophan Hydroxylase (TPH): Catalyzes the initial and rate-limiting step in the synthesis of serotonin from tryptophan.
Nitric Oxide Synthesis
All three isoforms of nitric oxide synthase (NOS) — endothelial (eNOS), neuronal (nNOS), and inducible (iNOS) — require BH4 as a cofactor to produce nitric oxide (NO) from L-arginine. NO is a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response. A deficiency in BH4 can lead to "NOS uncoupling," where the enzyme produces superoxide radicals instead of NO, contributing to oxidative stress.
Experimental Protocols
Accurate measurement of this compound and its metabolites, as well as the activity of related enzymes, is essential for research and clinical diagnostics.
Quantification of Tetrahydrobiopterin and Related Pterins by HPLC
High-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection is a widely used method for the quantification of BH4 and other pterins.
Sample Preparation:
-
Biological samples (plasma, tissue homogenates, CSF) must be collected and processed in the presence of antioxidants, such as dithioerythritol (DTE), to prevent the oxidation of BH4.
-
Deproteinization is typically achieved by adding an acid, such as perchloric acid or trichloroacetic acid, followed by centrifugation.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A common mobile phase is a phosphate buffer at a specific pH (e.g., pH 2.6 or 4.5) with a small percentage of an organic modifier like methanol.
-
Detection:
-
Electrochemical Detection (ECD): Highly sensitive for the direct measurement of the redox-active BH4 and BH2.
-
Fluorescence Detection (FD): Requires pre- or post-column oxidation of the non-fluorescent reduced pterins to their fluorescent oxidized forms (e.g., biopterin).
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of pterins.
Sample Preparation:
-
Similar to HPLC, stabilization with antioxidants is crucial.
-
Protein precipitation is a common extraction method.
-
The use of stable isotope-labeled internal standards is recommended for accurate quantification.
LC-MS/MS Conditions (Example):
-
Chromatography: Reversed-phase liquid chromatography is typically used for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.
Enzyme Activity Assays
Nitric Oxide Synthase (NOS) Activity Assay: NOS activity can be measured by monitoring the conversion of L-arginine to L-citrulline or by quantifying the production of nitric oxide. The Griess assay, which measures nitrite (a stable breakdown product of NO), is a common colorimetric method.
Aromatic Amino Acid Hydroxylase Activity Assays:
-
Phenylalanine Hydroxylase (PAH): Activity is typically determined by measuring the formation of tyrosine from phenylalanine using methods like LC-MS/MS.
-
Tryptophan Hydroxylase (TPH): Activity can be assayed by measuring the production of 5-hydroxytryptophan (5-HTP) from tryptophan. This can be done using HPLC with fluorescence or electrochemical detection, or through radioenzymatic assays.
Conclusion and Future Directions
This compound, as the precursor to the essential cofactor tetrahydrobiopterin, lies at the crossroads of several critical metabolic pathways. Its involvement in the synthesis of neurotransmitters and nitric oxide underscores its importance in maintaining neurological and cardiovascular health. Deficiencies or imbalances in the this compound metabolic network are implicated in a range of diseases, making the enzymes in its synthesis and regeneration pathways attractive targets for drug development.
The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working in this field. Future research should continue to focus on elucidating the tissue-specific regulation of this compound metabolism and the development of more targeted therapeutic strategies to modulate BH4 levels for the treatment of various disorders. The continued refinement of analytical techniques will further enhance our ability to accurately assess pterin profiles and their clinical significance.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 3. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of D-Biopterin on Phenylalanine Metabolism: A Technical Guide
Introduction
Tetrahydrobiopterin (BH4), an essential endogenous enzyme cofactor, plays a pivotal role in a multitude of metabolic pathways, most notably in the catabolism of the amino acid phenylalanine.[1][2][3] The biologically active stereoisomer, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, referred to herein as D-Biopterin in the context of its therapeutic use (commercially known as sapropterin), is indispensable for the function of phenylalanine hydroxylase (PAH).[4][5] This enzyme catalyzes the conversion of phenylalanine to tyrosine, the rate-limiting step in its primary metabolic route. Deficiencies in either the PAH enzyme, due to genetic mutations, or in the biosynthesis or regeneration of BH4, lead to hyperphenylalaninemia (HPA), a condition characterized by elevated blood phenylalanine levels. If left untreated, severe HPA, known as Phenylketonuria (PKU), can result in profound neurological damage. This guide provides an in-depth examination of the biochemical and clinical impact of this compound on phenylalanine metabolism, detailing the underlying enzymatic pathways, mechanism of action, and the experimental protocols used to assess its function and efficacy.
Biochemical Pathways Involving Tetrahydrobiopterin
The concentration and availability of BH4 are tightly regulated through a coordinated network of biosynthetic, recycling, and salvage pathways.
Phenylalanine Hydroxylation and BH4 Recycling
The primary role of BH4 in phenylalanine metabolism is as a redox cofactor for Phenylalanine Hydroxlyase (PAH). During the hydroxylation of one molecule of phenylalanine to tyrosine, one molecule of BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). For the PAH enzyme to continue its catalytic function, BH4 must be continuously regenerated. This is accomplished by the BH4 recycling pathway, which involves two key enzymes: pterin-4a-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR). DHPR reduces qBH2 back to its active tetrahydro- form, BH4, thus completing the cycle.
De Novo Biosynthesis of BH4
The de novo synthesis of BH4 begins with guanosine triphosphate (GTP) and proceeds through a three-step enzymatic cascade.
-
GTP cyclohydrolase I (GTPCH): This is the rate-limiting enzyme, converting GTP to 7,8-dihydroneopterin triphosphate.
-
6-pyruvoyltetrahydropterin synthase (PTPS): This enzyme catalyzes the conversion of 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.
-
Sepiapterin reductase (SR): The final step involves the reduction of 6-pyruvoyl-tetrahydropterin to the active cofactor, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).
Genetic defects in any of these enzymes can lead to BH4 deficiency, a rare cause of HPA.
The Salvage Pathway
An alternative route for BH4 synthesis is the salvage pathway. This pathway can convert sepiapterin, an intermediate, into dihydrobiopterin (BH2), which is then reduced to BH4 by the enzyme dihydrofolate reductase (DHFR). This pathway is significant because sepiapterin can be formed from intermediates of the de novo pathway, and it provides a route for BH4 synthesis that is independent of the initial de novo enzymes. Sepiapterin is considered a more bioavailable precursor to BH4 than exogenously administered synthetic BH4.
Mechanism of Action on Phenylalanine Hydroxylase
BH4 influences PAH activity through multiple mechanisms beyond its role as a simple cofactor.
-
Catalytic Cofactor: As detailed above, BH4 provides the reducing equivalents necessary for the hydroxylation of phenylalanine. One mole of BH4 is oxidized for each mole of phenylalanine hydroxylated.
-
Enzyme Regulation and Stability: BH4 acts as a negative regulator of PAH activation by phenylalanine at low, physiological concentrations of the amino acid. It also has a significant stabilizing effect on the PAH enzyme. Studies have shown that the presence of BH4 can act as a pharmacological chaperone, protecting the PAH enzyme from auto-inactivation and degradation, thereby increasing its steady-state levels and residual activity in vivo. This chaperone-like effect is a key molecular explanation for the efficacy of BH4 therapy in certain PKU patients.
-
BH4-Responsive PKU: A subset of patients with PKU, typically those with milder phenotypes, carry specific PAH gene mutations that result in a mutant enzyme with substantial residual activity. These mutant proteins often have impaired folding, stability, or catalytic function. In these cases, supraphysiological doses of this compound can overcome these defects by stabilizing the mutant PAH enzyme, leading to increased activity and a subsequent reduction in blood phenylalanine levels. Responsiveness is highly dependent on the specific genotype.
Quantitative Data and Clinical Findings
Pharmacokinetics of Oral this compound
The clinical use of this compound requires a thorough understanding of its pharmacokinetic profile. Oral administration leads to variable absorption and bioavailability among individuals.
Table 1: Pharmacokinetic Parameters of Oral Tetrahydrobiopterin (BH4)
| Parameter | Value | Dosage | Study Population | Source |
|---|---|---|---|---|
| Tmax (Time to Max Concentration) | 1 - 4 hours | 10 mg/kg | 4 Adults | |
| 4 hours (median) | 20 mg/kg | 71 HPA Patients | ||
| Cmax (Max Concentration) | 258.7 - 259.0 nmol/L | 10 mg/kg | 4 Adults | |
| AUC (Area Under the Curve) | 1708 - 1958 nmol*h/L (up to 10h) | 10 mg/kg | 4 Adults | |
| 370 nmol*h/g Hb (0-32h) | 20 mg/kg | 71 HPA Patients | ||
| Elimination Half-life (t1/2) | 3.3 - 5.1 hours | 10 mg/kg | 4 Adults | |
| ~1.2 hours | Single Oral Dose | C57BL/6 Mice |
| | 46.0 hours (elimination phase) | 20 mg/kg | 71 HPA Patients | |
Note: A 60% higher AUC was observed when the dosage was doubled to 20 mg/kg in one study. Sublingual administration may also increase plasma concentrations compared to oral administration.
Clinical Efficacy in PKU
Clinical trials have demonstrated that this compound (sapropterin) is an effective therapy for a subset of PKU patients. Responsiveness is typically defined as a ≥30% reduction in blood phenylalanine levels following a BH4 loading test.
Table 2: Summary of Clinical Trial Results for this compound (Sapropterin) in PKU
| Study Phase / Type | Patient Population | Dosage | Key Outcomes | Source |
|---|---|---|---|---|
| Phase II Clinical Trial | 485 PKU patients | Daily doses | 17% of patients showed a therapeutic response. | |
| Phase III Clinical Trial | Responders from Phase II | 5, 10, and 20 mg/kg/day | Showed a persistent, dose-dependent reduction in blood Phe. | |
| Oral Challenge Study | 36 patients (classical, atypical, mild PKU) | 10 mg/kg (single dose) | 58.3% (21/36) responded with a >30% decline in blood Phe at 24 hours. |
| Phase III (APHENITY Trial - Sepiapterin) | 98 PKU patients (adult & pediatric) | Not specified | 69% mean Phe reduction in classical PKU patients. | |
Effects on Phenylalanine Oxidation
The impact of BH4 on PAH activity in vivo can be measured using a phenylalanine breath test, which quantifies the conversion of labeled L-[1-¹³C]phenylalanine to ¹³CO₂.
Table 3: Effects of BH4 on Phenylalanine Oxidation Rates in Healthy Controls
| Condition | Parameter | Value (Phenylalanine alone) | Value (Phenylalanine + BH4) | Source |
|---|---|---|---|---|
| Physiological Blood Phe | Δ¹³C Peak (‰) | 40.8 | 21.6 | |
| CRR₁₂₀ (%) | 16.9 | 10.2 | ||
| High Blood Phe | Δ¹³C Peak (‰) | 30.7 | 46.0 |
| | CRR₁₂₀ (%) | 19.9 | 21.1 | |
Δ¹³C: Isotope ratio of ¹³CO₂/¹²CO₂. CRR₁₂₀: Cumulative recovery rate over 120 minutes. These results suggest that excessive BH4 may inhibit PAH at normal phenylalanine levels but activates it under high phenylalanine conditions.
Experimental Protocols
Determination of Biopterin Levels in Biological Samples
Accurate measurement of BH4 and its oxidized forms (BH2, Biopterin) is critical for diagnosing BH4 deficiencies and for pharmacokinetic studies. BH4 is highly susceptible to oxidation, requiring specific sample handling procedures.
Methodology: HPLC with Electrochemical or Fluorescence Detection
This is a common and sensitive method for quantifying pterins.
-
Sample Collection and Stabilization: Collect blood or plasma into tubes containing antioxidants such as dithioerythritol (DTE) to prevent the oxidation of BH4. Store samples at -80°C.
-
Sample Preparation (Protein Precipitation): Deproteinize the plasma, tissue homogenate, or CSF sample by adding an acid, such as trichloroacetic acid or perchloric acid. Centrifuge to pellet the precipitated protein.
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase "ion-pair" liquid chromatography (HPLC) system. The mobile phase and column are selected to achieve separation of BH4, BH2, and other pterins.
-
Detection:
-
Electrochemical Detection (ECD): As the analytes elute from the column, they pass through an electrochemical cell where a potential is applied, causing the oxidation or reduction of the pterins. The resulting current is proportional to the concentration. This method can directly detect BH4.
-
Fluorescence Detection (FD): Reduced pterins like BH4 are not naturally fluorescent. To measure them, a differential oxidation method is often employed. One aliquot is oxidized under acidic conditions (converting BH4 and BH2 to fluorescent biopterin), and another under alkaline conditions (converting only BH2 to biopterin). The difference in biopterin concentration between the two runs allows for the calculation of the original BH4 concentration. Alternatively, post-column coulometric oxidation can be used to convert all pterins to their fluorescent forms for simultaneous measurement in a single run.
-
-
Quantification: Calculate concentrations by comparing the peak areas of the samples to those of known standards.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high specificity and is widely used in clinical and nonclinical studies.
-
Sample Collection and Stabilization: As above, use antioxidants (e.g., 0.1% DTE) to prevent post-collection oxidation.
-
Extraction and Oxidation: Extract the samples and then deliberately oxidize all BH4 to biopterin under controlled basic conditions.
-
Analysis: Measure the total biopterin concentration using LC-MS/MS.
-
Quantification: The initial BH4 concentration is determined indirectly by measuring the total biopterin concentration and applying a pre-determined, species-specific oxidation conversion ratio.
Protocol for a BH4 Loading Test
The BH4 loading test is the standard procedure to identify patients with BH4-responsive PKU.
-
Baseline Measurement: Obtain a baseline blood sample to measure the phenylalanine concentration.
-
BH4 Administration: Administer a single oral dose of this compound, typically 10 or 20 mg/kg body weight.
-
Timed Blood Sampling: Collect subsequent blood samples at specific time points after administration. A common protocol involves sampling at 0, 4, 8, and 24 hours. Some protocols may extend sampling to 48 hours.
-
Phenylalanine Measurement: Analyze the phenylalanine concentration in all collected blood spots or plasma samples, often using tandem mass spectrometry (MS/MS).
-
Assessment of Response: A positive response is generally defined as a reduction in blood phenylalanine concentration of at least 30% from the baseline value at any point during the 24-hour test period.
Measurement of Phenylalanine Hydroxylase (PAH) Activity
Assessing the direct effect of BH4 on PAH enzyme kinetics is crucial for research purposes, particularly when studying specific mutations.
Methodology: In Vitro HPLC-Based Assay
This protocol measures the production of L-tyrosine from L-phenylalanine in a controlled environment.
-
Enzyme Source: Use purified recombinant human PAH (wild-type or mutant forms) expressed in a system like E. coli.
-
Enzyme Activation (Optional): To measure the activity of the fully activated enzyme, pre-incubate the PAH with 1 mM L-phenylalanine. For non-activated measurements, omit this step.
-
Reaction Mixture: Prepare a reaction buffer containing:
-
The PAH enzyme.
-
L-phenylalanine (substrate, e.g., 1 mM).
-
BH4 (cofactor, e.g., 75 µM).
-
Catalase to remove hydrogen peroxide.
-
Dithiothreitol (DTT) to maintain a reducing environment.
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate. Incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1 minute).
-
Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Analysis:
-
Centrifuge the terminated reaction mixture to remove precipitated protein.
-
Inject the supernatant into an HPLC system equipped with a fluorescence detector.
-
Separate L-tyrosine from other components on a reverse-phase column.
-
Quantify the amount of L-tyrosine produced by comparing its fluorescence signal to a standard curve.
-
-
Calculation: Calculate the specific activity of the enzyme (e.g., in nmol of tyrosine produced per minute per mg of enzyme). Kinetic parameters like Kₘ (for BH4) and S₀.₅ (for phenylalanine) can be determined by varying the concentration of one substrate while keeping the other saturated.
Conclusion
This compound is a cornerstone of phenylalanine metabolism, functioning not only as an essential cofactor for phenylalanine hydroxylase but also as a crucial regulator and stabilizer of the enzyme. Its impact extends from fundamental biochemistry to clinical practice, where synthetic this compound (sapropterin) has become an important pharmacological therapy for a significant subset of patients with Phenylketonuria. The ability of exogenous this compound to enhance residual enzyme function highlights the importance of protein stability and chaperone-like effects in managing this metabolic disorder. Continued research into the pharmacokinetics of BH4, the development of more bioavailable precursors like sepiapterin, and a deeper understanding of genotype-phenotype correlations will further refine therapeutic strategies and improve outcomes for individuals with hyperphenylalaninemia.
References
- 1. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 4. The fate of intravenously administered tetrahydrobiopterin and its implications for heterologous gene therapy of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Measurement of D-Biopterin in Brain Tissue Homogenates
Audience: Researchers, scientists, and drug development professionals.
Introduction: D-Biopterin, and its reduced form tetrahydrobiopterin (BH4), is a critical endogenous cofactor for several aromatic amino acid hydroxylases involved in the synthesis of neurotransmitters like dopamine and serotonin.[1][2] It is also a cofactor for nitric oxide synthases.[2] Accurate quantification of biopterin levels in brain tissue is essential for neuroscience research and for developing therapeutics targeting neurological and psychiatric disorders.[1] This document provides detailed protocols for measuring this compound using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Considerations for Biopterin Measurement
Pteridines can exist in three oxidation states: the fully reduced tetrahydro- form (BH4), the partially oxidized dihydro- form (BH2), and the fully oxidized aromatic form (Biopterin).[3] BH4 is highly unstable and prone to oxidation to BH2 and biopterin. Therefore, sample preparation requires antioxidants and careful handling to either preserve the native redox states or to oxidize all forms to biopterin for total biopterin measurement.
-
Stability: Reduced biopterins are unstable and susceptible to oxidation from heat, light, and changes in pH. The use of antioxidants like dithiothreitol (DTT) during sample preparation is crucial.
-
Quantification Strategy: Methods can be designed to measure the different redox forms (BH4, BH2, Biopterin) separately or to measure total biopterin by oxidizing all forms to the stable, fluorescent biopterin molecule.
Experimental Workflow Overview
The general workflow for biopterin analysis in brain tissue involves tissue homogenization, protein precipitation to clear the sample, and subsequent analysis by a chromatographic method.
Caption: General experimental workflow for biopterin analysis in brain tissue.
Protocol 1: Total Biopterin Measurement via HPLC with Fluorescence Detection
This protocol is based on the principle of differential oxidation, where all biopterin forms (BH4, BH2) are oxidized to biopterin, which is highly fluorescent and can be easily detected.
1. Materials and Reagents
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Iodine solution (I₂ in KI)
-
Ascorbic acid
-
Dithiothreitol (DTT)
-
Biopterin standard
-
HPLC-grade methanol and water
-
Phosphate buffer for mobile phase
2. Brain Tissue Homogenization
-
Weigh the frozen brain tissue and place it in a pre-chilled homogenization tube.
-
Add 5-10 volumes of ice-cold 0.2 M HCl containing 1 mM DTT.
-
Homogenize the tissue using a sonicator or mechanical homogenizer on ice until no visible tissue clumps remain.
-
Transfer the homogenate to a microcentrifuge tube.
3. Sample Deproteinization and Oxidation
-
To the homogenate, add an equal volume of 1 M TCA to precipitate proteins.
-
Vortex vigorously for 30 seconds and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant. This contains the mixture of biopterins.
-
Acidic Oxidation: To a 100 µL aliquot of the supernatant, add 10 µL of iodine solution (1% I₂ in 2% KI solution). Vortex and incubate for 1 hour at room temperature in the dark. This step oxidizes both BH4 and BH2 to biopterin.
-
Stop the reaction by adding 10 µL of 2% ascorbic acid to remove excess iodine. The brown color should disappear.
-
The sample is now ready for HPLC analysis.
4. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 50 mM potassium phosphate buffer (pH 2.6) with 5% methanol.
-
Flow Rate: 0.7 - 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.
-
Quantification: Prepare a standard curve of biopterin (0.5 to 100 ng/mL) subjected to the same oxidation procedure. Calculate the concentration in the samples by comparing peak areas to the standard curve.
Protocol 2: this compound and its Redox Forms by LC-MS/MS
LC-MS/MS offers higher sensitivity and specificity, allowing for the simultaneous quantification of BH4, BH2, and biopterin without an oxidation step.
1. Materials and Reagents
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Dithiothreitol (DTT) and Diethylenetriaminepentaacetic acid (DTPA)
-
LC-MS grade solvents (Methanol, Acetonitrile, Water, Formic Acid)
-
Stable isotope-labeled internal standards (e.g., ¹⁵N-BH4, ¹⁵N-BH2).
2. Brain Tissue Homogenization & Extraction
-
Homogenize weighed brain tissue in 5-10 volumes of ice-cold 0.2 M TCA (or 0.4 M PCA) containing a cocktail of antioxidants (e.g., 1 mM DTT and 0.1 mM DTPA).
-
Spike the homogenate with the internal standard solution.
-
Sonicate the sample in a 4°C water bath for 10-15 minutes.
-
Centrifuge at 19,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and transfer it to an amber autosampler vial for analysis to prevent light degradation.
3. LC-MS/MS Conditions
-
LC Column: Reverse-phase C18 or a polar-embedded column (e.g., Poroshell 120 SB-C18, 2.1 x 150 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Gradient: A stepwise or linear gradient elution is typically used to separate the polar pteridine compounds.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for each analyte and internal standard.
Table 1: Example MRM Transitions for Biopterin Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Biopterin | 238.1 | 194.1 |
| Dihydrobiopterin (BH2) | 240.1 | 196.1 |
| Tetrahydrobiopterin (BH4) | 242.1 | 166.1 |
| ¹⁵N₅-BH4 (Internal Std) | 247.1 | 171.1 |
Note: Specific transitions should be optimized for the instrument in use.
Data Presentation
The following table summarizes representative biopterin concentrations found in rodent brain tissue from the literature. Levels can vary based on brain region, species, and analytical method.
Table 2: Reported Biopterin Concentrations in Rodent Brain
| Species | Brain Region | Biopterin Form | Concentration | Reference |
| Rat | Whole Brain | Biopterin (B) | 0.117 µg/g | |
| Rat | Whole Brain | Dihydrobiopterin (BH2) | 0.204 µg/g | |
| Rat | Whole Brain | Tetrahydrobiopterin (BH4) | 0.341 µg/g | |
| Rat | Striatum | Tetrahydrobiopterin (BH4) | ~1.5 pmol/mg protein | |
| Mouse | Locus Coeruleus | Tetrahydrobiopterin (BH4) | ~0.2 pmol/µg protein |
Signaling Pathway and Metabolism
This compound is synthesized from guanosine triphosphate (GTP) through the de novo pathway and can be regenerated through salvage and recycling pathways.
Caption: Simplified overview of this compound biosynthesis and recycling pathways.
References
- 1. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrobiopterin as a rheostat of cell resistance to oxidant injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of D-Biopterin (as Tetrahydrobiopterin, BH4) in Biological Matrices using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
D-Biopterin, primarily in its reduced form, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), is a critical endogenous enzyme cofactor.[1][2][3] It is indispensable for the activity of aromatic amino acid hydroxylases, which are rate-limiting enzymes in the biosynthesis of several key neurotransmitters, including dopamine, norepinephrine, and serotonin.[4][5] Additionally, BH4 is an essential cofactor for nitric oxide synthases (NOS), playing a vital role in cardiovascular function and immune response. Dysregulation of BH4 metabolism has been implicated in a range of pathologies, including phenylketonuria (PKU), neurological disorders, and cardiovascular diseases. Consequently, the accurate quantification of BH4 in biological samples is paramount for both basic research and the development of novel therapeutic strategies.
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of BH4 in plasma and cerebrospinal fluid (CSF). The protocol addresses the inherent challenge of BH4's susceptibility to oxidation by outlining specific sample handling and preparation procedures to ensure data accuracy and reproducibility.
Principle of the Method
This method employs reversed-phase HPLC for the chromatographic separation of BH4 from other endogenous matrix components. The analyte is then detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Due to the rapid oxidation of BH4 to dihydrobiopterin (BH2) and subsequently to biopterin (B), two approaches can be considered: direct measurement of BH4 with stringent antioxidant measures, or indirect measurement where all biopterin forms are oxidized to B, and the total concentration is determined. This protocol focuses on the direct quantification of BH4, which requires meticulous sample stabilization. Stable isotope-labeled BH4 is used as an internal standard (IS) to correct for matrix effects and variations in sample processing.
Experimental Protocols
Materials and Reagents
-
Tetrahydrobiopterin (BH4) standard
-
Stable isotope-labeled Tetrahydrobiopterin (e.g., 15N-BH4)
-
Ascorbic acid
-
Dithioerythritol (DTE)
-
Trichloroacetic acid (TCA)
-
Formic acid, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2EDTA as anticoagulant)
-
Cerebrospinal Fluid (CSF)
Sample Collection and Stabilization
Extreme care must be taken during sample collection to prevent the auto-oxidation of BH4.
-
Blood Collection : Collect whole blood into Vacutainer® tubes containing K2EDTA as an anticoagulant and pre-chilled on wet ice.
-
Stabilization : Immediately after collection, add a freshly prepared antioxidant solution (e.g., 10% ascorbic acid) to the whole blood to achieve a final concentration of 1%. Alternatively, for plasma, transfer it to cryogenic vials containing 0.1% dithioerythritol.
-
Plasma Preparation : Centrifuge the stabilized blood sample at 4°C to separate the plasma.
-
Storage : Immediately store the stabilized plasma or CSF samples at -80°C until analysis. Samples should be protected from light.
Sample Preparation
-
Thaw frozen samples on wet ice.
-
In a microcentrifuge tube, add 50 µL of the sample (plasma, CSF, or standard).
-
Add 10 µL of the internal standard working solution (e.g., 15N-BH4 in an antioxidant solution).
-
To precipitate proteins, add 150 µL of a cold protein precipitation solution (e.g., 0.2M Trichloroacetic acid in methanol containing antioxidants).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Mass Spectrometer: AB Sciex 5500 QTRAP or equivalent triple quadrupole mass spectrometer
HPLC Conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., Poroshell 120 SB-C18, 2.7 µm, 150 x 2.1 mm) or Phenyl-Hexyl column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | A linear gradient appropriate for the separation of BH4 and its internal standard. Example: Start at 5% B, ramp to 95% B over 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | BH4 : Q1: m/z 242.1 -> Q3: m/z 166.1 15N-BH4 (IS) : Q1: m/z 247.1 -> Q3: m/z 171.1 (Example) |
| Collision Energy (CE) | Optimized for the specific instrument and analyte |
| Dwell Time | 100 ms |
| Source Temperature | 500°C |
Data Presentation and Performance Characteristics
The method should be validated according to standard bioanalytical method validation guidelines.
Table 1: Method Validation Summary
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.5 - 500 ng/mL in plasma |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal values |
| Recovery | Consistent and reproducible across the calibration range. |
Table 2: Example MRM Transitions for Pterins
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| BH4 | 242.1 | 166.1 |
| BH2 | 240.1 | 164.1 |
| Biopterin | 238.1 | 194.1 |
| Neopterin | 254.1 | 194.1 |
Note: Specific m/z values may need to be optimized on the instrument used.
Visualizations
This compound (BH4) Biosynthesis and Cofactor Function
Caption: this compound (BH4) synthesis pathway and its role as a cofactor.
Experimental Workflow for BH4 Quantification
Caption: Workflow for HPLC-MS/MS quantification of this compound (BH4).
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
D-Biopterin as a Biomarker for Metabolic Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Biopterin, in its reduced form Tetrahydrobiopterin (BH4), is a critical endogenous cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[1][2] Its involvement in the synthesis of neurotransmitters like dopamine and serotonin, and the production of nitric oxide (NO), places it at the center of numerous physiological processes.[2][3] Consequently, dysregulation of this compound metabolism has been implicated in a range of metabolic disorders, including phenylketonuria (PKU), diabetes, and cardiovascular diseases, making it a valuable biomarker for diagnostics and therapeutic monitoring.[1] A deficiency in BH4 can lead to severe neurological symptoms and endothelial dysfunction.
These application notes provide a comprehensive overview of the use of this compound as a biomarker, including detailed protocols for its quantification in biological samples and a summary of its levels in various metabolic conditions.
Data Presentation: this compound Levels in Metabolic Disorders
The concentration of this compound and its related metabolites can vary significantly in different metabolic disorders. The following tables summarize reported values in human samples.
Table 1: Biopterin and Neopterin Levels in Serum/Blood of Patients with Phenylketonuria (PKU)
| Analyte | Patient Group | Mean Concentration (nmol/L) | Control Group (nmol/L) | Reference |
| Biopterin | Classic PKU | Significantly Higher | Normal | |
| Neopterin | Classic PKU | Significantly Higher | Normal | |
| Biopterin | Atypical PKU | Lower | Normal | |
| Neopterin | Atypical PKU | Lower | Normal | |
| Biopterin | Normal Adults | 1.64 µg/L (approx. 6.9 nmol/L) | - | |
| Neopterin | Normal Adults | 5.52 µg/L (approx. 21.8 nmol/L) | - |
Table 2: Biopterin and Neopterin Levels in Urine and Cerebrospinal Fluid (CSF)
| Analyte | Sample Type | Patient Group/Condition | Concentration | Reference |
| Neopterin | Urine | Colorectal Cancer (Poor Prognosis) | > 220 µmol/mol creatinine | |
| Neopterin | CSF | 6-pyruvoyl-tetrahydropterin synthase deficiency | 200 nmol/L (Ref. 7–65 nmol/L) | |
| 5-HIAA | CSF | 6-pyruvoyl-tetrahydropterin synthase deficiency | 148 nmol/L (Ref. 199–608 nmol/L) | |
| Biopterin | Urine | Type 2 Diabetes (Metformin + Vildagliptin) | Significantly higher than Type 1 Diabetes |
Experimental Protocols
Accurate measurement of this compound and its vitamers is crucial for its clinical application. Below are detailed protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC).
Protocol 1: Measurement of Tetrahydrobiopterin (BH4) in Animal Tissue Samples by HPLC with Electrochemical Detection
This protocol is optimized for the reliable detection of BH4 in tissue samples.
Materials:
-
Homogenization solution: 50 mM potassium phosphate buffer (pH 2.6) with 1 mM 1,4-dithioerythritol (DTE) and 1 mM diethylenetriaminepentaacetic acid (DTPA).
-
BH4 and Dihydrobiopterin (BH2) standards.
-
HPLC system with electrochemical detection (ECD).
Procedure:
-
Tissue Preparation:
-
Immediately after sacrifice, wash tissues (e.g., aorta, heart, brain, kidney, liver) in ice-cold homogenization solution.
-
Clean the tissue from extra fat.
-
-
Homogenization:
-
Homogenize the tissue samples in the homogenization solution.
-
-
Sample Storage and Stability:
-
BH4 standards in HCl are stabilized by the addition of DTE and DTPA.
-
Store samples at -80°C for long-term stability. Samples are stable for at least 24 months at this temperature.
-
-
HPLC-ECD Analysis:
-
Use an HPLC system equipped with an electrochemical detector.
-
BH4 is detected at lower potentials (e.g., 150 mV and 280 mV).
-
BH2 is detected at a higher potential (e.g., 600 mV).
-
Generate a standard curve for both BH4 and BH2 in the concentration range of 25 to 150 µM.
-
Protocol 2: Measurement of Biopterin and Neopterin in Serum and Urine by HPLC with Fluorescence Detection
This protocol describes an improved HPLC method for quantifying biopterin and neopterin in serum and urine.
Materials:
-
0.2 mol/L Trichloroacetic acid (TCA) with iodine.
-
Bio-Rad MP-50 cation-exchange columns.
-
Reversed-phase HPLC system with a fluorescence detector.
-
Guard column.
Procedure:
-
Sample Preparation:
-
Acidify serum or urine specimens.
-
Treat with iodine in 0.2 mol/L TCA to oxidize reduced pterins.
-
Partially purify the samples using Bio-Rad MP-50 cation-exchange columns. A Baker-10 SPE System can be used for a simplified, single-step sample preparation.
-
-
HPLC-Fluorescence Analysis:
-
Analyze the purified samples by reversed-phase HPLC with fluorometric detection.
-
Use a guard column to enhance analytical column stability and analyte recovery.
-
The minimal detectable concentration of biopterin is approximately 0.3 µg/L in a 50 µL injection.
-
Signaling Pathways and Experimental Workflows
This compound (BH4) Synthesis and Recycling Pathways
The intracellular concentration of BH4 is tightly regulated by de novo synthesis, salvage, and recycling pathways.
Caption: this compound (BH4) metabolism pathways.
Experimental Workflow for this compound Analysis
The general workflow for the analysis of this compound and its metabolites in biological samples involves several key steps from sample collection to data analysis.
Caption: General experimental workflow for this compound analysis.
Conclusion
This compound is a promising biomarker for a variety of metabolic disorders. Its quantification can provide valuable insights into disease pathogenesis and response to therapy. The protocols and data presented here offer a foundation for researchers and clinicians to incorporate this compound analysis into their studies and diagnostic procedures. Further research is warranted to establish standardized reference ranges for different populations and disease states.
References
D-Biopterin Administration in Animal Models of Neurological Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Biopterin, in its reduced form tetrahydrobiopterin (BH4), is an essential endogenous cofactor for several aromatic amino acid hydroxylases crucial for the synthesis of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[1][2][3] It is also a cofactor for nitric oxide synthases (NOS). Dysregulation of BH4 metabolism has been implicated in the pathophysiology of various neurological disorders, making it a person of interest for therapeutic intervention. This document provides detailed application notes and protocols for the administration of this compound in preclinical animal models of neurological diseases, summarizing key findings and methodologies from published studies.
Signaling Pathways Involving this compound
This compound is central to two critical pathways in the nervous system: neurotransmitter synthesis and nitric oxide production.
This compound Dependent Neurotransmitter Synthesis
BH4 is a mandatory cofactor for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), the rate-limiting enzymes in the synthesis of dopamine and serotonin, respectively.[2][4] Dopamine is a precursor for norepinephrine and epinephrine. Deficiencies in BH4 can lead to reduced production of these vital neurotransmitters, contributing to the symptoms of various neurological disorders.
This compound in Nitric Oxide Synthesis
BH4 is also a critical cofactor for all three isoforms of nitric oxide synthase (NOS), which catalyze the production of nitric oxide (NO) from L-arginine. NO is a key signaling molecule in the nervous system, involved in neurotransmission, synaptic plasticity, and cerebral blood flow regulation.
Application Notes: this compound in Neurological Disease Models
Alzheimer's Disease
In the 3xTg-AD mouse model of Alzheimer's disease, sub-chronic administration of BH4 has been shown to rescue recognition memory impairment. Interestingly, this cognitive improvement was observed without a significant alteration in amyloid-β (Aβ) and tau neuropathologies.
| Animal Model | Treatment | Dosage | Administration Route | Duration | Key Findings |
| 3xTg-AD Mice | Tetrahydrobiopterin (BH4) | 15 mg/kg/day | Intraperitoneal (i.p.) | 10 consecutive days | Rescued memory deficits in the novel object recognition test. |
Tyrosine Hydroxylase Deficiency (THD)
THD is a rare disorder caused by mutations in the tyrosine hydroxylase gene, leading to a deficiency in dopamine synthesis. In a knock-in mouse model of THD, treatment with BH4 significantly improved motor function, as demonstrated by increased latency on the rotarod test and improved horizontal activity.
| Animal Model | Treatment | Dosage | Administration Route | Duration | Key Findings |
| Knock-in THD Mouse Model | Tetrahydrobiopterin (BH4) | Not Specified | Not Specified | Not Specified | Significantly improved motor function in the rotarod and catalepsy tests. |
Rabies Virus Infection
In a murine model of rabies virus infection, sapropterin (a synthetic form of BH4) was shown to modulate inflammatory mechanisms, particularly those related to the permeability of the blood-brain barrier and the migration of cytotoxic cells.
| Animal Model | Treatment | Dosage | Administration Route | Duration | Key Findings |
| BALB-C Mice | Sapropterin | 50 mg/kg/day | Oral Gavage | 17 days | Modulated inflammatory responses in the central nervous system. |
Rett Syndrome
Currently, there is a notable gap in the literature regarding the administration of this compound in animal models of Rett syndrome. While mouse models of Rett syndrome, such as those with mutations in the MECP2 gene, are well-established, studies investigating the therapeutic potential of BH4 in these models are lacking. This represents a potential area for future research, given the role of BH4 in neurotransmitter pathways that are also affected in Rett syndrome.
Experimental Protocols
This compound Administration Workflow
The following diagram outlines a general workflow for studies involving the administration of this compound to animal models of neurological disease.
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Materials:
-
Open field arena (e.g., 50 x 50 x 50 cm)
-
Two identical objects (familiar objects)
-
One novel object, distinct from the familiar objects in shape and texture
-
Video recording and tracking software
Protocol:
-
Habituation:
-
Place the mouse in the empty open field arena for 5-10 minutes to allow for acclimation to the new environment.
-
Repeat this for 2-3 consecutive days.
-
-
Training/Familiarization Phase:
-
Place two identical objects in the arena at a fixed distance from each other.
-
Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).
-
Record the time the mouse spends actively exploring each object (sniffing, touching with nose or paws).
-
-
Testing Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), return the mouse to its home cage.
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100.
-
A higher DI indicates better recognition memory.
-
Rotarod Test
Objective: To assess motor coordination and balance.
Materials:
-
Rotarod apparatus with a rotating rod.
Protocol:
-
Training:
-
Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a fixed duration (e.g., 60 seconds).
-
Repeat this for 2-3 trials per day for 2-3 days to allow the animals to learn the task.
-
-
Testing:
-
Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Place the mouse on the rotating rod and start the acceleration.
-
Record the latency to fall from the rod.
-
Perform 3-5 trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis:
-
Average the latency to fall across the trials for each animal.
-
Compare the average latency between treatment and control groups.
-
Immunohistochemistry for Aβ and Tau
Objective: To visualize and quantify amyloid-β plaques and hyperphosphorylated tau in brain tissue.
Materials:
-
Microtome or cryostat
-
Microscope slides
-
Primary antibodies (e.g., anti-Aβ 1-42, anti-phospho-tau)
-
Secondary antibodies conjugated to a reporter enzyme (e.g., HRP) or fluorophore
-
DAB substrate kit or fluorescence mounting medium
-
Microscope with imaging software
Protocol:
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Section the brain using a microtome or cryostat (e.g., 40 µm sections).
-
-
Staining:
-
Wash the sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., with formic acid for Aβ).
-
Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibody.
-
For chromogenic detection, incubate with an avidin-biotin complex (ABC) reagent followed by the DAB substrate.
-
For fluorescent detection, counterstain with a nuclear stain (e.g., DAPI) and mount with fluorescent mounting medium.
-
-
Imaging and Analysis:
-
Capture images of the stained sections using a microscope.
-
Quantify the plaque load or number of tau-positive neurons using image analysis software.
-
Conclusion
This compound administration shows promise as a therapeutic strategy in various animal models of neurological diseases by targeting fundamental pathways of neurotransmitter synthesis and nitric oxide production. The protocols and data presented here provide a foundation for researchers to design and execute preclinical studies to further evaluate the efficacy of this compound and its derivatives. Further research, particularly in areas with limited investigation such as Rett syndrome, is warranted to fully elucidate the therapeutic potential of modulating this compound pathways in a broader range of neurological disorders.
References
Application Notes and Protocols for Stable D-Biopterin Solutions in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of stable D-Biopterin solutions intended for research purposes. Adherence to these guidelines is crucial for ensuring the integrity and activity of this compound in experimental settings.
Introduction to this compound
This compound is the enantiomer of L-biopterin, the oxidized form of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several aromatic amino acid hydroxylases, which are critical enzymes in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin.[1] It is also a cofactor for nitric oxide synthase (NOS).[2] Due to its central role in these pathways, stable and reliable solutions of biopterin derivatives are essential for in vitro and in vivo research in neuroscience, cardiovascular studies, and metabolic disorders.
This compound itself is the oxidized and more stable form. However, in many biological contexts, its reduced form, tetrahydrobiopterin (BH4), is the active cofactor. BH4 is highly unstable and prone to oxidation, especially in neutral or alkaline solutions. Therefore, preparation and storage protocols are designed to minimize oxidation and degradation.
Quantitative Data on Biopterin Stability
The stability of biopterin solutions is highly dependent on pH, temperature, and the presence of antioxidants. The following table summarizes stability data, primarily for the more labile tetrahydrobiopterin (BH4), which informs best practices for handling all biopterin solutions. This compound, being the oxidized form, is inherently more stable.
| Compound | Solvent/Buffer | pH | Temperature | Half-life / Stability | Reference |
| Tetrahydrobiopterin (BH4) | 0.1 M Phosphate Buffer | 6.8 | Room Temperature | ~16 minutes (completely degraded in 90 minutes) | [1] |
| Tetrahydrobiopterin (BH4) | 0.1 N HCl | Acidic | -20°C | Stable for several weeks | [1] |
| Tetrahydrobiopterin (BH4) | 0.1 M Ammonium Formate | 2.8 | Room Temperature | ~87 minutes (initial) | [3] |
| Tetrahydrobiopterin (BH4) | 100 µM HCl | Acidic | Room Temperature | Complete decomposition overnight | |
| Tetrahydrobiopterin (BH4) | 100 µM HCl with 1 mM DTE and 1 mM DTPA | Acidic | -80°C | Stable with ~20% loss over weeks | |
| Dihydrobiopterin (BH2) | Aqueous Solution | Neutral | Room Temperature | ~3% degradation in 1 hour; ~10% in 3 hours | |
| Dihydrobiopterin (BH2) | Aqueous Solution | Neutral | -20°C | Relatively stable | |
| This compound (Solid) | - | - | -20°C | ≥ 4 years |
Note: DTE (Dithioerythritol) and DTPA (Diethylenetriaminepentaacetic acid) are antioxidant and chelating agents, respectively, that enhance stability.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a stock solution in an acidic buffer to ensure maximum stability.
Materials:
-
This compound (solid)
-
Hydrochloric Acid (HCl), 0.1 N, sterile and prepared with oxygen-free water
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pH meter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM solution, this would be 2.372 mg per 1 mL of solvent.
-
Dissolution: Add the appropriate volume of cold (4°C) 0.1 N HCl to the this compound powder.
-
Mixing: Vortex the solution gently until the this compound is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
pH Verification (Optional but Recommended): Check the pH of the solution. It should be in the acidic range.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents multiple freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to a few weeks), -20°C is acceptable.
Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the acidic stock solution for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution (from Protocol 3.1)
-
Sterile, serum-free cell culture medium or balanced salt solution (e.g., PBS, HBSS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution on ice, protected from light.
-
Dilution: Perform serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the desired final concentration. It is critical to prepare the working solution immediately before adding it to the cell cultures.
-
pH Adjustment (Critical): The addition of the acidic stock solution may lower the pH of the final working solution. If necessary, adjust the pH of the final working solution to physiological levels (pH 7.2-7.4) using sterile NaOH. This step should be performed rapidly and just before application to the cells, as the stability of biopterins decreases significantly at neutral pH.
-
Application: Add the freshly prepared and pH-adjusted working solution to the cell cultures immediately. Do not store working solutions at neutral pH.
Visualization of Workflows and Pathways
Experimental Workflow: Preparation and Storage of this compound
Caption: Workflow for preparing and storing stable this compound solutions.
Signaling Pathway: Tetrahydrobiopterin (BH4) Biosynthesis and Recycling
Caption: Key pathways in the synthesis and regeneration of active BH4.
References
Application Notes and Protocols for In Vitro Determination of D-Biopterin-Dependent Enzyme Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrobiopterin (BH4 or D-Biopterin) is an essential cofactor for a class of enzymes known as the aromatic amino acid hydroxylases and nitric oxide synthases.[1][2][3][4][5] These enzymes play critical roles in a variety of physiological processes, including neurotransmitter synthesis, regulation of vascular tone, and immune response. Deficiencies in BH4 or the enzymes that utilize it are implicated in several diseases, such as phenylketonuria (PKU), and cardiovascular and neurological disorders. Therefore, the accurate in vitro measurement of this compound-dependent enzyme activity is crucial for basic research, disease diagnostics, and the development of novel therapeutics.
This document provides detailed application notes and protocols for assaying the activity of three key this compound-dependent enzymes: Nitric Oxide Synthase (NOS), Phenylalanine Hydroxylase (PAH), and Tyrosine Hydroxylase (TH).
This compound-Dependent Enzyme Signaling Pathway
The following diagram illustrates the central role of this compound (BH4) as a cofactor for Nitric Oxide Synthase (NOS), Phenylalanine Hydroxylase (PAH), and Tyrosine Hydroxylase (TH) in their respective metabolic pathways.
Caption: Role of this compound (BH4) as an essential cofactor.
Nitric Oxide Synthase (NOS) Activity Assays
Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). In vitro assays for NOS activity typically measure the formation of NO or the co-product, L-citrulline.
Data Presentation: Quantitative Parameters for NOS Assays
| Parameter | Method | Sample Type | Value | Reference |
| Detection Limit | Colorimetric (Griess) | Purified protein, tissue/cell extracts | 5 µU | |
| Detection Limit | Colorimetric (Griess) | Aqueous solutions | 1 pmol/µL (~1µM) | |
| Assay Range | Colorimetric (Griess) | 96-well plate | 0.25 – 25 U/L |
Experimental Protocols
This protocol is based on the principle that NO produced by NOS is rapidly oxidized to nitrite and nitrate. Nitrate is first converted to nitrite by nitrate reductase, and the total nitrite is then quantified using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the colorimetric NOS activity assay.
Materials:
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA and 0.1 mM EGTA)
-
Protease Inhibitor Cocktail
-
L-Arginine Solution
-
NADPH Solution
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) Solution
-
Calmodulin Solution (for nNOS and eNOS)
-
Nitrate Reductase
-
Griess Reagent 1 (e.g., 1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent 2 (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Nitrite Standard Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
For tissues, homogenize in ice-cold NOS Assay Buffer with protease inhibitors.
-
For cultured cells, lyse the cells in ice-cold NOS Assay Buffer.
-
Centrifuge the homogenate/lysate at 10,000 x g for 10-15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration (e.g., using BCA assay).
-
-
Reaction Setup:
-
Prepare a reaction mixture containing NOS Assay Buffer, L-arginine, NADPH, BH4, and calmodulin (if required).
-
In a 96-well plate, add your sample (e.g., 20-100 µg of protein) to each well.
-
For standards, prepare a dilution series of the nitrite standard.
-
Add the reaction mixture to each well to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Nitrate Reduction:
-
Add nitrate reductase to each well and incubate for an additional 20-60 minutes at room temperature or 37°C to convert nitrate to nitrite.
-
-
Griess Reaction:
-
Add Griess Reagent 1 to each well and mix.
-
Add Griess Reagent 2 to each well and mix.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation:
-
Subtract the background absorbance from the sample readings.
-
Determine the nitrite concentration in the samples using the standard curve.
-
Calculate the NOS activity, typically expressed as pmol/min/mg protein.
-
This assay measures the conversion of radiolabeled L-arginine (e.g., L-[³H]arginine) to L-[³H]citrulline. The positively charged L-[³H]arginine is separated from the neutral L-[³H]citrulline using a cation-exchange resin, and the radioactivity of the L-[³H]citrulline is quantified by liquid scintillation counting.
Materials:
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1 mM EDTA, 0.1 mM EGTA, and protease inhibitors)
-
L-[³H]arginine
-
Reaction Buffer (containing cofactors such as NADPH, BH4, calmodulin, and unlabeled L-arginine)
-
Stop Buffer (e.g., containing EDTA)
-
Cation-exchange resin (e.g., Dowex AG 50W-X8)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Sample Preparation: Prepare tissue or cell extracts as described in Protocol 1.1.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the sample extract with the Reaction Buffer.
-
Add L-[³H]arginine to initiate the reaction.
-
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Reaction Termination: Add Stop Buffer to terminate the reaction.
-
Separation:
-
Apply the reaction mixture to a column containing the cation-exchange resin.
-
Elute the L-[³H]citrulline with water or a low-salt buffer. The L-[³H]arginine will remain bound to the resin.
-
-
Quantification:
-
Collect the eluate in a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Calculation: Calculate the amount of L-[³H]citrulline formed and express the NOS activity as pmol/min/mg protein.
Phenylalanine Hydroxylase (PAH) Activity Assays
Phenylalanine hydroxylase (PAH) catalyzes the conversion of L-phenylalanine to L-tyrosine, a rate-limiting step in the catabolism of phenylalanine. Assays for PAH activity typically involve measuring the production of tyrosine.
Data Presentation: Quantitative Parameters for PAH Assays
| Parameter | Method | Sample Type | Value | Reference |
| Detection Limit (Phe) | LC-ESI-MSMS | Cell/tissue extracts | 105 nmol/L | |
| Detection Limit (Tyr) | LC-ESI-MSMS | Cell/tissue extracts | 398 nmol/L | |
| Intra-assay CV | LC-ESI-MSMS | Cell extracts | <5.3% | |
| Inter-assay CV | LC-ESI-MSMS | Cell extracts | <6.2% | |
| S₀.₅ (L-Phe) | Continuous Fluorescence | Purified hPAH | 179 ± 14 µM | |
| Hill coefficient (h) | Continuous Fluorescence | Purified hPAH | 2.1 ± 0.2 |
Experimental Protocols
This method involves incubating the enzyme source with phenylalanine and cofactors, followed by the quantification of the produced tyrosine using high-performance liquid chromatography (HPLC) with either electrochemical or fluorescence detection.
Experimental Workflow:
Caption: Workflow for the HPLC-based PAH activity assay.
Materials:
-
PAH Assay Buffer (e.g., HEPES buffer, pH 7.3)
-
L-Phenylalanine Solution
-
(6R)-BH4 Solution
-
Ferrous Ammonium Sulfate Solution
-
Catalase
-
Perchloric Acid or other stop solution
-
Tyrosine Standard Solution
-
HPLC system with a fluorescence or electrochemical detector
Procedure:
-
Sample Preparation: Prepare liver homogenates or cell lysates expressing PAH in an appropriate buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the sample, PAH Assay Buffer, catalase, and ferrous ammonium sulfate.
-
Pre-incubate the mixture for a few minutes at the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding L-phenylalanine and BH4.
-
-
Incubation: Incubate the reaction for a defined period (e.g., 15-60 minutes) at a constant temperature.
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet precipitated proteins.
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Separate tyrosine from other components on a suitable column.
-
Detect and quantify tyrosine using a fluorescence or electrochemical detector.
-
-
Calculation:
-
Generate a standard curve using the tyrosine standards.
-
Determine the concentration of tyrosine produced in the samples.
-
Calculate the PAH activity, typically expressed as nmol/min/mg protein.
-
This is a real-time assay that continuously measures the production of tyrosine by detecting its intrinsic fluorescence, which differs from that of phenylalanine. This method allows for the determination of enzyme kinetics in a high-throughput format.
Materials:
-
PAH Assay Buffer (e.g., NaHepes, pH 7.3)
-
L-Phenylalanine Solution
-
(6R)-BH4 Solution
-
Ferrous Ammonium Sulfate Solution
-
Catalase
-
Purified PAH enzyme or cell lysate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup:
-
In a 96-well black microplate, add the PAH Assay Buffer, catalase, ferrous ammonium sulfate, and the enzyme source.
-
Add varying concentrations of L-phenylalanine.
-
-
Pre-incubation: Pre-incubate the plate for a few minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by injecting BH4 into each well using the plate reader's injection system.
-
Measurement:
-
Immediately begin monitoring the increase in fluorescence intensity (excitation ~274 nm, emission ~304 nm) over time (e.g., for 30 minutes).
-
-
Calculation:
-
Determine the initial rate of the reaction (V₀) from the linear portion of the fluorescence increase over time.
-
Calculate the PAH activity and perform kinetic analysis (e.g., Michaelis-Menten or Hill plots).
-
Tyrosine Hydroxylase (TH) Activity Assays
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, catalyzing the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).
Data Presentation: Quantitative Parameters for TH Assays
| Parameter | Method | Sample Type | Value | Reference |
| Kₘ (Tyrosine) | TLC-based | Pig adrenal glands | 0.9 mmol/L | |
| Kₘ (Tyrosine) | TLC-based | Rat adrenal glands | 1.1 mmol/L | |
| Detection Limit | HPLC-ECD | Peripheral tissues | 4.5 fmol/min/mg wet weight | |
| Z-factor | Real-time colorimetric | High-throughput screening | >0.8 |
Experimental Protocols
This assay measures the release of tritiated water (³H₂O) from L-[3,5-³H]tyrosine as it is hydroxylated to L-DOPA. The ³H₂O is separated from the unreacted radiolabeled substrate, and its radioactivity is quantified.
Materials:
-
TH Assay Buffer (e.g., MES buffer, pH 6.0)
-
L-[3,5-³H]tyrosine
-
(6R)-BH4 Solution
-
Ferrous Ammonium Sulfate Solution
-
Catalase
-
DOPA Decarboxylase Inhibitor (e.g., NSD-1015)
-
Perchloric Acid
-
Activated Charcoal Slurry
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Sample Preparation: Prepare tissue homogenates or cell lysates in TH Assay Buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the sample, TH Assay Buffer, catalase, ferrous ammonium sulfate, and a DOPA decarboxylase inhibitor.
-
Add L-[3,5-³H]tyrosine and initiate the reaction by adding BH4.
-
-
Incubation: Incubate at 37°C for 10-20 minutes.
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Separation:
-
Add a slurry of activated charcoal to adsorb the unreacted L-[3,5-³H]tyrosine.
-
Centrifuge to pellet the charcoal.
-
-
Quantification:
-
Transfer an aliquot of the supernatant (containing ³H₂O) to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity.
-
-
Calculation: Calculate the amount of ³H₂O formed and express the TH activity as pmol/min/mg protein.
This novel assay continuously monitors the production of L-DOPA by using sodium periodate to oxidize L-DOPA to the chromophore dopachrome, which can be detected spectrophotometrically at 475 nm.
Experimental Workflow:
Caption: Workflow for the real-time colorimetric TH assay.
Materials:
-
TH Assay Buffer (e.g., HEPES buffer)
-
L-Tyrosine Solution
-
(6R)-BH4 Solution
-
Ferrous Ammonium Sulfate Solution
-
Catalase
-
Sodium Periodate Solution
-
Purified TH enzyme or cell lysate
-
96-well microplate
-
Microplate reader capable of kinetic reads at 475 nm
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing TH Assay Buffer, L-tyrosine, BH4, ferrous ammonium sulfate, catalase, and sodium periodate.
-
In a 96-well plate, add the enzyme sample.
-
-
Reaction Initiation: Add the reaction mixture to the wells to start the reaction.
-
Measurement:
-
Immediately place the plate in a microplate reader and begin monitoring the increase in absorbance at 475 nm at regular intervals (e.g., every minute) for 30 minutes.
-
-
Calculation:
-
Determine the rate of dopachrome formation from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of dopachrome to calculate the TH activity.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the in vitro determination of this compound-dependent enzyme activity. The choice of assay will depend on the specific research question, available equipment, and the nature of the sample. By carefully following these methodologies, researchers can obtain reliable and reproducible data to advance our understanding of the roles of these critical enzymes in health and disease.
References
- 1. Biopterin-dependent aromatic amino acid hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrobiopterin biosynthesis, utilization and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 5. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: D-Biopterin for Investigating Mechanisms of Oxidative Stress
Introduction
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4), the fully reduced and biologically active form of D-Biopterin, is an essential endogenous cofactor for several critical enzyme systems, including the aromatic amino acid hydroxylases and all three isoforms of nitric oxide synthase (NOS).[1][2] In the context of oxidative stress, BH4's role as a regulator of endothelial nitric oxide synthase (eNOS) is of paramount importance.[3] Under physiological conditions, BH4 is indispensable for the enzymatic activity of eNOS, facilitating the production of nitric oxide (NO), a key signaling molecule in vascular health.[4] However, in states of elevated oxidative stress, BH4 is readily oxidized to 7,8-dihydrobiopterin (BH2).[5] This depletion of BH4 and the subsequent increase in the BH2/BH4 ratio leads to a phenomenon known as "eNOS uncoupling," where the enzyme's function switches from producing protective NO to generating detrimental superoxide radicals (O₂⁻), thereby amplifying oxidative stress. This process establishes a vicious cycle, as the generated superoxide can react with any remaining NO to form peroxynitrite (ONOO⁻), a potent oxidant that further depletes BH4. Consequently, this compound serves as both a critical regulator of redox balance and a valuable pharmacological tool for investigating and potentially reversing the pathological mechanisms of oxidative stress in various disease models.
Core Signaling Pathway: eNOS Coupling and Uncoupling
The functionality of eNOS is critically dependent on the bioavailability of its cofactor, BH4. When BH4 levels are sufficient, eNOS efficiently couples the oxidation of its substrate, L-arginine, to the reduction of molecular oxygen, producing nitric oxide (NO) and L-citrulline. This "coupled" state is essential for maintaining normal endothelial function, including vasodilation and inhibition of platelet aggregation.
In contrast, conditions of high oxidative stress lead to the oxidation of BH4 to BH2. Although BH2 can still bind to eNOS, it is unable to facilitate the final electron transfer to L-arginine. This results in the "uncoupling" of the enzyme, where electrons are instead diverted to molecular oxygen, generating superoxide (O₂⁻). This switch from NO to superoxide production is a hallmark of endothelial dysfunction and contributes significantly to the pathophysiology of cardiovascular diseases like hypertension, atherosclerosis, and diabetes. Supplementation with exogenous BH4 can often restore the coupled state of eNOS, reduce superoxide production, and improve endothelial function.
References
- 1. Tetrahydrobiopterin, Superoxide and Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrobiopterin in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular Protection by Tetrahydrobiopterin: Progress and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pulsus.com [pulsus.com]
- 5. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Cell Culture Supplementation with Tetrahydrobiopterin (BH4)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), the biologically active form of biopterin, in cell culture. While the term "D-Biopterin" refers to the oxidized form, supplementation with BH4 or its precursors is the standard method to increase intracellular levels of this critical cofactor. These protocols are designed for researchers in cell biology, neuroscience, and cardiovascular research to investigate the roles of BH4 in various cellular processes.
Introduction
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[1][2] As such, it plays a pivotal role in the synthesis of nitric oxide (NO), a crucial signaling molecule in the cardiovascular and nervous systems, and in the production of neurotransmitters like dopamine and serotonin.[1]
Cellular BH4 levels are maintained through a balance of de novo synthesis from guanosine triphosphate (GTP) and a recycling or salvage pathway that regenerates BH4 from its oxidized form, 7,8-dihydrobiopterin (BH2).[3][4] A deficiency in BH4 or an increased ratio of BH2 to BH4 can lead to the "uncoupling" of enzymes like endothelial nitric oxide synthase (eNOS). This uncoupling results in the production of superoxide radicals instead of NO, contributing to oxidative stress and cellular dysfunction.
Supplementation of cell cultures with BH4 can restore enzyme coupling, increase NO bioavailability, and protect cells from oxidative damage. This makes BH4 a valuable tool for studying a wide range of biological processes and a potential therapeutic agent.
Data Presentation
The following tables summarize quantitative data from various studies on BH4 supplementation in different cell culture models.
Table 1: Effects of Tetrahydrobiopterin (BH4) and Precursor Supplementation on Endothelial Cells
| Cell Type | Supplement | Concentration Range | Treatment Duration | Key Observed Effects |
| Bovine Aortic Endothelial Cells (BAECs) | BH4 | 10 µM | Not specified | Restored VEGF-induced NO production after knockdown of DHFR or GTPCH1. |
| Bovine Aortic Endothelial Cells (BAECs) | BH2 | 10 µM | Not specified | Abolished VEGF-induced NO production. |
| Porcine Aortic Endothelial Cells (PAECs) | BH4 or BH2 | 10 µM | 1 hour | Restored eNOS function in BH4-depleted cells. |
| Human Microvascular Endothelial Cells (HMEC-1) | BH2 | 10 µM | 1 hour | Increased L-[3H]citrulline formation, indicating increased eNOS activity. |
| Murine Endothelial Cells (sEnd.1) | Sepiapterin | 1 - 10 µM | 2 hours | Increased stability of eNOS dimers and decreased superoxide production in aged vessels. |
Table 2: Effects of Tetrahydrobiopterin (BH4) Supplementation on Neuronal and Other Cell Types
| Cell Type | Supplement | Concentration Range | Treatment Duration | Key Observed Effects |
| PC12 Cells (rat pheochromocytoma) | BH4 | Not specified | Not specified | Stimulated dopamine release and prevented apoptosis. |
| HT-1080 Cells (human fibrosarcoma) | BH4 | 21 - 69 µM (EC50) | Not specified | Inhibited ferroptosis. |
| Murine Fibroblasts | BH4 | 50 µM | Not specified | Reduced RLS3-induced lipid peroxidation. |
| Cultured Rat Hepatocytes | 6-formylpterin | 100 - 500 µM | Not specified | Attenuated TNF-alpha/ActD-induced apoptotic cell injury. |
Signaling Pathways and Experimental Workflows
Tetrahydrobiopterin (BH4) Metabolism
The diagram below illustrates the de novo synthesis and recycling pathways of BH4. The de novo pathway starts from GTP, while the salvage pathway regenerates BH4 from its oxidized form, BH2.
Caption: De novo synthesis and recycling pathways of tetrahydrobiopterin (BH4).
Role of BH4 in eNOS Signaling
This diagram shows how adequate BH4 levels lead to coupled eNOS activity and NO production, while BH4 deficiency results in eNOS uncoupling and superoxide production.
Caption: eNOS coupling and uncoupling is dependent on the BH4/BH2 ratio.
Experimental Workflow for Assessing BH4 Supplementation Effects
This workflow outlines the key steps to investigate the impact of BH4 supplementation on cultured cells.
Caption: General experimental workflow for studying BH4 supplementation.
Experimental Protocols
Protocol 1: Preparation of Tetrahydrobiopterin (BH4) Stock Solutions
BH4 is highly susceptible to oxidation. Proper handling and storage are crucial for its stability and activity.
Materials:
-
(6R)-5,6,7,8-tetrahydro-L-biopterin dihydrochloride (BH4) powder
-
Dimethyl sulfoxide (DMSO) or 0.1 M HCl
-
Antioxidants (optional, but recommended): 1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Preparation in DMSO (for long-term storage): a. Allow the BH4 powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of BH4 powder in a sterile environment. c. Dissolve the BH4 powder in DMSO that has been purged with an inert gas to a stock concentration of 5-10 mg/mL. d. Aliquot the stock solution into amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C for up to several months.
-
Preparation in Acidic Solution (for immediate use or short-term storage): a. Dissolve BH4 powder in 0.1 M HCl to a concentration of 1 mM. For enhanced stability, the HCl can be supplemented with 1 mM DTE and 1 mM DTPA. b. Use this stock solution to make further dilutions in your cell culture medium immediately before use. c. Aqueous solutions of BH4 are not recommended for storage for more than one day.
Note: When diluting the DMSO stock solution into aqueous buffers or cell culture medium, ensure the final concentration of DMSO is not cytotoxic (typically <0.1%).
Protocol 2: Supplementation of Cultured Cells with BH4
This protocol provides a general guideline for treating adherent endothelial or neuronal cells with BH4.
Materials:
-
Cultured cells (e.g., HUVECs, primary neurons) in appropriate culture vessels
-
Complete cell culture medium
-
BH4 stock solution (from Protocol 1)
-
Vehicle control (e.g., DMSO or HCl at the same final concentration as the BH4 treatment)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare the BH4 working solutions by diluting the stock solution into pre-warmed complete cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Also prepare a vehicle control medium.
-
Carefully aspirate the old medium from the cell culture vessels.
-
Gently add the medium containing BH4 or the vehicle control to the cells.
-
Incubate the cells for the desired treatment duration (e.g., 1, 4, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, proceed with cell harvesting for downstream analysis (e.g., HPLC, NO measurement, ROS detection).
Protocol 3: Measurement of Intracellular Biopterin Levels by HPLC
This protocol outlines the principles of measuring intracellular BH4 and BH2 levels using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction buffer (e.g., 0.1 M phosphoric acid with 5 mM dithiothreitol)
-
Trichloroacetic acid (TCA)
-
HPLC system with an appropriate column (e.g., reversed-phase C18) and detector (electrochemical or fluorescence)
-
BH4 and BH2 standards
Procedure:
-
Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold extraction buffer to the cells and scrape them off the plate. c. Collect the cell suspension and lyse the cells (e.g., by sonication or freeze-thaw cycles). d. Determine the protein concentration of the lysate.
-
Protein Precipitation: a. Add TCA to the cell lysate to a final concentration of 1 M to precipitate proteins. b. Incubate on ice for 10 minutes. c. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C. d. Collect the supernatant for HPLC analysis.
-
HPLC Analysis: a. Inject the supernatant onto the HPLC system. b. Separate BH4 and BH2 using an appropriate mobile phase and gradient. c. Detect BH4 and BH2 using an electrochemical or fluorescence detector. d. Quantify the concentrations of BH4 and BH2 by comparing the peak areas to those of known standards. e. Normalize the biopterin concentrations to the protein content of the cell lysate.
Protocol 4: Assessment of Nitric Oxide (NO) Production
The Griess assay is a common method for indirectly measuring NO production by quantifying its stable metabolite, nitrite, in the culture medium.
Materials:
-
Conditioned medium from treated and control cells
-
Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Nitrite standard solution
-
96-well plate
-
Plate reader
Procedure:
-
Collect the cell culture medium from the treated and control cells.
-
Centrifuge the medium to remove any cellular debris.
-
Add 50 µL of each sample and nitrite standards to a 96-well plate in duplicate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples based on the standard curve.
Protocol 5: Quantification of Superoxide Levels
Dihydroethidium (DHE) is a fluorescent probe used to detect intracellular superoxide.
Materials:
-
Treated and control cells on coverslips or in a multi-well plate
-
Dihydroethidium (DHE) stock solution (in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Procedure:
-
After BH4 treatment, wash the cells once with pre-warmed HBSS.
-
Prepare a DHE working solution (e.g., 5 µM) in HBSS.
-
Incubate the cells with the DHE working solution for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS to remove excess DHE.
-
Immediately image the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation ~518 nm, emission ~606 nm).
-
Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.
-
Analyze the fluorescence intensity to determine the relative levels of superoxide in the different treatment groups.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of tetrahydrobiopterin by de novo and salvage pathways in adrenal medulla extracts, mammalian cell cultures, and rat brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS Analysis of D-Biopterin and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrobiopterin (BH4), the active form of D-Biopterin, is an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases (NOS).[1][2] Its metabolites, primarily 7,8-dihydrobiopterin (BH2) and biopterin, are indicative of the redox state and metabolic turnover of BH4. The ratio of BH4 to its oxidized forms is a critical determinant of NOS coupling and subsequent production of nitric oxide versus superoxide.[3] Dysregulation of the biopterin pathway is implicated in various pathological conditions, including phenylketonuria (PKU), cardiovascular diseases, and neurological disorders.[1][4] Consequently, accurate and robust analytical methods for the simultaneous quantification of this compound and its metabolites are crucial for both basic research and clinical diagnostics.
This document provides detailed application notes and protocols for the analysis of this compound and its key metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Signaling Pathway of Tetrahydrobiopterin (BH4)
The biosynthesis and function of tetrahydrobiopterin are central to several metabolic pathways. BH4 is synthesized from guanosine triphosphate (GTP) through a series of enzymatic reactions. It serves as a critical cofactor for enzymes like phenylalanine hydroxylase, tyrosine hydroxylase, tryptophan hydroxylase, and nitric oxide synthase. During these enzymatic reactions, BH4 is oxidized. It can be regenerated through a salvage pathway. An imbalance between the synthesis, oxidation, and regeneration of BH4 can lead to various disease states.
Caption: Biosynthesis and regeneration pathway of Tetrahydrobiopterin (BH4).
Experimental Protocols
The accurate quantification of this compound and its metabolites is challenging due to the inherent instability of the reduced forms, particularly BH4, which readily oxidizes to BH2 and biopterin. Therefore, meticulous sample preparation and optimized analytical conditions are paramount.
Sample Preparation
The primary goal of sample preparation is to stabilize the analytes and remove interfering matrix components.
For Plasma/Serum:
-
Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Stabilization: Immediately after collection, add a stabilizing agent to the plasma or serum. A common choice is 0.1% dithioerythritol (DTE) or dithiothreitol (DTT) to prevent oxidation.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as methanol or acetonitrile (typically in a 1:3 or 1:4 ratio of sample to solvent).
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.
For Cerebrospinal Fluid (CSF):
-
Collection: Collect CSF and protect it from light.
-
Stabilization: Add a stabilizing agent like DTE or DTT immediately.
-
Filtration: For CSF, a simple filtration step using a 0.22 µm syringe filter may be sufficient to remove any particulate matter.
For Urine:
-
Collection: Collect urine and protect it from light. The use of a preservative is generally not required, but samples should be kept cold and frozen if not analyzed immediately.
-
Dilution: Urine samples can often be diluted with the initial mobile phase ("dilute-and-shoot") before injection, which is a rapid and simple approach.
-
Solid Phase Extraction (SPE): For cleaner samples and to concentrate the analytes, SPE can be employed. Mixed-mode cation exchange (MCX) cartridges have been shown to be effective for pteridine analysis.
LC-MS Method Parameters
The following tables summarize typical LC-MS parameters for the analysis of this compound and its metabolites, compiled from various published methods.
Table 1: Liquid Chromatography Conditions
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 or C16 (e.g., 150 x 4.6 mm, 5 µm) or HILIC (e.g., BEH Amide) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol |
| Gradient | A shallow gradient starting with a low percentage of organic phase (e.g., 1-5% B) and ramping up to elute the analytes. |
| Flow Rate | 0.3 - 0.7 mL/min |
| Column Temperature | 25 - 40°C |
| Injection Volume | 5 - 20 µL |
| Autosampler Temp. | 4°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Typical Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temp. | 350 - 500°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Internal Standards | Stable isotope-labeled standards (e.g., BH4-d4, Biopterin-d3) are highly recommended for accurate quantification. |
Table 3: MRM Transitions for this compound and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tetrahydrobiopterin (BH4) | 242.1 | 166.1 |
| Dihydrobiopterin (BH2) | 240.1 | 166.1 |
| Biopterin | 238.1 | 194.1 |
| Neopterin | 254.1 | 194.1 |
| Sepiapterin | 236.1 | 192.1 |
Note: The exact m/z values may vary slightly depending on the adduct ion being monitored and the specific instrument.
Experimental Workflow
The overall experimental workflow for the LC-MS analysis of this compound and its metabolites involves several key steps from sample collection to data analysis.
Caption: A typical workflow for the LC-MS analysis of biopterins.
Quantitative Data Summary
The performance of an LC-MS method is evaluated through a series of validation experiments. The following table summarizes typical validation parameters reported in the literature for the analysis of this compound and its metabolites.
Table 4: Method Validation Parameters
| Parameter | This compound (BH4) | Dihydrobiopterin (BH2) | Biopterin |
| Linear Range | 1 - 100 nM | 1 - 100 nM | 2.5 - 100 nM |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | ~1 nM | 1.5 - 2.5 nmol/L |
| Precision (RSD%) | < 15% | < 15% | < 15% |
| Accuracy (%) | 85 - 115% | 85 - 115% | 96 - 110% |
| Recovery (%) | > 80% | > 80% | > 95% |
Note: These values are representative and may vary depending on the specific matrix, instrumentation, and protocol used.
Conclusion
The LC-MS-based methods described provide a sensitive, specific, and reliable approach for the simultaneous quantification of this compound and its key metabolites. Careful attention to sample handling and the use of appropriate stabilization techniques are critical for obtaining accurate results. The protocols and data presented here serve as a comprehensive guide for researchers and clinicians working in areas where the biopterin pathway plays a significant role.
References
- 1. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 2. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of tetrahydrobiopterin leads to uncoupling of endothelial cell nitric oxide synthase in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrochemical Detection of D-Biopterin
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Biopterin is a stereoisomer of biopterin, a pteridine derivative. While the L-erythro isomer of tetrahydrobiopterin (L-BH4) is a well-established essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases, the specific biological roles and electrochemical detection of this compound are less characterized.[1] This document provides detailed application notes and protocols for the electrochemical analysis of biopterin, with a specific focus on adapting existing methods for the selective detection of the D-enantiomer. The primary method discussed is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive and selective technique for the analysis of electroactive molecules like biopterin and its reduced forms.[2][3]
The electrochemical activity of the biopterin molecule is centered on its pterin ring system, which can undergo oxidation and reduction reactions. The fully reduced form, tetrahydrobiopterin (BH4), is readily oxidized at a low positive potential, making it an ideal candidate for sensitive electrochemical detection.[4] The oxidation of tetrahydrobiopterin initially forms a quinonoid dihydrobiopterin (q-BH2) intermediate, which can then be further oxidized or rearranged to the more stable 7,8-dihydrobiopterin (BH2).[5]
Signaling Pathways and Biological Relevance
The biological significance of biopterins is predominantly associated with L-erythro-tetrahydrobiopterin (BH4). BH4 is a critical cofactor for enzymes involved in the synthesis of neurotransmitters and nitric oxide. Deficiencies in BH4 metabolism can lead to various neurological and cardiovascular disorders. The de novo synthesis of BH4 starts from guanosine triphosphate (GTP) and involves a series of enzymatic reactions.
Currently, there is a lack of established signaling pathways specifically involving this compound in the scientific literature. Its biological role remains largely unexplored. The analytical methods outlined below are proposed to facilitate further research into the presence and potential functions of this compound in biological systems.
Electrochemical Detection Principles
The electrochemical detection of biopterins relies on the inherent electroactivity of the pterin ring. Tetrahydrobiopterin (BH4) can be oxidized at a modest potential, typically around +0.27 V versus a normal hydrogen electrode (NHE). This oxidation reaction involves the transfer of electrons from the BH4 molecule to the electrode surface, generating a measurable current that is directly proportional to the concentration of BH4. Dihydrobiopterin (BH2) is oxidized at a higher potential, generally around +0.82-1.04 V vs NHE. This difference in oxidation potentials allows for the simultaneous detection and quantification of both BH4 and BH2 in a single chromatographic run by using a multi-channel electrochemical detector.
Below is a diagram illustrating the general workflow for the electrochemical detection of biopterins.
References
- 1. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 2. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Electrochemistry of pterin cofactors and inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent oxidation of D-Biopterin during sample preparation.
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the prevention of D-Biopterin (as 6R-L-erythro-5,6,7,8-tetrahydrobiopterin, or BH4) oxidation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (BH4) sample degrading?
A1: this compound (BH4) is an unstable compound that is highly susceptible to oxidation.[1] Degradation is primarily caused by:
-
Auto-oxidation: BH4 readily reacts with molecular oxygen in aqueous solutions, especially at neutral or alkaline pH, to form 7,8-dihydrobiopterin (BH2) and other oxidized products.[1][2]
-
Oxidative Stress: Reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and peroxynitrite can rapidly oxidize BH4.[2][3]
-
Metal-Catalyzed Oxidation: The presence of metal ions can catalyze the oxidation process.
-
Environmental Factors: Exposure to room temperature and light can accelerate degradation.
Q2: What are the primary oxidation products of BH4?
A2: The primary oxidation product of BH4 is 7,8-dihydrobiopterin (BH2), which is biologically inactive. Further oxidation can lead to the formation of biopterin (B). The conversion of BH4 to BH2 is a critical issue as an altered BH4/BH2 ratio can lead to enzymatic uncoupling, for instance, in nitric oxide synthase (eNOS).
Q3: What are the most effective agents for stabilizing BH4 during sample preparation?
A3: A combination of antioxidants, metal chelators, and acidic pH is the most effective strategy.
-
Antioxidants: Thiol-containing reducing agents like 1,4-dithioerythritol (DTE) or dithiothreitol (DTT) are highly effective and commonly used. Ascorbic acid (Vitamin C) also acts as a potent stabilizer by chemically reducing BH4 oxidation products back to BH4.
-
Metal Chelators: Agents like diethylenetriaminepentaacetic acid (DTPA) or EDTA are used to bind metal ions that can catalyze oxidation.
-
Acidic Conditions: Maintaining a low pH (e.g., using HCl or phosphoric acid) significantly improves BH4 stability.
Q4: At what temperature should I handle and store my samples and standards?
A4: Temperature control is critical. All sample preparation steps, including centrifugation, should be performed at 4°C. For storage, BH4 standards and samples are stable for short periods at 4°C but show appreciable degradation after one or two weeks if not properly stabilized. For long-term storage, -80°C is mandatory . Overnight storage at room temperature, even in an acidic solution without antioxidants, can lead to the complete loss of BH4.
Q5: How can I prevent the oxidation of BH4 during HPLC analysis?
A5: To prevent on-column oxidation during analysis, it is recommended to include antioxidants and chelators directly in the mobile phase. A common mobile phase composition includes a buffer at an acidic pH (e.g., 50 mM potassium phosphate, pH 2.6) supplemented with DTE (e.g., 0.1 mM) and DTPA (e.g., 0.1 mM). The autosampler rack should also be kept refrigerated at 4°C.
Troubleshooting Guide
Problem: Low or undetectable BH4 levels in processed samples.
| Potential Cause | Recommended Solution |
| Delayed Stabilization: | Antioxidants were not added immediately upon sample collection (e.g., blood draw, tissue harvesting). |
| Inadequate Antioxidant Concentration: | The concentration of the antioxidant (e.g., DTE, Ascorbic Acid) was too low to prevent oxidation. |
| Sample Handling Temperature: | Samples were processed at room temperature. |
| Incorrect pH: | Sample processing was performed at neutral or alkaline pH. |
| Improper Long-Term Storage: | Samples were stored at -20°C instead of -80°C. |
Problem: High variability between sample replicates.
| Potential Cause | Recommended Solution |
| Inconsistent Timing: | The time between sample collection, processing, and freezing varies between samples. |
| Inhomogeneous Sample: | For tissue samples, the homogenization was not complete, leading to inconsistent aliquots. |
| Light Exposure: | Samples were exposed to light for varying amounts of time. |
Quantitative Data Summary
Table 1: Stability of BH4 Standards (100 µM in HCl) Under Various Storage Conditions Data adapted from studies on BH4 stability analysis.
| Condition | Storage Time | BH4 Stability | Observation |
| HCl alone | Overnight at Room Temp. | Completely Degraded | BH4 is converted to BH2. |
| HCl alone | 1-2 Weeks at 4°C | Appreciable Degradation | Significant loss of BH4 occurs. |
| HCl + DTE + DTPA | Weeks at -80°C | Stable | Minimal (~20%) unspecific loss observed over several weeks. |
| HCl + DTE + DTPA | Overnight at 4°C | Stable | The presence of DTE and DTPA effectively stabilizes BH4. |
Table 2: Recommended Concentrations of Stabilizing Agents
| Agent | Type | Recommended Concentration | Application |
| 1,4-Dithioerythritol (DTE) | Antioxidant | 0.1 - 1.0 mM | Sample homogenization buffer, mobile phase, standards. |
| Ascorbic Acid | Antioxidant | 0.5 - 3.0 mM | Sample stabilization, particularly in cellular studies. |
| DTPA / EDTA | Metal Chelator | 0.1 - 0.4 mM | Sample homogenization buffer, mobile phase, standards. |
| Hydrochloric Acid (HCl) | Acidifier | 0.1 M | Solvent for preparing and storing standards. |
| Phosphoric / Trichloroacetic Acid | Deproteinizing Agent | 1 M - 2 M | Protein precipitation step in sample cleanup. |
Experimental Protocols
General Protocol for BH4 Extraction from Animal Tissue
This protocol is a synthesized methodology based on established procedures.
-
Harvesting: Excise tissues immediately and flash-freeze in liquid nitrogen. Store at -80°C until processing.
-
Homogenization: Weigh the frozen tissue and homogenize on ice in 5-10 volumes of ice-cold homogenization buffer (e.g., 50 mM Phosphate Buffer, pH 7.4, containing 1 mM DTE and 100 µM EDTA).
-
Deproteinization: Add an equal volume of an ice-cold acid precipitation solution (e.g., 1 M Phosphoric Acid / 2 M Trichloroacetic Acid mix containing 1 mM DTE) to the homogenate. Vortex vigorously.
-
Centrifugation: Incubate on ice for 10 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and centrifuge it through a 10 kDa molecular weight cut-off filter at >15,000 x g for 45 minutes at 4°C.
-
Analysis & Storage: The resulting colorless supernatant is ready for immediate analysis (e.g., by HPLC/ECD). For storage, place aliquots in amber tubes and store at -80°C.
Visualizations
Workflow and Pathway Diagrams
Caption: The oxidation pathway of active this compound (BH4).
Caption: Recommended workflow for BH4 sample preparation.
Caption: A decision tree for troubleshooting low BH4 recovery.
References
Troubleshooting low recovery of D-Biopterin in extraction protocols.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of D-Biopterin (as Tetrahydrobiopterin, BH4) during extraction protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (BH4) recovery consistently low?
Low recovery of this compound (BH4) is a common issue primarily due to its inherent instability.[1] BH4 is highly susceptible to oxidation, which can occur during sample collection, storage, and extraction.[2][3][4] The primary oxidation product is 7,8-dihydrobiopterin (BH2), which is inactive as a cofactor.[5] Further oxidation can lead to the formation of biopterin.
Q2: What are the main factors that cause this compound (BH4) degradation?
Several factors can contribute to the degradation of BH4 during your extraction protocol:
-
Oxidation: BH4 readily auto-oxidizes, especially in aqueous solutions at neutral or alkaline pH. This process is accelerated by the presence of molecular oxygen and reactive oxygen species (ROS).
-
pH: BH4 is more stable in acidic conditions. In neutral or alkaline buffers, its degradation is significantly faster. For instance, in a neutral phosphate buffer at room temperature, the half-life of BH4 can be as short as 16 minutes.
-
Temperature: Higher temperatures accelerate the rate of BH4 degradation. Therefore, it is crucial to keep samples and reagents cold throughout the extraction process.
-
Light Exposure: Biopterins, in general, are light-sensitive molecules. Exposure to light can contribute to their degradation. It is recommended to work in a dimly lit environment or use amber-colored vials.
-
Presence of Metal Ions: Metal ions can catalyze the oxidation of BH4.
Q3: How can I prevent the oxidation of this compound (BH4) during my experiments?
The most effective way to prevent oxidation is by adding antioxidants to your samples and buffers immediately after collection. Commonly used antioxidants include:
-
Dithioerythritol (DTE): DTE has been shown to be highly effective in protecting BH4 from oxidation, even during long-term storage. A final concentration of 0.1% DTE in plasma samples is often used.
-
Ascorbic Acid (Vitamin C): Ascorbic acid can chemically stabilize BH4 by reducing its oxidized forms back to the active tetrahydro- form.
-
1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA): This combination is effective in stabilizing BH4 standards, with DTPA acting as a metal chelator.
Q4: What is the optimal pH for my extraction buffer?
To minimize degradation, your extraction buffer should have an acidic pH. Solutions of BH4 in 0.1 N HCl are stable for several weeks at -20°C. For tissue homogenization, an acidic buffer (e.g., 0.1 M phosphoric acid) is often recommended.
Q5: How should I store my samples to ensure this compound (BH4) stability?
Proper storage is critical for preserving BH4.
-
Short-term storage: Samples should be processed as quickly as possible. If immediate processing is not possible, they should be kept on ice.
-
Long-term storage: For long-term storage, samples should be frozen at -80°C immediately after collection and the addition of antioxidants. BH4 solutions are relatively stable at -20°C, especially in acidic conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable BH4 | Oxidation during sample collection and handling. | Add an antioxidant solution (e.g., DTE to a final concentration of 0.1%) to the collection tubes before adding the sample. Keep samples on ice at all times. |
| Inappropriate pH of extraction buffer. | Use an acidic extraction buffer (e.g., 0.1 M phosphoric acid or 0.1 N HCl). | |
| Degradation during storage. | Freeze samples immediately at -80°C after collection and addition of antioxidants. Avoid repeated freeze-thaw cycles. | |
| Exposure to light. | Work in a dimly lit environment and use amber-colored microcentrifuge tubes and vials. | |
| High variability between replicates | Inconsistent timing in sample processing. | Standardize the time between sample collection, addition of antioxidants, and extraction for all samples. |
| Incomplete protein precipitation. | Ensure thorough mixing and adequate incubation time after adding the precipitating agent (e.g., trichloroacetic acid, acetonitrile). | |
| Presence of interfering peaks in chromatography | Co-elution with other compounds. | Optimize the HPLC mobile phase and gradient to improve the separation of BH4 from other sample components. |
| Matrix effects in LC-MS/MS. | Perform a thorough validation of the analytical method, including an assessment of matrix effects. Consider using a stable isotope-labeled internal standard. |
Quantitative Data Summary
Table 1: Stability of Tetrahydrobiopterin (BH4) under Different Conditions
| Condition | Observation | Source |
| pH 6.8 (0.1 M phosphate buffer), Room Temperature | Half-life of approximately 16 minutes. Completely destroyed in 90 minutes. | |
| Neutral Tris, bicine, or bicarbonate buffer | Major breakdown product is 7,8-dihydropterin. | |
| 0.1 N HCl, -20°C | Stable for several weeks. | |
| Room Temperature, in HCl without antioxidants (overnight) | Complete loss of BH4 and formation of BH2. | |
| Storage with DTE and DTPA | Stabilized BH4 standards at all temperatures (room temp, 4°C, -80°C). |
Experimental Protocols
Protocol 1: Extraction of this compound (BH4) from Plasma
This protocol is adapted from methods described for plasma analysis.
Materials:
-
Blood collection tubes containing an antioxidant solution (e.g., 0.1% DTE final concentration).
-
Centrifuge capable of reaching 4°C.
-
Amber-colored microcentrifuge tubes.
-
Protein precipitation agent (e.g., acetonitrile or 2M trichloroacetic acid).
-
Vortex mixer.
-
HPLC or LC-MS/MS system for analysis.
Procedure:
-
Blood Collection: Collect blood directly into pre-prepared tubes containing the antioxidant solution. Gently invert the tubes several times to mix.
-
Plasma Separation: Immediately centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Aliquoting: Transfer the plasma supernatant to amber-colored microcentrifuge tubes. At this stage, samples can be stored at -80°C for later analysis.
-
Protein Precipitation: For a 200 µL plasma sample, add 400 µL of ice-cold acetonitrile (or an appropriate volume of trichloroacetic acid to achieve a final concentration that effectively precipitates proteins).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted biopterins, and transfer it to a new amber-colored tube.
-
Analysis: Analyze the extract using a validated HPLC or LC-MS/MS method.
Protocol 2: Differential Oxidation Method for BH4 and BH2 Quantification
This method allows for the indirect measurement of BH4 by quantifying total biopterins and the sum of BH2 and biopterin.
Materials:
-
Cell or tissue extract in an acidic buffer (e.g., 0.1 M phosphoric acid with 5 mM dithiothreitol).
-
Acidic iodine solution (1% iodine in 2% KI in 0.2 M trichloroacetic acid).
-
Alkaline iodine solution (1% iodine/2% KI in 3 M NaOH).
-
Ascorbic acid solution (20 mg/mL, freshly prepared).
-
HPLC with fluorescence detection.
Procedure:
-
Sample Preparation: Prepare cell or tissue extracts in an acidic buffer.
-
Determination of Total Biopterins (BH4 + BH2 + Biopterin):
-
To 100 µL of the extract, add 15 µL of the acidic iodine solution.
-
Incubate in the dark at room temperature for 1 hour.
-
Add 25 µL of fresh ascorbic acid solution to stop the reaction by reducing excess iodine.
-
-
Determination of BH2 + Biopterin:
-
To 100 µL of the extract, add 15 µL of 1 M NaOH, followed by 15 µL of the alkaline iodine solution.
-
Incubate in the dark at room temperature for 1 hour.
-
Add 25 µL of fresh ascorbic acid solution.
-
-
Analysis: Analyze both the acid-oxidized and alkali-oxidized samples by HPLC with fluorescence detection.
-
Calculation:
-
The concentration of BH4 is calculated by subtracting the amount of (BH2 + biopterin) from the total biopterin amount.
-
Visualizations
Caption: this compound (BH4) oxidation and recycling pathways.
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. Tetrahydrobiopterin as a rheostat of cell resistance to oxidant injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydrobiopterin, Superoxide and Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC Separation of D-Biopterin and its Isomers: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of D-Biopterin from its isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound and its isomers. The guides are presented in a question-and-answer format to directly resolve common experimental challenges.
Issue 1: Poor Resolution Between this compound and its Isomers
Question: We are observing poor or no separation between this compound and its potential isomers (e.g., L-Biopterin, other diastereomers). What steps can we take to improve resolution?
Answer:
Improving the resolution of chiral compounds like this compound requires a systematic approach focusing on the stationary phase, mobile phase, and other chromatographic parameters.
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for chiral separations.[1] If you are not using a chiral column, you will not be able to separate enantiomers. For compounds like biopterin, which possess amino and hydroxyl groups, several types of CSPs could be effective:
-
Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®): These are broadly applicable and a good starting point for screening.[2][3] They offer a variety of interactions, including hydrogen bonding and dipole-dipole interactions, which are relevant for biopterin.[3]
-
Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC™): These are particularly effective for polar and ionizable compounds like amino acids and may show good selectivity for biopterin.[4]
-
Crown Ether-based CSPs: These are well-suited for the separation of compounds with primary amine groups, such as amino acids, and could be explored for biopterin.
-
-
Mobile Phase Optimization:
-
Solvent Composition: For normal-phase chromatography on polysaccharide CSPs, a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is common. The ratio of these solvents significantly impacts selectivity and retention. Start with a screening gradient to find an appropriate solvent strength.
-
Additives: For basic compounds like biopterin, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase can improve peak shape and resolution. For acidic impurities or if using a reversed-phase chiral method, an acidic modifier (e.g., trifluoroacetic acid, TFA) may be necessary.
-
pH Control: The pH of the mobile phase is a powerful tool for optimizing separations of ionizable compounds. Small changes in pH can significantly alter the retention and selectivity of biopterin and its isomers. It is advisable to work at a pH that is at least one unit away from the pKa of the analytes to ensure they are in a single ionic form.
-
-
Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, although it may also lead to broader peaks and higher backpressure.
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer analysis times.
Issue 2: Peak Tailing or Fronting
Question: Our biopterin peaks are exhibiting significant tailing or fronting. What are the likely causes and solutions?
Answer:
Poor peak shape can compromise resolution and quantification. Here are common causes and remedies:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample and injecting a smaller volume.
-
Secondary Interactions: Peak tailing for basic compounds like biopterin can occur due to interactions with acidic silanol groups on the silica support of the column.
-
Mobile Phase pH: Operating at a low pH (e.g., with 0.1% TFA) can suppress the ionization of silanol groups and reduce tailing.
-
Basic Additives: Adding a small amount of a basic competitor like DEA to the mobile phase can block the active silanol sites.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can lead to poor peak shape. Try flushing the column with a strong solvent or, if the column is old, it may need to be replaced.
Issue 3: Drifting Retention Times
Question: We are observing a gradual drift in the retention times of our biopterin peaks over a sequence of injections. What could be causing this?
Answer:
Retention time drift can be a frustrating issue, often pointing to a lack of system equilibration or changes in the mobile phase or column over time.
-
Column Equilibration: Chiral columns, especially in normal phase, may require extended equilibration times. Ensure the column is thoroughly flushed with the mobile phase before starting a sequence.
-
Mobile Phase Composition Changes: In pre-mixed mobile phases, the more volatile component (e.g., hexane) can evaporate over time, leading to a stronger mobile phase and shorter retention times. Consider using an online mixer or preparing fresh mobile phase frequently. If using volatile pH modifiers like TFA, their concentration can also change over time.
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times. Using a column oven is highly recommended for stable retention.
-
Column Contamination: Buildup of contaminants from the sample matrix can alter the stationary phase chemistry and cause retention time drift. Employing a guard column and appropriate sample preparation can mitigate this.
-
Stationary Phase Hydrolysis: If operating at the extremes of the column's recommended pH range, the bonded phase can slowly hydrolyze, leading to changes in retention.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound from its oxidized forms and related pterins (achiral separation)?
A1: For the achiral separation of biopterin, its reduced forms (dihydrobiopterin, tetrahydrobiopterin), and neopterin, reversed-phase C18 columns are commonly used. An Atlantis dC18 column has been shown to be effective for separating these polar compounds without the need for an ion-pairing reagent.
Q2: What are typical mobile phase compositions for the achiral separation of biopterins?
A2: A common mobile phase for the separation of biopterin and related compounds on a C18 column is a buffered aqueous solution with a small amount of organic modifier. For example, a mobile phase of 0.05 M sodium citrate buffer at pH 7.4 with 3% methanol has been successfully used. The pH is a critical parameter to optimize for the best separation of all pterin forms.
Q3: What detection method is most suitable for biopterin analysis?
A3: Fluorescence detection is highly sensitive for the oxidized forms of biopterin. Reduced forms like tetrahydrobiopterin are not naturally fluorescent but can be detected by fluorescence after post-column oxidation, for example, using a coulometric oxidation cell. Electrochemical detection is another sensitive method for the direct measurement of reduced biopterins. UV detection is also possible but generally less sensitive than fluorescence or electrochemical detection.
Q4: How can I improve the stability of tetrahydrobiopterin (BH4) during sample preparation and analysis?
A4: Tetrahydrobiopterin is highly susceptible to oxidation. To improve its stability, it is crucial to work at low temperatures, protect samples from light, and use antioxidants in the sample solvent and mobile phase. Dithioerythritol (DTE) or dithiothreitol (DTT) are commonly used as stabilizing agents.
Q5: We don't have a chiral column. Can we still separate D- and L-Biopterin?
A5: Separating enantiomers without a chiral stationary phase requires an indirect approach. This involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can then be separated on a standard achiral column (e.g., C18). However, this method can be complex, requiring a pure chiral derivatizing agent and ensuring no racemization occurs during the reaction. The direct method using a chiral stationary phase is generally preferred for its simplicity and reliability.
Data Presentation
Table 1: HPLC Methods for Achiral Separation of Biopterin and Related Pterins
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| BH4, BH2, Biopterin, Neopterin, Dihydroneopterin | Atlantis dC18 (4.6 x 150 mm, 3 µm) | 0.05 M Sodium Citrate/Methanol (97/3, v/v), pH 7.4 | 0.6 | 30 | Fluorescence (Ex: 350 nm, Em: 450 nm) with post-column coulometric oxidation (+600 mV) | |
| BH4, BH2 | Synergi Polar-RP (4.6 x 250 mm, 4 µm) | 50 mM Potassium Phosphate, pH 2.6, with 0.1 mM DTE and 0.1 mM DTPA | 0.7 | 37 | Electrochemical | |
| Sapropterin and impurities (L-biopterin, 7,8-dihydrobiopterin, pterin, 6S-tetrahydro-L-biopterin) | Spherisorb SCX | 50 mmol/L Monopotassium phosphate-acetonitrile | Not specified | Not specified | UV (220 nm) | |
| Sapropterin and impurities | Partisil® 10 SCX (4.6 x 250 mm, 5 µm) | 0.03 M NaH2PO4, pH 3.0 | Not specified | Not specified | UV (265 nm) |
Experimental Protocols
Protocol 1: Achiral Separation of Biopterin and Related Pterins in Cerebrospinal Fluid (CSF)
This protocol is adapted from a method for the simultaneous determination of various forms of biopterin and neopterin.
-
Sample Preparation:
-
Thaw frozen CSF samples on ice, protected from light.
-
Filter 100 µL of CSF through a 0.22 µm syringe filter directly into a cooled HPLC autosampler vial.
-
Analyze samples within 6 hours of preparation to ensure the stability of reduced pterins.
-
-
HPLC System and Conditions:
-
Column: Atlantis dC18 (4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase: 0.05 M sodium citrate/methanol (97/3, v/v), adjusted to pH 7.4.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 50-100 µL.
-
-
Detection:
-
Post-Column Oxidation: Use a coulometric oxidation cell set to +600 mV to convert reduced pterins to their fluorescent oxidized forms.
-
Fluorescence Detector: Set the excitation wavelength to 350 nm and the emission wavelength to 450 nm.
-
-
Data Analysis:
-
Identify peaks based on the retention times of authentic standards.
-
Quantify the analytes by comparing their peak areas to a calibration curve prepared with known concentrations of the standards.
-
Protocol 2: Suggested Starting Point for Chiral Separation of D/L-Biopterin
This is a suggested starting protocol for method development, as a specific validated method for D/L-Biopterin enantiomers was not found in the literature search. This protocol is based on general principles for chiral separations of similar compounds.
-
Chiral Column Selection:
-
Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® IA, IB, or IC, or a Chiralcel® OD-H or AD-H. These have broad applicability for chiral separations.
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare a series of mobile phases with varying ratios of n-hexane and an alcohol modifier (isopropanol or ethanol). For example:
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Isopropanol (80:20, v/v)
-
Mobile Phase C: n-Hexane/Isopropanol (70:30, v/v)
-
-
Add 0.1% diethylamine (DEA) to each mobile phase to improve the peak shape of the basic biopterin molecule.
-
-
Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL of a racemic biopterin standard.
-
Detection: UV at a suitable wavelength for biopterin (e.g., 275 nm).
-
-
Method Optimization:
-
If no separation is observed, try a different alcohol modifier (ethanol if isopropanol was used, and vice versa).
-
If partial separation is achieved, optimize the ratio of hexane to alcohol. Increasing the alcohol content will generally decrease retention times.
-
Vary the column temperature (e.g., from 15 °C to 40 °C) to see if it improves resolution.
-
If a polysaccharide column does not provide separation, consider screening other types of chiral columns, such as those based on cyclodextrins or macrocyclic glycopeptides.
-
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Logical workflow for troubleshooting HPLC separation issues.
References
Common interferences in the fluorescent detection of D-Biopterin.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent detection of D-Biopterin and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the fluorescent detection of this compound, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Fluorescence Signal | Incorrect Wavelengths: Excitation and/or emission wavelengths are not optimal for this compound. | Verify the excitation and emission maxima for biopterin under your experimental conditions. Typically, excitation is around 350 nm and emission is around 450 nm.[1] |
| pH of the Solution: The fluorescence of pterins is highly pH-dependent.[2][3][4] | Ensure the pH of your sample and buffers is optimal for this compound fluorescence. Acidic conditions generally yield higher quantum yields for pterin compounds.[2] Refer to the pH effects data table below. | |
| Analyte Degradation: this compound and its reduced forms (dihydrobiopterin, tetrahydrobiopterin) are unstable and prone to oxidation and photodegradation. | Prepare samples fresh and protect them from light. Use antioxidants such as dithioerythritol (DTE) during sample preparation and storage. Analyze samples promptly after preparation. | |
| Inefficient Oxidation: If measuring total biopterin, the oxidation of reduced forms to the more fluorescent biopterin may be incomplete. | Optimize the oxidation protocol. Common methods include iodine oxidation under acidic or alkaline conditions or post-column electrochemical oxidation. Ensure the correct concentration of the oxidizing agent and appropriate reaction time. | |
| Quenching: Components in the sample matrix (e.g., phosphate, acetate) can quench fluorescence. | Identify and remove potential quenchers through sample purification (e.g., solid-phase extraction). If using buffers known to cause quenching, consider alternative buffer systems. | |
| High Background Fluorescence (Autofluorescence) | Endogenous Fluorophores: Biological samples contain endogenous fluorescent molecules (e.g., collagen, NADH, flavins) that can interfere with the signal. | Spectral Selection: Choose fluorophores with emission spectra in the red to far-red region to minimize overlap with common autofluorescent compounds. |
| Sample Preparation: Perfuse tissues with PBS prior to fixation to remove red blood cells, a source of autofluorescence. | ||
| Fixation Method: Avoid aldehyde-based fixatives like formalin and glutaraldehyde, which can induce autofluorescence. Consider using organic solvents like ice-cold methanol or ethanol. If aldehyde fixation is necessary, treatment with sodium borohydride can help reduce autofluorescence. | ||
| Blank Subtraction: Always run an unstained control sample to measure the level of autofluorescence and subtract it from the readings of your stained samples. | ||
| Peak Tailing or Broadening in HPLC | Column Issues: Column contamination, degradation, or packing irregularities. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Mobile Phase Incompatibility: The sample solvent may be too strong, or the mobile phase may not be optimal for the separation. | Prepare and dilute the sample in the mobile phase. Ensure the mobile phase pH is appropriate for the column and the analytes. | |
| Interfering Peaks in HPLC | Co-eluting Compounds: Other fluorescent compounds in the sample matrix may co-elute with this compound. | Optimize Chromatography: Adjust the mobile phase composition, gradient, or stationary phase to improve the separation of the interfering peak from the analyte peak. |
| Specific Interferents: In cerebrospinal fluid (CSF), an unidentified interfering compound (X2) has been reported to co-elute with biopterin. | Adjust Oxidation Potential: When using post-column coulometric oxidation, applying a potential of +600 mV can eliminate the interference from compound X2, which is fluorescent at lower potentials. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound fluorescence detection?
A1: The optimal excitation wavelength for this compound is typically around 350 nm, with an emission maximum at approximately 450 nm. It is crucial to confirm these wavelengths on your specific instrument and under your experimental conditions.
Q2: How does pH affect the fluorescence of this compound?
A2: The fluorescence of pterin compounds, including this compound, is highly dependent on pH. Generally, pterins exhibit higher fluorescence quantum yields in acidic conditions compared to basic or neutral conditions. In highly alkaline solutions (pH > 11), fluorescence can be quenched by hydroxide ions.
Q3: My samples are from a biological matrix (e.g., serum, urine, CSF). How can I minimize interference?
A3: Biological matrices can introduce significant interference. To minimize these effects:
-
Sample Preparation: Use a robust sample preparation protocol that includes protein precipitation and solid-phase extraction (SPE) to remove interfering substances. For CSF, a simple filtration step may be sufficient for some methods.
-
Control for Autofluorescence: Always include an unstained sample as a control to quantify and subtract the background autofluorescence.
-
Chromatographic Separation: When using HPLC, optimize the separation to resolve this compound from other endogenous fluorescent compounds.
Q4: What is the best way to handle and store samples to prevent this compound degradation?
A4: this compound and its reduced forms are sensitive to light and oxidation.
-
Protection from Light: All procedures should be carried out in dimmed light, and samples should be stored in amber vials or wrapped in foil.
-
Use of Antioxidants: The addition of antioxidants like dithioerythritol (DTE) or ascorbic acid to the samples during collection and preparation is crucial to prevent oxidation, especially of the highly labile tetrahydrobiopterin.
-
Temperature: Analyze samples as quickly as possible after collection. For short-term storage, keep samples on ice. For long-term storage, samples should be frozen at -80°C.
Q5: I am measuring total biopterin. What is the recommended oxidation procedure?
A5: To measure total biopterin, all reduced forms (tetrahydrobiopterin and dihydrobiopterin) must be oxidized to biopterin. A common and effective method is:
-
Iodine Oxidation: Treatment with an acidic iodine solution followed by the addition of ascorbic acid to stop the reaction is a widely used protocol. The differential oxidation in acidic versus alkaline conditions can be used to distinguish between tetrahydrobiopterin and dihydrobiopterin.
-
Post-Column Electrochemical Oxidation: In HPLC systems, post-column coulometric oxidation can be employed to convert reduced pterins to their fluorescent form just before detection.
Quantitative Data
Table 1: Effect of pH on the Fluorescence Quantum Yield (ΦF) of Pterin Derivatives
| Compound | ΦF in Acidic Media | ΦF in Basic Media |
| Pterin | 0.33 | 0.27 |
| Biopterin | (Data similar to Pterin) | (Data similar to Pterin) |
| 6-Carboxypterin | 0.28 | 0.18 |
| 6-Formylpterin | 0.12 | 0.07 |
| Folic Acid | <0.005 | <0.005 |
| Data adapted from Thomas et al. (2002). The fluorescence quantum yields for Biopterin are expected to be in a similar range to Pterin. |
Experimental Protocols
Protocol 1: Sample Preparation from Cerebrospinal Fluid (CSF) for Total Biopterin Measurement
-
Sample Collection: Collect CSF in polypropylene tubes. To prevent oxidation, add a solution of dithioerythritol (DTE) and ethylenediaminetetraacetic acid (EDTA) immediately after collection.
-
Protection from Light: Perform all subsequent steps under dim lighting.
-
Filtration: For methods involving direct injection onto an HPLC system, a simple filtration step through a 0.22 µm syringe filter may be sufficient.
-
Oxidation (for total biopterin):
-
To 100 µL of CSF, add 10 µL of 1 M HCl.
-
Add 10 µL of iodine solution (1% I₂ and 2% KI in water).
-
Vortex and incubate in the dark for 1 hour at room temperature.
-
Add 10 µL of 2% ascorbic acid to stop the reaction. The solution should become colorless.
-
The sample is now ready for injection into the HPLC system.
-
-
Storage: If not analyzed immediately, store the prepared samples at -80°C.
Visualizations
Caption: Figure 1. A generalized workflow for the fluorescent detection of this compound.
Caption: Figure 2. A decision tree for troubleshooting low or absent fluorescence signals.
References
- 1. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solutions: pH effects - CONICET [bicyt.conicet.gov.ar]
Technical Support Center: D-Biopterin Stability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of D-Biopterin and its biologically active form, Tetrahydrobiopterin (BH4), in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and Tetrahydrobiopterin (BH4)?
A1: this compound is the oxidized and more stable form of the pterin molecule. However, the biologically active cofactor for enzymes like nitric oxide synthases (NOS) and aromatic amino acid hydroxylases is the fully reduced form, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4).[1] In cell culture, providing this compound may not be effective as cells have limited ability to convert it to the active BH4 form. Therefore, supplementation with BH4 is generally recommended for functional studies.
Q2: Why is BH4 so unstable in cell culture medium?
A2: BH4 is highly susceptible to auto-oxidation, especially at neutral or alkaline pH, in the presence of oxygen, and at room temperature.[2] Standard cell culture conditions (pH 7.2-7.4, 37°C, ambient oxygen) promote its rapid degradation. The primary oxidation product is 7,8-dihydrobiopterin (BH2), which is inactive as a cofactor for many enzymes.
Q3: How can I improve the stability of BH4 when preparing solutions for cell culture?
A3: To maximize stability, BH4 stock solutions should be prepared in an acidic buffer (e.g., 0.1 M HCl) and stored at -80°C.[3] For cell culture use, the acidic stock solution should be diluted into the culture medium immediately before addition to the cells. The addition of antioxidants, such as L-ascorbic acid (Vitamin C), to the final culture medium can further enhance BH4 stability.[2][4]
Q4: What is the role of endogenous cellular pathways in maintaining BH4 levels?
A4: Cells possess a salvage pathway to regenerate BH4 from its oxidized form, BH2. This process is primarily catalyzed by the enzyme dihydrofolate reductase (DHFR), which reduces BH2 back to BH4. The efficiency of this recycling pathway can vary between different cell types.
Q5: How can I measure the concentration of BH4 and its oxidation products in my cell culture samples?
A5: High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection or fluorescence detection is the most common method for the simultaneous quantification of BH4, BH2, and biopterin in biological samples. This allows for an accurate assessment of the BH4/BH2 ratio, which is a critical indicator of cellular redox status.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of BH4 supplementation on cellular function. | Rapid degradation of BH4 in the culture medium. | Prepare BH4 stock solutions in 0.1 M HCl and store at -80°C. Add to the medium immediately before use. Co-supplement with L-ascorbic acid (100 µM) to the culture medium to enhance stability. |
| Inefficient cellular uptake of BH4. | Ensure the use of a high-quality, cell-permeable form of BH4. Consider using sepiapterin, a precursor that is more readily taken up by some cells and converted to BH4 intracellularly. | |
| Low activity of the intracellular BH4 recycling pathway (DHFR). | Measure the expression and activity of DHFR in your cell line. If DHFR activity is low, direct supplementation with BH4 and stabilization with antioxidants is crucial. | |
| High variability in experimental results between replicates. | Inconsistent preparation and handling of BH4 solutions. | Standardize the protocol for BH4 solution preparation, including the time between dilution and addition to cells. Ensure all solutions are kept on ice and protected from light. |
| Different rates of BH4 degradation in different wells of the culture plate. | Ensure uniform mixing of the medium after BH4 addition. For long-term experiments, consider replenishing BH4 and antioxidants with each media change. | |
| Observed cellular toxicity after BH4 supplementation. | Formation of toxic degradation products. | Use fresh, high-purity BH4. The presence of contaminants or significant degradation can lead to cytotoxicity. |
| High concentrations of the acidic solvent used for the stock solution. | Ensure the final concentration of the acidic solvent in the culture medium is minimal and does not significantly alter the medium's pH. |
Quantitative Data Summary
Table 1: Stability of Tetrahydrobiopterin (BH4) under Different Conditions
| Condition | Half-life | Reference |
| 0.1 M Phosphate Buffer, pH 6.8, Room Temperature | ~16 minutes | |
| Formate Buffer, pH 2.8, Room Temperature | 33 - 87 minutes (bi-exponential decay) | |
| Tris-HCl Buffer, pH 7.4, Room Temperature | Rapid oxidation | |
| 25 µM BH4 in Tris-HCl, pH 7.4 with 3 mM L-ascorbic acid | Almost complete stabilization |
Table 2: Effect of L-ascorbic Acid on Intracellular Biopterin Levels in Human Umbilical Vein Endothelial Cells (HUVECs)
| Treatment (24h) | Intracellular Tetrahydrobiopterin (pmol/dish) | Intracellular Dihydrobiopterin + Biopterin (pmol/dish) | Reference |
| Cytokine Mixture | 30 ± 3.5 | 12 ± 1.8 | |
| Cytokine Mixture + 100 µM Ascorbic Acid | 135 ± 16 | 7 ± 1.1 |
Experimental Protocols
Protocol 1: Preparation of Stabilized Tetrahydrobiopterin (BH4) Solution for Cell Culture
-
Reagents and Materials:
-
(6R)-5,6,7,8-Tetrahydrobiopterin dihydrochloride (BH4) powder
-
0.1 M Hydrochloric acid (HCl), sterile
-
Cell culture medium
-
L-ascorbic acid
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
-
-
Procedure for 10 mM BH4 Stock Solution:
-
Weigh the required amount of BH4 powder in a sterile microcentrifuge tube under subdued light.
-
Add the appropriate volume of sterile 0.1 M HCl to achieve a 10 mM concentration.
-
Vortex briefly to dissolve the powder completely.
-
Filter the stock solution through a 0.22 µm sterile filter into a fresh sterile tube.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C, protected from light.
-
-
Procedure for Supplementing Cell Culture Medium:
-
Prepare the cell culture medium. If desired, add L-ascorbic acid to a final concentration of 100 µM.
-
Thaw an aliquot of the 10 mM BH4 stock solution on ice immediately before use.
-
Dilute the BH4 stock solution directly into the pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).
-
Mix gently and immediately add the supplemented medium to the cells.
-
Protocol 2: HPLC Analysis of BH4 and its Oxidation Products
-
Sample Preparation (from Cell Lysates):
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing antioxidants and metal chelators (e.g., 1 mM DTE and 1 mM DTPA) in an acidic buffer (e.g., 50 mM potassium phosphate, pH 2.6).
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a buffer such as 50 mM potassium phosphate, pH 2.6, containing 0.1 mM DTE and 0.1 mM DTPA.
-
Detection: Sequential electrochemical detection (for BH4) and fluorescence detection (for BH2 and biopterin after post-column oxidation).
-
Quantification: Use external standards of BH4, BH2, and biopterin to generate a standard curve for accurate quantification.
-
Visualizations
Caption: Degradation and cellular recycling pathways of Tetrahydrobiopterin (BH4).
Caption: A typical experimental workflow for assessing BH4 stability in cell culture.
References
- 1. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 2. Chemical stabilization of tetrahydrobiopterin by L-ascorbic acid: contribution to placental endothelial nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-ascorbic acid potentiates endothelial nitric oxide synthesis via a chemical stabilization of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mass Spectrometry Parameters for D-Biopterin Fragmentation
Welcome to the technical support center for the analysis of D-Biopterin and related pterins by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound (and its reduced form, tetrahydrobiopterin, BH4).
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal Intensity | Analyte Degradation: this compound, particularly in its reduced form (BH4), is highly susceptible to oxidation. | Ensure samples are collected and stored in the presence of antioxidants, such as 0.1% dithioerythritol (DTE).[1] Prepare samples on ice and analyze them promptly. |
| Suboptimal Ionization: Incorrect electrospray ionization (ESI) source settings can lead to poor ion generation. | Optimize ESI parameters, including spray voltage, gas flows (nebulizer and heater), and source temperature. Positive ion mode is typically used for this compound analysis. | |
| Inefficient Fragmentation: The collision energy may not be optimized for the specific precursor-to-product ion transition. | Perform a collision energy optimization experiment by infusing a standard solution and ramping the collision energy to find the value that yields the highest product ion intensity. | |
| Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, CSF) can suppress the ionization of this compound. | Improve sample preparation to remove interfering substances. Methods like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[2] The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects.[3][4] | |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. | Ensure the mobile phase pH is appropriate for the analyte and column chemistry. The addition of a small amount of formic acid is common. |
| Column Contamination or Void: Buildup of matrix components can damage the column. | Use a guard column to protect the analytical column. If contamination is suspected, flush the column according to the manufacturer's instructions. | |
| Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | The sample should be dissolved in a solvent that is as close in composition to the initial mobile phase as possible. | |
| Inconsistent or Unstable Signal | LC System Instability: Fluctuations in pump pressure or flow rate can lead to variable signal intensity. | Check the LC system for leaks, ensure proper solvent degassing, and verify pump performance. |
| Unstable Electrospray: An inconsistent spray at the ESI source will result in a fluctuating signal. | Visually inspect the spray plume. If it is unstable, check for clogs in the ESI needle, ensure proper solvent flow, and optimize source positioning. | |
| High Background or Contamination | Carryover: Analyte from a previous injection may be retained in the system and elute in subsequent runs. | Optimize the autosampler wash procedure, using a strong solvent to clean the needle and injection port between samples. |
| Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can introduce background noise. | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases regularly. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical sample preparation steps for this compound analysis?
A1: The most critical step is to prevent the oxidation of the biologically active, reduced form of this compound (tetrahydrobiopterin, BH4). This is achieved by adding antioxidants like dithioerythritol (DTE) to the sample immediately upon collection and during preparation.[1] Sample processing should be performed at low temperatures (e.g., on ice) and analysis should be conducted as quickly as possible. For complex matrices like plasma or CSF, a robust sample cleanup method such as solid-phase extraction (SPE) is recommended to minimize matrix effects.
Q2: How do I optimize the collision energy for this compound fragmentation?
A2: Collision energy (CE) optimization is crucial for achieving maximum sensitivity. The recommended procedure is as follows:
-
Prepare a standard solution of this compound.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Set up a product ion scan experiment where the mass spectrometer isolates the precursor ion of this compound (e.g., m/z 242.2 for BH4).
-
Create a method that ramps the collision energy across a range of values (e.g., 10-50 eV).
-
Monitor the intensity of the desired product ion (e.g., m/z 166.0 for BH4) at each CE value.
-
The CE that produces the highest intensity for the product ion is the optimal value for your instrument.
Q3: What are the typical precursor and product ions for this compound (as BH4) in positive ESI mode?
A3: The most commonly used MRM transition for tetrahydrobiopterin (BH4) is the precursor ion [M+H]⁺ at m/z 242.2 fragmenting to a product ion at m/z 166.0.
Q4: Should I use an internal standard for this compound quantification?
A4: Yes, the use of a stable isotope-labeled internal standard (e.g., ¹⁵N-BH4) is highly recommended. An internal standard is essential for accurate quantification as it compensates for variability in sample preparation, injection volume, and matrix effects (ion suppression or enhancement).
Q5: What type of liquid chromatography is best suited for this compound analysis?
A5: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of this compound and related compounds. A C18 column is a popular choice. The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier like methanol or acetonitrile. A gradient elution is often employed to achieve good separation from other pterins and matrix components.
Quantitative Data Summary
The following tables summarize typical mass spectrometry parameters and performance characteristics for the analysis of this compound (as BH4) and related pterins from published methods.
Table 1: Mass Spectrometry Parameters for Pterin Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |
| Tetrahydrobiopterin (BH4) | 242.2 | 166.0 | 41 | 25 |
| Dihydrobiopterin (BH2) | 240.1 | 164.9 | 41 | 25 |
| Neopterin | 254.1 | 206.1 | 41 | 23 |
| Sepiapterin | 238.1 | 165.1 | 41 | 25 |
| ¹⁵N-BH4 (Internal Standard) | 243.1 | 167.0 | 41 | 25 |
Data adapted from a published LC-MS/MS method for pterin analysis in CSF.
Table 2: Method Performance Characteristics
| Analyte | Linearity Range (nmol/L) | Limit of Quantification (LOQ) (nmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Tetrahydrobiopterin (BH4) | 3 - 200 | 1 | 3.0 - 4.6 | 4.2 - 5.9 |
| Dihydrobiopterin (BH2) | 3 - 200 | 1 | 3.5 - 4.4 | 8.2 - 8.4 |
| Neopterin | 3 - 200 | 1 | 4.7 - 5.6 | 7.3 - 9.5 |
| Sepiapterin | 3 - 200 | 1 | 4.3 - 5.3 | 12.5 - 14.4 |
Performance data from a validated LC-MS/MS method.
Experimental Protocols
Detailed Methodology for this compound Quantification in Cerebrospinal Fluid (CSF)
This protocol is a synthesized example based on published methods.
1. Sample Preparation
-
Prepare a stock solution of stable isotope-labeled internal standards (¹⁵N-BH4, ¹⁵N-BH2, and ¹⁵N-neopterin) in water containing 0.2% DTT at a concentration of 100 nmol/L.
-
In a microcentrifuge tube, combine 210 µL of the internal standard solution with 30 µL of your sample (blank, standard, control, or unknown CSF).
-
Vortex the mixture thoroughly.
-
Transfer the mixture to an autosampler vial for immediate LC-MS/MS analysis.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 250 x 2 mm, 4 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 0.1% heptafluorobutyric acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.20 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Gradient: A suitable gradient to separate the pterins from each other and from matrix interferences.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions and Optimized Parameters: Refer to Table 1 for specific m/z values, declustering potentials, and collision energies.
Visualizations
Caption: A generalized experimental workflow for the quantification of this compound.
References
- 1. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
How to minimize batch-to-batch variability of D-Biopterin in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability of D-Biopterin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, specifically its reduced form Tetrahydrobiopterin (BH4), is a critical cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[1][2][3][4][5] It is highly susceptible to oxidation, readily converting to 7,8-dihydrobiopterin (BH2) and subsequently to biopterin (B). This instability is a major source of experimental variability, as the different forms have distinct biological activities. The ratio of BH4 to BH2 is often a critical determinant of enzyme function, such as the coupling of endothelial nitric oxide synthase (eNOS).
Q2: What are the primary causes of batch-to-batch variability when using this compound?
A2: The primary causes of variability stem from the inherent instability of this compound (BH4) and differences in handling and preparation between experimental batches. Key contributing factors include:
-
Oxidation: Exposure to oxygen, light, and certain metal ions can rapidly degrade BH4.
-
Improper Storage: Incorrect storage temperatures and the absence of stabilizing agents can lead to significant degradation over time.
-
Inconsistent Solution Preparation: Variations in the type of solvent, pH, and the use of antioxidants can lead to different concentrations of active BH4 in your working solutions.
-
Source Material Heterogeneity: While less common for a synthesized compound, minor impurities or variations in the manufacturing process of the this compound itself could potentially contribute to variability.
Q3: How can I assess the quality and concentration of my this compound stock?
A3: It is crucial to analytically determine the concentration of BH4, as well as its oxidized forms BH2 and biopterin, in your solutions. Several methods are available for this purpose:
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD): This is a direct and sensitive method for quantifying BH4 and BH2.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This provides high specificity and sensitivity for the simultaneous quantification of BH4, BH2, and biopterin.
-
HPLC with Fluorescence Detection: This method often involves the differential oxidation of pterins to fluorescent products, which can be less direct than ECD or MS detection.
Troubleshooting Guide
Problem: I am observing inconsistent results between experiments using different batches of this compound.
This guide provides a systematic approach to identifying and mitigating the sources of variability.
Step 1: Review Your Handling and Storage Protocol
Inconsistent handling and storage are the most common sources of this compound degradation.
-
Workflow for Minimizing this compound Variability
Caption: Workflow for minimizing this compound variability.
Step 2: Evaluate Your Solution Preparation Method
The way you prepare your this compound solutions is critical for maintaining its active form.
| Parameter | Recommendation | Rationale |
| Solvent | Use deoxygenated, acidic solutions (e.g., 0.1 M HCl). | Acidity and the absence of oxygen significantly slow down the oxidation of BH4. |
| Antioxidants | Add antioxidants such as 1,4-dithioerythritol (DTE) or L-ascorbic acid. | These agents protect BH4 from oxidation by scavenging reactive oxygen species. |
| Metal Chelators | Include a metal chelator like diethylenetriaminepentaacetic acid (DTPA). | Metal ions can catalyze the oxidation of BH4. |
| Preparation Timing | Prepare fresh solutions for each experiment. | BH4 is unstable in solution, even with stabilizers. |
| Storage of Solutions | If short-term storage is unavoidable, store aliquots at -80°C and protect them from light. | Minimizes degradation, but fresh preparation is always preferred. |
Step 3: Implement Quality Control for Each Batch
Before use in an experiment, it is advisable to perform a quality control check on your this compound solution.
-
Recommended QC Experiment: Quantification of Pterin Species
-
Objective: To determine the concentration of BH4, BH2, and biopterin in your working solution.
-
Methodology:
-
Prepare your this compound working solution according to your experimental protocol.
-
Immediately analyze an aliquot of this solution using a validated HPLC-ECD or LC-MS/MS method.
-
Calculate the ratio of BH4 to total biopterins (BH4 + BH2 + Biopterin).
-
-
Acceptance Criteria: Establish a minimum acceptable BH4/total biopterin ratio for your experiments (e.g., >90%). Batches not meeting this criterion should not be used.
-
Signaling Pathways Involving this compound
Understanding the role of this compound in biological pathways can help in interpreting experimental results.
-
This compound in Nitric Oxide Synthesis
Caption: Role of this compound in eNOS-mediated nitric oxide synthesis.
-
This compound as a Cofactor for Aromatic Amino Acid Hydroxylases
Caption: this compound as a cofactor for aromatic amino acid hydroxylases.
References
- 1. Tetrahydrobiopterin in nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic analogues of tetrahydrobiopterin with cofactor activity for aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrobiopterin, the cofactor for aromatic amino acid hydroxylases, is synthesized by and regulates proliferation of erythroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydrobiopterin, the cofactor for aromatic amino acid hydroxylases, is synthesized by and regulates proliferation of erythroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the signal-to-noise ratio for D-Biopterin detection.
<
Welcome to the technical support center for D-Biopterin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in this compound detection.
Troubleshooting Guide
This section addresses common issues encountered during this compound analysis that can adversely affect the signal-to-noise ratio.
Issue 1: Low or No Signal for this compound (Tetrahydrobiopterin - BH4)
A weak or absent signal for BH4 is a frequent challenge, often stemming from its inherent instability.
Potential Causes & Solutions
-
Sample Degradation: BH4 is highly susceptible to oxidation.[1][2][3][4]
-
Troubleshooting Steps:
-
Antioxidant Use: Ensure the addition of antioxidants like 1,4-dithioerythritol (DTE) to your samples and standards to prevent oxidation.[1] L-ascorbic acid can also be used to chemically stabilize BH4.
-
Chelating Agents: Use metal chelators such as diethylenetriaminepentaacetic acid (DTPA) to prevent metal-catalyzed oxidation.
-
Low Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice or at 4°C) and store samples at -80°C.
-
pH Control: Maintain an acidic pH (e.g., in HCl) during storage and preparation, as BH4 is more stable under acidic conditions. Overnight storage at room temperature in HCl without antioxidants can lead to a complete loss of BH4.
-
-
-
Suboptimal Instrumental Parameters: Incorrect settings on your analytical instrument (e.g., HPLC-ECD, LC-MS/MS) can lead to poor signal detection.
-
Troubleshooting Steps:
-
HPLC with Electrochemical Detection (HPLC-ECD): Optimize the potentials of the electrochemical detector. For BH4, a potential of around +280 mV often yields a strong signal.
-
LC-MS/MS: Optimize MS/MS parameters, including collision energies and fragment ions for each pterin. Derivatization with agents like benzoyl chloride can improve stabilization and detection by LC-MS/MS.
-
HPLC with Fluorescence Detection (HPLC-FD): Ensure the post-column oxidation conditions are optimal to convert non-fluorescent reduced pterins to their fluorescent oxidized forms. The pH of the mobile phase is critical; a pH higher than 7.4 can improve the oxidation yield of BH4.
-
-
Issue 2: High Background Noise
Excessive background noise can obscure the this compound signal, leading to a poor signal-to-noise ratio.
Potential Causes & Solutions
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., plasma, tissue homogenates) can interfere with detection.
-
Troubleshooting Steps:
-
Sample Cleanup: Employ rigorous sample preparation techniques. Centrifugation through 10 kDa cut-off filters can help remove interfering substances.
-
Chromatographic Separation: Optimize the HPLC method to separate this compound from interfering peaks. This may involve adjusting the mobile phase composition, pH, or using a different column. For instance, separating ascorbate from the BH4 sample can significantly improve detection.
-
-
-
Instrumental Noise: The analytical instrument itself can be a source of noise.
-
Troubleshooting Steps:
-
System Cleaning: Ensure the HPLC system, including the column and detector, is clean and properly maintained.
-
Mobile Phase: Use high-purity solvents and freshly prepared mobile phases to minimize contaminants.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for this compound (BH4) detection?
A1: Both HPLC with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered state-of-the-art direct methods for accurate and precise detection of BH4. HPLC with fluorescence detection (HPLC-FD) is also widely used, often involving a post-column oxidation step.
Q2: How can I prevent the oxidation of BH4 during sample storage and preparation?
A2: To prevent BH4 oxidation, it is crucial to:
-
Add antioxidants like DTE or L-ascorbic acid.
-
Use a metal chelator like DTPA.
-
Work at low temperatures (4°C or on ice).
-
Store samples at -80°C.
-
Maintain an acidic pH.
Q3: I am using fluorescence detection and see interfering peaks. What can I do?
A3: Interfering fluorescent compounds are a common issue. To mitigate this:
-
Optimize the electrochemical potential during post-column coulometric oxidation. For example, increasing the potential to +600 mV can help eliminate certain interfering peaks.
-
Adjust the mobile phase pH. The separation of pterins is pH-dependent.
-
Ensure proper sample cleanup to remove interfering substances before injection.
Q4: What are the typical urinary pterin profiles for different BH4 deficiencies?
A4: Urinary pterin profiles are crucial for diagnosing BH4 deficiencies:
-
GTP Cyclohydrolase I (GTPCH) deficiency: Low levels of both neopterin and biopterin.
-
6-Pyruvoyl-tetrahydropterin Synthase (PTPS) deficiency: High neopterin and low biopterin levels.
-
Dihydropteridine Reductase (DHPR) deficiency: Neopterin levels are typically in the reference range or slightly increased, while biopterin levels are high.
Quantitative Data Summary
Table 1: Optimized HPLC/ECD Parameters for BH4 and BH2 Detection
| Parameter | Protocol A | Protocol B (Optimized) |
|---|---|---|
| Mobile Phase | 50 mM potassium phosphate, pH 2.6, with 0.1 mM DTE and 0.1 mM DTPA | 50 mM potassium phosphate, pH 4.5, without DTE and DTPA |
| Flow Rate | 0.7 mL/min | 1 mL/min |
| Column Temperature | 37°C | Not specified |
| Autosampler Temperature | 4°C | 4°C |
| Injection Volume | 20 µL | Not specified |
| ECD Potentials | 0, +150, +280, +365, +600 mV | 0, +150 mV |
| BH4 Peak Signal | Most pronounced at 280 mV | Most pronounced at 0 mV |
| BH2 Peak Signal | Highest at 600 mV | Not specified |
Data adapted from a study on BH4 detection in animal tissues.
Table 2: LC-MS/MS Method Performance for Pterin Metabolites in CSF
| Analyte | Linear Range (nmol/L) | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) |
|---|---|---|---|
| BH4 | 3 - 200 | <6% | <10% |
| BH2 | 3 - 200 | <6% | <10% |
| Neopterin | 3 - 200 | <6% | <10% |
| Sepiapterin | 3 - 200 | <6% | Higher than other pterins |
CV: Coefficient of Variation. Data from a study on the LC-MS/MS analysis of pterin metabolites in cerebrospinal fluid (CSF).
Experimental Protocols
Protocol 1: Sample Preparation for BH4 Detection in Animal Tissue
-
Homogenization: Homogenize tissue samples in a suitable buffer containing antioxidants (e.g., 1 mM DTE) and a chelating agent (e.g., 1 mM DTPA) at 4°C.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Ultrafiltration: Centrifuge the supernatant through a 10 kDa cut-off filter at 20,000 x g for 45 minutes at 4°C.
-
Analysis: The resulting colorless supernatant is ready for injection into the HPLC system. Keep the autosampler at 4°C.
Protocol 2: HPLC-FD with Post-Column Coulometric Oxidation for Pterin Analysis in CSF
-
Sample Preparation: Dilute the CSF sample in the mobile phase and perform a single filtration step.
-
Chromatographic Separation:
-
Column: Atlantis dC18 (4.6 x 150 mm, 3 µm) or similar.
-
Mobile Phase: 0.05 M sodium citrate/methanol (97/3, v/v) at pH 7.4.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 30°C.
-
-
Post-Column Oxidation: Use a coulometric electrochemical cell set to +600 mV to oxidize the reduced pterins.
-
Fluorescence Detection:
-
Excitation Wavelength (λex): 350 nm.
-
Emission Wavelength (λem): 450 nm.
-
Visualizations
Caption: A workflow for optimizing this compound detection and troubleshooting common issues.
Caption: A decision tree for troubleshooting low signal-to-noise ratio in this compound analysis.
Caption: A diagram of the key enzymes and steps in the BH4 synthesis and recycling pathways.
References
- 1. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls [mdpi.com]
- 2. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Resolving co-elution issues of D-Biopterin with other pteridines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of D-Biopterin and other pteridines, with a focus on co-elution problems in liquid chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common pteridines that co-elute with this compound?
A1: The most common pteridines that co-elute with this compound (or its biologically active reduced form, tetrahydrobiopterin, BH4) are its oxidation products, dihydrobiopterin (BH2) and biopterin (B), as well as neopterin (N).[1][2] Structurally similar pteridines can also pose a separation challenge.[3]
Q2: Why is the stability of pteridines a critical factor in their analysis?
A2: Pteridines can exist in different oxidation states.[4][5] The reduced forms, such as tetrahydrobiopterin (BH4), are highly unstable and prone to oxidation, which can lead to inaccurate quantification and the appearance of co-eluting peaks of the oxidized forms (dihydrobiopterin and biopterin). Proper sample handling and the use of stabilizing agents are crucial.
Q3: What detection methods are most suitable for pteridine analysis?
A3: High-Performance Liquid Chromatography (HPLC) is the standard for pteridine analysis. Common detection methods include fluorescence, electrochemical detection (ECD), and mass spectrometry (MS). Many pteridines are naturally fluorescent or can be oxidized post-column to a fluorescent form. LC-MS offers high sensitivity and specificity, aiding in the differentiation of structurally similar isomers.
Q4: Can pH changes in the mobile phase improve the separation of this compound and other pteridines?
A4: Yes, adjusting the pH of the mobile phase can significantly impact the retention and resolution of pteridines. For example, the best separation of six different pterins on an Atlantis dC18 column was achieved at a pH of 7.4. The optimal pH will depend on the specific column and the pteridines being analyzed.
Troubleshooting Guide: Co-elution of this compound
This guide addresses the common problem of this compound co-eluting with other pteridines during HPLC analysis.
Problem: Poor resolution between this compound and Neopterin.
Cause: Suboptimal chromatographic conditions, such as an inappropriate stationary phase or mobile phase composition, can lead to the co-elution of this compound and Neopterin.
Solution:
-
Column Selection:
-
Consider using a specialized column designed for the separation of polar compounds. A Primesep 100 column, for instance, has been shown to effectively separate biopterin and neopterin.
-
Reversed-phase columns like the Atlantis dC18 can also provide good separation with appropriate mobile phase optimization.
-
-
Mobile Phase Optimization:
-
Adjust the organic modifier concentration (e.g., acetonitrile or methanol).
-
Modify the pH of the mobile phase buffer. A systematic study of pH effects can reveal the optimal condition for resolution.
-
Consider using ion-pairing reagents in the mobile phase to improve the retention and separation of these polar analytes.
-
Problem: Peaks for this compound and its oxidized forms (BH2 and Biopterin) are not well-separated.
Cause: The various oxidation states of biopterin are structurally very similar, making their separation challenging. The on-column or pre-analysis oxidation of the unstable tetrahydrobiopterin (BH4) can also exacerbate this issue.
Solution:
-
Sample Preparation and Stabilization:
-
Work at low temperatures and protect samples from light to minimize oxidation.
-
Add antioxidants and reducing agents like dithiothreitol (DTT) and ascorbic acid to the sample and mobile phase to stabilize the reduced forms of biopterin.
-
-
Chromatographic Method Development:
-
Employ gradient elution to improve the separation of compounds with different polarities.
-
Test different stationary phases. Hydrophilic Interaction Liquid Chromatography (HILIC) can offer a different selectivity compared to reversed-phase chromatography and may resolve co-eluting species.
-
-
Detection Strategy:
-
Utilize post-column coulometric oxidation followed by fluorescence detection. This allows for the selective detection of different pterin forms.
-
Couple the HPLC system to a mass spectrometer (LC-MS). The high selectivity of MS can differentiate between co-eluting compounds based on their mass-to-charge ratio.
-
Experimental Protocols and Data
HPLC Method for Separation of Biopterin and Neopterin
This protocol is based on a method for the separation of biopterin and neopterin on a Primesep 100 column.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Primesep 100, 4.6 x 150 mm, 5 µm, 100 Å |
| Mobile Phase | Water, Acetonitrile (MeCN), and Ammonium Formate (as buffer) |
| Detection | UV at 275 nm, ELSD, CAD, or ESI-MS |
Note: Specific concentrations for the mobile phase components should be optimized for your specific application.
HPLC Method for Simultaneous Determination of All Forms of Biopterin and Neopterin
This protocol describes a method for the simultaneous measurement of BH4, BH2, Biopterin, NH2, and Neopterin in cerebrospinal fluid (CSF).
Table 2: Chromatographic Conditions
| Parameter | Value |
| Column | Atlantis dC18, 4.6 x 150 mm, 3 µm |
| Mobile Phase | 0.05 M Sodium Citrate/Methanol (97/3, v/v), pH 7.4 |
| Flow Rate | 0.6 mL/min |
| Temperature | 30 °C |
| Detection | Fluorescence (λex 350 nm, λem 450 nm) after post-column coulometric oxidation at +600 mV |
Visualizations
Experimental Workflow for Pteridine Analysis
Caption: Workflow for pteridine analysis.
Signaling Pathway of Tetrahydrobiopterin (BH4)
Caption: BH4 synthesis and function.
References
- 1. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Simultaneous determination of all forms of biopterin and neopterin in cerebrospinal fluid. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Sample handling best practices to maintain D-Biopterin integrity.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling D-Biopterin to maintain its integrity throughout experimental workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and analysis of this compound samples.
| Issue | Possible Cause | Recommended Solution |
| Low or no this compound signal in HPLC analysis. | Sample degradation due to improper storage. | Solid this compound should be stored at -20°C or colder in a tightly sealed, light-protected container. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended. |
| Oxidation of this compound in solution. | Prepare solutions fresh using oxygen-free water or buffer. If solutions must be stored, they should be frozen immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Inappropriate pH of the solution. | This compound is more stable in acidic conditions. For aqueous solutions, consider using a buffer with a pH below 4.[1] | |
| High variability between replicate samples. | Inconsistent sample handling procedures. | Standardize all sample handling steps, from thawing to injection into the HPLC system. Ensure consistent timing and temperature exposure for all samples. |
| Presence of oxidizing agents or metal ions. | Use high-purity water and reagents. Consider adding a chelating agent like diethylenetriaminepentaacetic acid (DTPA) to the buffer to remove trace metal ions that can catalyze oxidation. | |
| Appearance of unexpected peaks in the chromatogram. | Degradation of this compound into other pterin species. | Review the sample handling and storage procedures. The primary degradation product is biopterin, but other species can form under certain conditions. Use a well-characterized this compound standard to identify the correct peak. |
| Co-elution with other compounds. | Optimize the HPLC method, including the mobile phase composition and gradient, to ensure proper separation of this compound from other sample components. | |
| Yellowing of this compound solutions. | Oxidation of this compound. | This is a visual indicator of degradation. Discard the solution and prepare a fresh one, paying close attention to the use of oxygen-free solvents and minimizing exposure to air. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its integrity important?
This compound is the oxidized form of tetrahydrobiopterin (BH4), a critical cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. Maintaining the integrity of this compound samples is crucial for accurate quantification and for understanding its role in various biological processes and disease states.
2. What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C or colder in a desiccated environment and protected from light.[2] Under these conditions, it can be stable for several years.
3. How should I prepare and store this compound solutions?
Solutions should be prepared in oxygen-free water or buffer immediately before use. If storage is necessary, aliquot the solution into airtight vials, purge with an inert gas, and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.
4. What factors can lead to the degradation of this compound?
This compound is susceptible to degradation by:
-
Oxygen: It readily oxidizes, especially in solution.
-
Light: Exposure to light can promote degradation.
-
Elevated Temperature: Degradation rates increase with temperature.
-
Neutral to Alkaline pH: this compound is less stable at higher pH values.
5. How can I minimize the degradation of this compound during my experiments?
To minimize degradation:
-
Work with samples on ice.
-
Use oxygen-free solvents and buffers.
-
Protect samples from light by using amber vials or covering them with aluminum foil.
-
Prepare solutions fresh and use them promptly.
-
Consider adding antioxidants such as dithiothreitol (DTT) to your buffers, particularly if you are also measuring reduced biopterins.
Data Presentation
Table 1: Stability of Dihydrobiopterin (a closely related compound) in Solution under Various Conditions
Note: this compound is the fully oxidized form of tetrahydrobiopterin. 7,8-Dihydrobiopterin (BH2) is an intermediate oxidation product. The stability of this compound is generally greater than that of the reduced forms, but it is still susceptible to degradation. The following data for dihydrobiopterin provides an indication of pterin stability.
| Condition | Concentration | Duration | Degradation | Reference |
| Room Temperature (in solution, open to air) | 1 mM and 0.1 mM | 1 hour | ~3% | [3] |
| Room Temperature (in solution, open to air) | 1 mM and 0.1 mM | 3 hours | ~10% | [3] |
| -20°C (in solution) | Not specified | Not specified | Relatively stable | [3] |
| Acidic Solution | Not specified | Not specified | Forms deoxysepiapterin |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC with Fluorescence Detection
This protocol describes the quantification of total biopterin after oxidation, a common method for assessing this compound levels.
1. Sample Preparation: a. For biological fluids (e.g., plasma, urine), perform a protein precipitation step by adding an equal volume of 1 M trichloroacetic acid (TCA). b. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. c. Collect the supernatant for analysis.
2. Oxidation: a. To 100 µL of the supernatant, add 10 µL of acidic iodine solution (1% I₂ / 2% KI in 1 M HCl). b. Vortex and incubate in the dark for 1 hour at room temperature. c. To stop the reaction and remove excess iodine, add 10 µL of 2% ascorbic acid solution and vortex until the color disappears.
3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: Isocratic elution with a buffer such as 10 mM Na₂HPO₄, pH 6.0, with 5% methanol. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.
4. Quantification: a. Prepare a standard curve using known concentrations of a this compound standard that has undergone the same oxidation procedure. b. Quantify the this compound in the samples by comparing their peak areas to the standard curve.
Mandatory Visualization
References
Calibration curve troubleshooting for D-Biopterin quantification assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Biopterin quantification assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the preparation and analysis of calibration curves for this compound quantification.
Poor Calibration Curve Linearity (Low R² value)
A common issue is the failure to obtain a linear standard curve, indicated by a low coefficient of determination (R²).
Question: My calibration curve for this compound has a low R² value (e.g., <0.99). What are the possible causes and solutions?
Answer:
A low R² value suggests that the relationship between the concentration of your standards and their measured response is not linear. Several factors can contribute to this issue. Refer to the table below for potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Solution |
| Improper Standard Preparation | This compound, particularly its reduced form tetrahydrobiopterin (BH4), is highly unstable and prone to oxidation.[1][2][3] Prepare standards fresh for each assay. Dissolve standards in an acidic solution (e.g., HCl) containing antioxidants like 1,4-dithioerythritol (DTE) and a metal chelator like diethylenetriaminepentaacetic acid (DTPA) to improve stability.[1][2] Avoid repeated freeze-thaw cycles. |
| Pipetting Errors | Inaccurate pipetting can introduce significant variability. Ensure your pipettes are properly calibrated. Use fresh pipette tips for each standard dilution to prevent cross-contamination. |
| Incorrect Dilution Series | Verify the calculations for your serial dilutions. Avoid very large single dilution steps (e.g., >1:1000); perform them in multiple steps if necessary. |
| Assay Plate Issues (ELISA) | Ensure even coating of the capture antibody and proper blocking to prevent non-specific binding. Inconsistent washing can also lead to variability. |
| Inappropriate Curve Fitting Model | For competitive ELISAs, a four-parameter logistic (4-PL) curve fit is often more appropriate than a linear regression. For HPLC, ensure the concentration range of your standards is within the linear dynamic range of the detector. |
| Detector Saturation (HPLC) | If the signal for your highest concentration standards is plateauing, it may indicate detector saturation. Dilute your highest standards and re-run the curve. |
Below is a logical workflow for troubleshooting poor calibration curve linearity.
Caption: A flowchart for troubleshooting poor calibration curve linearity.
High Background or Weak/No Signal
These issues can prevent accurate quantification even with a good standard curve.
Question: I am observing high background noise or a very weak signal across my entire plate/run. What could be the cause?
Answer:
High background can be caused by non-specific binding of reagents, while a weak or absent signal may indicate a problem with one of the assay components or procedural steps.
| Issue | Potential Cause | Troubleshooting Solution |
| High Background | Inadequate blocking (ELISA) | Use a different blocking buffer or increase the incubation time. |
| Insufficient washing | Increase the number and volume of wash steps. Ensure complete removal of wash buffer between steps. | |
| High concentration of detection antibody | Titrate the detection antibody to determine the optimal concentration. | |
| Weak/No Signal | Inactive reagents | Ensure reagents have not expired and have been stored correctly. Tetrahydrobiopterin is unstable and can degrade if not handled properly. |
| Incorrect reagent preparation | Double-check all dilution calculations and ensure all components were added in the correct order. | |
| Short incubation times | Ensure incubation times are as per the protocol. You may need to optimize these for your specific assay. | |
| Low affinity of antibodies (ELISA) | Use high-quality, validated antibodies specific for this compound. |
Poor Reproducibility (High %CV)
High coefficient of variation (%CV) between replicate standards or samples indicates a lack of precision.
Question: My replicate measurements for the same standard or sample show high variability. How can I improve the precision of my assay?
Answer:
Poor reproducibility is often due to inconsistencies in the experimental procedure.
| Potential Cause | Troubleshooting Solution | | :--- | :--- | :--- | | Inconsistent Pipetting | Ensure consistent and accurate pipetting. Use a multichannel pipette for adding reagents to multiple wells simultaneously. | | Plate/Well Variation | "Edge effects" can occur due to temperature gradients across the plate during incubation. Avoid stacking plates and ensure even temperature distribution in the incubator. | | Incomplete Reagent Mixing | Thoroughly mix all reagents before use and ensure complete mixing within the wells. | | Variable Incubation Times | Ensure all wells are incubated for the same duration. |
Quantitative Data Summary
The following table summarizes generally accepted performance characteristics for this compound quantification assays. Specific values may vary depending on the assay type (ELISA vs. HPLC) and the specific kit or method used.
| Parameter | Acceptable Range | Reference |
| Linearity (R²) | > 0.99 for HPLC assays, >0.98 for ELISA | |
| Precision (%CV) | < 15% for intra-assay, < 20% for inter-assay | |
| Accuracy (% Recovery) | 80-120% |
Experimental Protocols
Protocol 1: Preparation of this compound (as Tetrahydrobiopterin, BH4) Standards for HPLC
Due to the instability of BH4, proper standard preparation is critical.
-
Reagents and Materials:
-
Tetrahydrobiopterin (BH4) dihydrochloride
-
Hydrochloric acid (HCl), e.g., 100 µM
-
1,4-dithioerythritol (DTE)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
HPLC-grade water
-
-
Procedure:
-
Prepare a stock solution of the stabilizing solution: 100 µM HCl containing 1 mM DTE and 1 mM DTPA.
-
Accurately weigh a small amount of BH4 dihydrochloride and dissolve it in the stabilizing solution to prepare a high-concentration primary stock solution (e.g., 1 mg/mL).
-
Protect the stock solution from light and keep it on ice.
-
Perform serial dilutions of the primary stock solution with the stabilizing solution to create a series of working standards with concentrations spanning the desired calibration range.
-
Prepare standards fresh before each experiment and do not store diluted standards for extended periods.
-
Protocol 2: General Workflow for Competitive ELISA
This protocol outlines the key steps in a typical competitive ELISA for this compound quantification.
Caption: A diagram illustrating the sequential steps of a competitive ELISA.
This compound Signaling and Synthesis Pathway
Understanding the biological role of this compound (as BH4) is crucial for interpreting experimental results. BH4 is an essential cofactor for several key enzymes involved in neurotransmitter synthesis and other metabolic pathways.
Caption: The de novo synthesis and recycling of BH4 and its role as a cofactor.
Pathway Description: this compound in its biologically active form, tetrahydrobiopterin (BH4), is synthesized de novo from guanosine triphosphate (GTP) through a series of enzymatic steps involving GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SR). After acting as a cofactor for enzymes such as phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), tryptophan hydroxylase (TPH), and nitric oxide synthase (NOS), BH4 is oxidized to quinonoid dihydrobiopterin (qBH2). The recycling pathway, involving dihydropteridine reductase (DHPR), regenerates BH4 from qBH2, thus maintaining the cellular pool of this essential cofactor.
References
Validation & Comparative
A Comparative Analysis of D-Biopterin versus Tetrahydrobiopterin (BH4) Efficacy
For researchers, scientists, and drug development professionals, understanding the nuanced differences between pterin derivatives is critical for advancing therapeutic strategies. This guide provides an objective comparison of the efficacy of D-Biopterin and the biologically active tetrahydrobiopterin (BH4), supported by experimental data. While "this compound" is not a standard scientific term, this comparison will focus on the stereoisomers of tetrahydrobiopterin, particularly contrasting the naturally occurring and therapeutically utilized 6R-L-erythro-tetrahydrobiopterin (L-erythro-BH4) with its other, largely inactive, stereoisomers which may be colloquially referred to in a less specific manner.
Tetrahydrobiopterin is an essential cofactor for several key enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and nitric oxide synthase (NOS).[1] Its role is critical in the synthesis of neurotransmitters like dopamine and serotonin, and in the production of nitric oxide, a vital signaling molecule.[2] The biological activity of BH4 is highly dependent on its specific three-dimensional structure, with the 6R-L-erythro isomer being the naturally occurring and active form.[3] Other stereoisomers, such as 6S-L-erythro-BH4, D-threo-BH4, and L-threo-BH4, exhibit significantly reduced or no cofactor activity.
Quantitative Comparison of Cofactor Efficacy
The following table summarizes the available quantitative data comparing the efficacy of different BH4 stereoisomers as cofactors for key enzymes. The data is primarily derived from in vitro enzymatic assays.
| Cofactor | Target Enzyme | Key Parameter | Value | Reference |
| 6R-L-erythro-BH4 (Natural BH4) | Tyrosine Hydroxylase (phosphorylated) | Km | ~24 µM | [4] |
| Vmax | Baseline | [5] | ||
| Phenylalanine Hydroxylase | Km | ~28 µM | ||
| Vmax | Baseline | |||
| Nitric Oxide Synthase (eNOS) | Activity | Supports NO production | ||
| 6S-L-erythro-BH4 | Tyrosine Hydroxylase (phosphorylated) | Km | ~70 µM (nearly 3x higher than 6R-BH4) | |
| Vmax | Unchanged | |||
| Phenylalanine Hydroxylase | Km | Not specified | ||
| Vmax | Not specified | |||
| In vivo Dopamine Release | Effect | Antagonist to 6R-BH4, inhibits dopamine release | ||
| D-threo-BH4 | Tyrosine Hydroxylase | Km | ~20 µM (at <100 µM) | |
| Vmax | Similar to L-erythro-BH4 | |||
| Phenylalanine Hydroxylase (in Dictyostelium) | Function | Primarily an antioxidant, not a preferential cofactor | ||
| L-threo-BH4 | Tyrosine Hydroxylase | Km | Constant, concentration-independent | |
| Vmax | Lower than L-erythro and D-threo isomers |
Experimental Protocols
Enzymatic Assay for Tyrosine Hydroxylase (TH) and Phenylalanine Hydroxylase (PH) Activity
This protocol is based on the methodology described in studies comparing the cofactor activities of BH4 stereoisomers.
Objective: To determine the kinetic parameters (Km and Vmax) of TH and PH with different tetrahydropterin stereoisomers.
Materials:
-
Purified bovine striatal tyrosine hydroxylase or rat liver phenylalanine hydroxylase.
-
Pure C6 stereoisomers of tetrahydrobiopterin (6R-L-erythro, 6S-L-erythro, etc.).
-
Substrates: L-tyrosine for TH, L-phenylalanine for PH.
-
Assay buffer (e.g., physiological pH buffer).
-
Detection reagents for the product (e.g., L-DOPA for TH, L-tyrosine for PH), often involving HPLC with electrochemical or fluorescence detection.
Procedure:
-
Enzyme Preparation: The enzymes (TH or PH) are purified and prepared at a known concentration. For studies involving phosphorylation, TH is pre-incubated with cAMP-dependent protein kinase.
-
Reaction Mixture Preparation: A series of reaction mixtures are prepared containing the assay buffer, the enzyme, and varying concentrations of the tetrahydropterin stereoisomer being tested.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (L-tyrosine or L-phenylalanine).
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Termination of Reaction: The reaction is stopped, typically by adding an acid (e.g., perchloric acid).
-
Product Quantification: The amount of product formed is quantified using a suitable analytical method, such as HPLC.
-
Data Analysis: The initial reaction velocities are calculated and plotted against the substrate or cofactor concentration. Kinetic parameters (Km and Vmax) are then determined by fitting the data to the Michaelis-Menten equation or other appropriate models.
In Vivo Microdialysis for Dopamine Release
This protocol is based on a study comparing the in vivo effects of 6R-BH4 and 6S-BH4 on dopamine release in the rat striatum.
Objective: To measure the extracellular levels of dopamine and its metabolites in the brain following local administration of BH4 stereoisomers.
Materials:
-
Laboratory rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
Perfusion solution (artificial cerebrospinal fluid).
-
6R-L-erythro-BH4 and 6S-L-erythro-BH4 solutions.
-
HPLC system with electrochemical detection for dopamine analysis.
Procedure:
-
Surgical Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the striatum of the rat brain.
-
Recovery: The animal is allowed to recover from surgery.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid at a low flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline levels of dopamine.
-
Drug Administration: The perfusion solution is switched to one containing a specific concentration of the BH4 stereoisomer (6R-BH4 or 6S-BH4).
-
Sample Collection: Dialysate samples continue to be collected at regular intervals during and after drug administration.
-
Neurochemical Analysis: The concentration of dopamine in the dialysate samples is measured using HPLC with electrochemical detection.
-
Data Analysis: The changes in dopamine levels from baseline are calculated and compared between the different experimental groups.
Signaling Pathways and Experimental Workflows
The diagram above illustrates the three main pathways for maintaining cellular levels of the active cofactor BH4: de novo synthesis from GTP, a recycling pathway that regenerates BH4 from its oxidized form q-dihydrobiopterin, and a salvage pathway that can reduce dihydrobiopterin back to BH4.
This flowchart outlines the key steps in a typical in vitro enzyme assay to compare the cofactor efficacy of different BH4 stereoisomers.
This diagram illustrates the central role of the biologically active 6R-L-erythro-BH4 as an essential cofactor for phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase, leading to the production of critical biological molecules.
References
- 1. Autoxidation Kinetics of Tetrahydrobiopterin—Giving Quinonoid Dihydrobiopterin the Consideration It Deserves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrobiopterin, Superoxide and Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tyrosine hydroxylase binds tetrahydrobiopterin cofactor with negative cooperativity, as shown by kinetic analyses and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of C6 chirality of tetrahydropterin cofactor in catalysis and regulation of tyrosine and phenylalanine hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Crucial Role of D-Biopterin in Enzyme Kinetics: A Comparative Guide
For Immediate Release
A comprehensive analysis of D-Biopterin (Tetrahydrobiopterin or BH4) and its alternatives in modulating key enzymatic reactions is presented in this guide. Tailored for researchers, scientists, and drug development professionals, this document provides a detailed comparison of enzyme kinetics, experimental protocols, and the signaling pathways involved.
This compound, scientifically known as Tetrahydrobiopterin (BH4), is an indispensable cofactor for a range of critical enzymes, most notably nitric oxide synthases (NOS) and aromatic amino acid hydroxylases (AAAHs). Its role extends to the synthesis of neurotransmitters and the regulation of vascular tone. This guide delves into the quantitative aspects of this compound's function, comparing its enzymatic efficiency with that of its precursor, sepiapterin, its oxidized form, 7,8-dihydrobiopterin (BH2), and a synthetic inhibitor, 4-amino-tetrahydrobiopterin.
Comparative Enzyme Kinetics
The efficacy of this compound and its analogues can be quantitatively assessed by comparing their kinetic parameters with their respective enzymes. The following tables summarize the key kinetic constants, providing a clear overview of their interactions.
| Molecule | Enzyme | Kinetic Parameter | Value | Significance |
| This compound (BH4) | Nitric Oxide Synthase (eNOS, nNOS) | Rate of H4B radical formation | 6 - 18 s⁻¹[1] | Rate-limiting step in NO synthesis.[1] |
| Phenylalanine Hydroxylase (PAH) | Kd | 65 µM[2] | Reflects the binding affinity of BH4 to PAH.[2] | |
| Sepiapterin | Sepiapterin Reductase (SPR) | Km (for NADPH) | 30.2 µM[3] | Indicates the concentration of NADPH at which SPR works at half its maximum velocity. |
| kcat (for NADPH) | 0.74 min⁻¹ | Represents the turnover number of the enzyme with NADPH. | ||
| 7,8-Dihydrobiopterin (BH2) | Dihydrofolate Reductase (DHFR) | Km | > Dihydrofolate (natural substrate) | Shows that DHFR has a lower affinity for BH2 compared to its primary substrate. |
| 4-Amino-Tetrahydrobiopterin | Nitric Oxide Synthase (endothelial) | IC50 | 14.8 ± 7.5 µM (in the presence of 10 µM BH4) | Concentration required to inhibit 50% of the enzyme's activity, demonstrating its inhibitory potential. |
| Nitric Oxide Synthase (inducible in fibroblasts) | IC50 | 15 ± 4.9 µM | ||
| Nitric Oxide Synthase (inducible in DLD-1 cells) | IC50 | 55 ± 10.3 µM |
Signaling Pathways and Metabolic Cycles
The biosynthesis and regeneration of this compound are crucial for maintaining its intracellular availability. The following diagrams illustrate the key pathways.
Experimental Protocols
Accurate measurement of enzyme activity is paramount for validating the role of this compound and its analogues. Below are detailed methodologies for key experiments.
Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)
This protocol is based on the principle that NOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). The NO produced is then detected colorimetrically.
Materials:
-
NOS Assay Buffer
-
NOS Dilution Buffer
-
NOS Substrate (L-arginine)
-
NOS Cofactors (NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin)
-
Nitrate Reductase
-
Enhancer Solution
-
Griess Reagents 1 and 2
-
Nitrite Standard
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
-
Cell or tissue lysates containing NOS
Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize ~100 mg of tissue in 200 µL of cold NOS Assay Buffer containing a protease inhibitor cocktail. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.
-
For cell samples, homogenize 2-5 x 106 cells in 100-200 µL of cold NOS Assay Buffer with protease inhibitors. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Assay Reaction:
-
Prepare a Reaction Mix containing NOS Assay Buffer, NOS Substrate, NOS Cofactors, and Nitrate Reductase according to the kit manufacturer's instructions.
-
In a 96-well plate, add 30-60 µL of cell/tissue homogenate to the desired wells. Adjust the total volume to 60 µL with NOS Assay Buffer.
-
For a positive control, use a diluted NOS enzyme solution provided in the kit.
-
Add 40 µL of the Reaction Mix to each sample and control well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Nitrite Detection:
-
After incubation, add 95 µL of NOS Assay Buffer and 5 µL of Enhancer to each well. Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent 1 followed by 50 µL of Griess Reagent 2 to each well.
-
Allow the color to develop for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using the Nitrite Standard.
-
Calculate the NOS activity in the samples based on the standard curve, expressed as pmol of NO produced per minute per mg of protein.
-
Phenylalanine Hydroxylase (PAH) Activity Assay (Continuous Fluorometric)
This assay continuously measures the production of L-tyrosine, which is fluorescent, from the non-fluorescent substrate L-phenylalanine.
Materials:
-
Fluorescence spectrophotometer or microplate reader with excitation at 274 nm and emission at 304 nm
-
Purified PAH enzyme
-
L-Phenylalanine solution
-
This compound (BH4) solution
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well, black, clear-bottom plates
Procedure:
-
Enzyme Activation (Optional but Recommended):
-
Pre-incubate the PAH enzyme with L-Phenylalanine to activate it, as this can reveal cooperative kinetics.
-
-
Assay Reaction:
-
In a 96-well plate, prepare a reaction mixture containing the Assay Buffer, a constant concentration of L-Phenylalanine (e.g., 1 mM), and varying concentrations of this compound (BH4) to determine its kinetic parameters (or vice versa).
-
Initiate the reaction by adding the PAH enzyme to the wells.
-
The final reaction volume is typically 200 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Measure the increase in fluorescence intensity at an excitation wavelength of 274 nm and an emission wavelength of 304 nm over time. The readings should be taken at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Convert the fluorescence intensity readings to L-tyrosine concentrations using a standard curve prepared with known concentrations of L-tyrosine.
-
Calculate the initial reaction velocities (V0) from the linear portion of the progress curves for each substrate or cofactor concentration.
-
Plot V0 against the varying concentrations of this compound or L-Phenylalanine.
-
Fit the data to the Michaelis-Menten or Hill equation to determine the kinetic parameters (Km, Vmax, and Hill coefficient).
-
This guide provides a foundational understanding of this compound's role in enzyme kinetics, offering valuable comparative data and detailed experimental protocols to aid researchers in their investigations into the therapeutic potential of modulating these critical enzymatic pathways.
References
- 1. The three nitric-oxide synthases differ in their kinetics of tetrahydrobiopterin radical formation, heme-dioxy reduction, and arginine hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of D-Biopterin Cross-Reactivity with Structurally Related Pteridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D-Biopterin is critical in various research and clinical settings, given its role as an essential cofactor for key enzymes. However, its structural similarity to other endogenous pteridine compounds presents a significant analytical challenge. This guide provides an objective comparison of this compound's cross-reactivity with other pteridines, supported by experimental data from immunoassays and chromatographic techniques, to aid in the selection of appropriate analytical methods.
Data Presentation: Quantitative Analysis of Specificity
The specificity of an analytical method is paramount for the unambiguous quantification of this compound. Cross-reactivity can lead to overestimated results and misinterpretation of biological data. Below, we compare the performance of two common analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).
Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of antibodies to the target analyte. The following table summarizes the cross-reactivity of an anti-L-erythro-Biopterin antiserum with various pteridine compounds, demonstrating the high specificity that can be achieved. In this highly specific assay, the anti-biopterin antibody shows negligible binding to neopterin, and vice versa.[1]
| Compound | % Cross-Reactivity with Anti-Biopterin Antiserum | % Cross-Reactivity with Anti-Neopterin Antiserum |
| L-erythro-Biopterin | 100 | 0.002 |
| D-erythro-Neopterin | 0.002 | 100 |
| D-erythro-Biopterin | 0.1 | Not Reported |
| L-threo-Biopterin | 0.1 | Not Reported |
| D-threo-Neopterin | Not Reported | 0.3 |
| L-erythro-Neopterin | Not Reported | 0.3 |
| Pterin | 0.001 | 0.001 |
| 6-Hydroxymethylpterin | <0.001 | <0.001 |
| Sepiapterin | 0.001 | <0.001 |
Data sourced from a competitive enzyme-linked immunosorbent assay study.[1]
Chromatographic Specificity (HPLC)
High-Performance Liquid Chromatography (HPLC) separates compounds based on their physicochemical properties, offering an alternative and often orthogonal approach to immunoassays. The table below lists the retention times for several pteridine compounds, illustrating the method's capability to resolve this compound from its potential cross-reactants. A distinct retention time for each compound indicates high analytical specificity.
| Compound | Retention Time (minutes) |
| Biopterin | 3.28 |
| Neopterin | 3.81 |
| Folic Acid | 6.85 |
| Aminopterin | 11.21 |
Data from a reverse-phase HPLC analysis on a Primesep 100 column.[2]
Experimental Protocols
Reproducible and accurate data relies on well-defined experimental protocols. The following are representative methodologies for the analysis of pteridines.
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive immunoassay for the quantification of biopterin in biological samples.[1][3]
-
Plate Coating : A conjugate of biopterin linked to a carrier protein (e.g., bovine serum albumin) is immobilized by adding it to the wells of a microtiter plate and incubating to allow for adsorption. The plate is then washed to remove any unbound conjugate.
-
Sample and Antibody Incubation : The biological sample (or standard) is added to the coated wells, immediately followed by the addition of a specific anti-biopterin primary antibody raised in a host animal (e.g., rabbit).
-
Competitive Binding : The plate is sealed and incubated for 1-2 hours. During this time, free biopterin in the sample competes with the immobilized biopterin conjugate for binding to the limited amount of primary antibody.
-
Washing : The plate is washed thoroughly to remove unbound antibodies and sample components.
-
Secondary Antibody Incubation : An enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-horseradish peroxidase) is added to each well. This antibody binds to the primary antibody that is captured on the plate. The plate is incubated again.
-
Final Wash : The plate is washed again to remove any unbound secondary antibody.
-
Substrate Addition and Signal Development : A chromogenic substrate (e.g., o-phenylenediamine and hydrogen peroxide) is added to the wells. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product.
-
Data Analysis : The reaction is stopped, and the absorbance is measured using a microplate reader (e.g., at 490 nm). The intensity of the color is inversely proportional to the concentration of biopterin in the original sample. A standard curve is generated to calculate the concentration in the unknown samples.
Protocol 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol outlines a common method for the separation and quantification of pteridines from biological fluids.
-
Sample Preparation :
-
Biological samples (e.g., urine, plasma) must be protected from light.
-
For the analysis of total biopterin and neopterin, an oxidation step is required to convert the unstable reduced forms (dihydro- and tetrahydro-) to their stable, fluorescent oxidized states. This is often achieved by adding an iodine solution under acidic or alkaline conditions.
-
Samples are centrifuged to remove particulate matter and then filtered.
-
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically used.
-
Mobile Phase : An isocratic or gradient mobile phase is used for elution. A common mobile phase consists of an aqueous buffer (e.g., potassium phosphate or sodium citrate) mixed with an organic solvent like methanol or acetonitrile.
-
Flow Rate : A typical flow rate is between 0.6 and 1.0 mL/min.
-
Injection Volume : A small volume (e.g., 20 µL) of the prepared sample is injected into the system.
-
-
Detection :
-
A fluorescence detector is set to an excitation wavelength of approximately 350-353 nm and an emission wavelength of 438-450 nm, which is optimal for detecting oxidized pteridines like biopterin and neopterin.
-
For analyzing reduced pteridines directly, electrochemical detection or mass spectrometry can be used.
-
-
Quantification :
-
Standard solutions of pure pteridine compounds are prepared at known concentrations and injected to determine their specific retention times.
-
A calibration curve is generated by plotting the peak area against the concentration for each standard.
-
The concentration of pteridines in the unknown samples is calculated by comparing their peak areas to the calibration curve.
-
Mandatory Visualization
Pteridine Biosynthesis Pathway
The shared biosynthetic origin of pteridines from Guanosine Triphosphate (GTP) underlies their structural similarity. The pathway bifurcates, leading to the formation of both neopterin and biopterin derivatives. Understanding this pathway is essential for appreciating the potential for analytical cross-reactivity.
Caption: Simplified pteridine biosynthesis pathway from GTP.
References
The Precursor Principle: A Comparative Analysis of D-Biopterin and Sepiapterin in Restoring Enzyme Function
For researchers, scientists, and drug development professionals, understanding the nuances of cofactor bioavailability is paramount in the quest to modulate enzyme activity. This guide provides a comprehensive comparison of D-Biopterin (as its active form, Tetrahydrobiopterin or BH4) and its precursor, sepiapterin, in their ability to restore the function of BH4-dependent enzymes. The evidence indicates that while both molecules aim to increase intracellular BH4 levels, sepiapterin often demonstrates superior efficacy due to its enhanced cellular uptake and metabolic conversion.
Tetrahydrobiopterin (BH4) is an indispensable cofactor for several critical enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), tryptophan hydroxylase (TPH), and nitric oxide synthase (NOS).[1][2] Deficiencies in BH4 can lead to serious metabolic and neurological disorders, such as phenylketonuria (PKU) and certain forms of dystonia.[1][3] Consequently, therapeutic strategies have focused on augmenting intracellular BH4 levels. This has led to the clinical use of sapropterin dihydrochloride, a synthetic form of BH4, and the investigation of sepiapterin, a natural precursor.[4]
This comparative guide delves into the experimental data that distinguishes these two approaches, focusing on their metabolic pathways, bioavailability, and clinical efficacy in restoring enzyme function.
Metabolic Pathways: De Novo Synthesis vs. The Salvage Pathway
The biosynthesis of BH4 occurs through two primary routes: the de novo pathway and the salvage pathway.
-
De Novo Synthesis: This pathway begins with guanosine triphosphate (GTP) and involves a series of enzymatic steps catalyzed by GTP cyclohydrolase I (GTPCH), 6-pyruvoyl-tetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR).
-
Salvage Pathway: This pathway utilizes sepiapterin, which is converted to 7,8-dihydrobiopterin (BH2) by sepiapterin reductase (SPR). Dihydrofolate reductase (DHFR) then reduces BH2 to the active BH4. This pathway is crucial for the therapeutic action of exogenous sepiapterin.
The following diagram illustrates the interplay between these two pathways.
Comparative Performance: Bioavailability and Efficacy
Experimental and clinical evidence suggests that sepiapterin holds a significant advantage over direct BH4 supplementation in terms of bioavailability and subsequent restoration of enzyme function.
Cellular Uptake and Transport:
Sepiapterin is more efficiently transported across cellular membranes compared to BH4. Studies have shown that equilibrative nucleoside transporters, particularly ENT2, are capable of transporting sepiapterin, leading to its efficient cellular uptake. In contrast, the uptake of BH4 is often hampered by cellular mechanisms that actively exclude it. This superior permeability allows sepiapterin to effectively cross the blood-brain barrier, a critical feature for treating neurological conditions associated with BH4 deficiency.
Intracellular BH4 Accumulation:
The efficient uptake of sepiapterin leads to a more substantial and sustained increase in intracellular BH4 levels. Once inside the cell, sepiapterin is rapidly converted to BH4 via the salvage pathway. This "push-pull" mechanism, where sepiapterin is readily taken up and then trapped intracellularly as the less permeable BH4, drives the accumulation of the active cofactor.
The following workflow illustrates the superior cellular accumulation of BH4 following sepiapterin administration compared to direct BH4 supplementation.
Quantitative Data from Clinical and Preclinical Studies
Clinical trials directly comparing sepiapterin (in the form of PTC923) with sapropterin dihydrochloride (a synthetic BH4) in patients with PKU have provided compelling quantitative data.
| Parameter | Sepiapterin (PTC923) | Sapropterin Dihydrochloride (Synthetic BH4) | Study Reference |
| Mean Phenylalanine (Phe) Reduction (Phase 3 APHENITY Trial) | 63% reduction in the primary analysis population. | Minimal reductions observed in the placebo group. | PTC Therapeutics APHENITY Trial |
| Mean Phenylalanine (Phe) Reduction in Classical PKU (Phase 3 APHENITY Trial) | 69% reduction. | Data not directly compared in this subset in the provided results. | PTC Therapeutics APHENITY Trial |
| Change in Blood Phe from Baseline (Phase 2 Crossover Study) | -206.4 µmol/L (at 60 mg/kg). | -91.5 µmol/L (at 20 mg/kg). | Bratkovic et al., 2021 |
| Plasma BH4 Concentration (Phase 1, Healthy Volunteers) | Substantially larger increases on a dose-for-dose basis compared to sapropterin. | Lower increases in plasma BH4 compared to CNSA-001 (sepiapterin). | Smith et al., 2019 |
| Time to Maximum Plasma BH4 Concentration (Phase 1, Healthy Volunteers) | Approximately 4 hours after oral intake of CNSA-001 (sepiapterin). | Not explicitly stated for direct comparison in the same study. | Smith et al., 2019 |
Experimental Protocols
Measurement of Pterins in Biological Samples
A common and reliable method for quantifying pterins such as BH4, BH2, and biopterin in tissues, blood, and cerebrospinal fluid is High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or fluorescence detection.
Sample Preparation:
-
Tissues are homogenized in an acidic extraction buffer (e.g., 0.1 M phosphoric acid) containing antioxidants like dithiothreitol (DTT) to prevent the oxidation of reduced pterins.
-
The homogenate is centrifuged to precipitate proteins.
-
The resulting supernatant is filtered and can be directly injected into the HPLC system or stored at -80°C.
HPLC with Electrochemical Detection (HPLC-ECD):
-
Mobile Phase: A common mobile phase consists of a phosphate buffer at a low pH (e.g., pH 2.6-4.5) with a chelating agent like DTPA and an antioxidant like DTE.
-
Column: A reverse-phase C18 column is typically used for separation.
-
Detection: An electrochemical detector with dual electrodes is used. The first electrode is set at a lower potential to detect BH4, while the second electrode is at a higher potential to detect BH2 and other oxidized pterins.
-
Quantification: Pterin concentrations are determined by comparing peak areas to those of known standards.
The following diagram outlines the general workflow for pterin analysis using HPLC-ECD.
Conclusion
The comparative analysis of this compound (as BH4) and sepiapterin reveals a clear advantage for the latter as a therapeutic agent for restoring the function of BH4-dependent enzymes. Sepiapterin's superior bioavailability, driven by efficient cellular uptake and subsequent metabolic trapping as BH4, leads to more significant and sustained increases in the intracellular concentration of this essential cofactor. This is reflected in the robust clinical data demonstrating greater efficacy in reducing phenylalanine levels in PKU patients compared to direct BH4 supplementation. For researchers and drug developers, these findings underscore the importance of considering precursor molecules as a strategic approach to overcoming the pharmacokinetic limitations of active biological compounds. The continued investigation of sepiapterin and other BH4 precursors holds significant promise for the treatment of a range of metabolic and neurological disorders.
References
- 1. What is Sepiapterin used for? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I clinical evaluation of CNSA-001 (sepiapterin), a novel pharmacological treatment for phenylketonuria and tetrahydrobiopterin deficiencies, in healthy volunteers [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-Biopterin Measurement Assays: Reproducibility and Precision
For researchers, scientists, and professionals in drug development, the accurate quantification of D-Biopterin and its derivatives, such as tetrahydrobiopterin (BH4), is crucial for understanding various physiological and pathological processes. The choice of measurement assay significantly impacts the reliability of experimental outcomes. This guide provides an objective comparison of the most common this compound measurement assays, focusing on their reproducibility and precision, supported by experimental data and detailed protocols.
Overview of this compound Measurement Assays
The primary methods for quantifying this compound and its related compounds include High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (HPLC-FD), HPLC with Electrochemical Detection (HPLC-ECD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
Data Presentation: A Quantitative Comparison
The performance of these assays can be evaluated based on key metrics such as precision (intra- and inter-assay coefficient of variation), accuracy (recovery), and sensitivity (limit of detection and quantification). The following tables summarize the quantitative data for each major assay type.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)
| Performance Metric | Reported Value | Citation |
| Intra-Assay Precision (CV%) | ≤ 5.76% | [1] |
| Inter-Assay Precision (CV%) | ≤ 4.45% | [1] |
| Total CV% | ≤ 10% | [2] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Performance Metric | Reported Value | Citation |
| Intra-Assay Precision (CV%) | < 9.52% | [2][3] |
| Inter-Assay Precision (CV%) | < 9.52% | |
| Total Analytical Imprecision | < 14.4% | |
| Accuracy (Recovery) | 89.55% to 99.41% | |
| Recovery of BH4 | 80% (with antioxidant) | |
| Recovery (spiked samples) | 98% to 112% | |
| Limit of Quantification (LOQ) | 1.000 ng/mL (in human plasma) |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Performance Metric | Reported Value | Citation |
| Intra-Assay Precision (CV%) | < 10% | |
| Inter-Assay Precision (CV%) | < 12% |
Experimental Workflows and Signaling Pathways
The general workflow for this compound measurement involves sample collection, preparation, and analysis. The specific steps can vary significantly between different assay types, as illustrated in the following diagram.
Caption: Generalized workflow for this compound measurement assays.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below are representative protocols for the key assays.
HPLC with Fluorescence Detection (Indirect Method)
This protocol describes the measurement of total biopterin after oxidation.
-
Sample Preparation:
-
To 100 µL of plasma or serum, add an antioxidant solution (e.g., 0.1% dithioerythritol) to prevent the degradation of reduced biopterins.
-
Acidify the sample with trichloroacetic acid to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.
-
-
Oxidation:
-
The reduced forms of biopterin (BH4 and dihydrobiopterin) are not fluorescent. To measure total biopterin, these must be oxidized to the fluorescent biopterin form.
-
This can be achieved by treating the sample with an oxidizing agent, such as iodine in an acidic or basic solution.
-
-
HPLC Separation:
-
Inject the oxidized sample into a reverse-phase HPLC system.
-
A C18 column is typically used for separation.
-
The mobile phase often consists of a buffer (e.g., phosphate or citrate) with a small percentage of organic solvent like methanol or acetonitrile.
-
-
Fluorescence Detection:
-
The eluent from the HPLC column passes through a fluorescence detector.
-
Biopterin is detected by setting the excitation and emission wavelengths appropriately (e.g., excitation at 350 nm and emission at 450 nm).
-
-
Quantification:
-
The concentration of biopterin in the sample is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of biopterin.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct and simultaneous quantification of different forms of biopterin.
-
Sample Preparation:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant.
-
Centrifuge to obtain plasma.
-
To a small volume of plasma (e.g., 100 µL), add an internal standard (a stable isotope-labeled version of the analyte).
-
Precipitate proteins using a solvent like acetonitrile.
-
Centrifuge and collect the supernatant for analysis.
-
-
LC Separation:
-
Inject the supernatant into an LC system, typically equipped with a C18 or a cyano column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer, usually with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions for each biopterin species and the internal standard.
-
-
Quantification:
-
The concentration of each analyte is calculated from the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA kits provide a high-throughput method for biopterin quantification. The following is a general protocol for a competitive ELISA.
-
Sample and Standard Preparation:
-
Prepare a series of biopterin standards of known concentrations.
-
Dilute samples as necessary.
-
-
Assay Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with an anti-biopterin antibody.
-
Add a fixed amount of biotinylated biopterin to each well and incubate. During this time, the biopterin in the sample competes with the biotinylated biopterin for binding to the antibody.
-
Wash the plate to remove unbound components.
-
Add an avidin-horseradish peroxidase (HRP) conjugate to each well and incubate.
-
Wash the plate again.
-
Add a TMB substrate solution, which will be converted by HRP to a colored product.
-
Stop the reaction with an acid solution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
The absorbance is inversely proportional to the amount of biopterin in the sample.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of biopterin in the samples by interpolating their absorbance values on the standard curve.
-
Conclusion
The choice of a this compound measurement assay depends on the specific requirements of the research. HPLC-based methods, particularly LC-MS/MS, offer high specificity and the ability to measure different forms of biopterin simultaneously, making them well-suited for detailed mechanistic studies. ELISAs, on the other hand, provide a high-throughput and more accessible option for screening large numbers of samples, although they may have limitations in specificity compared to chromatographic methods. Careful consideration of the assay's performance characteristics, as outlined in this guide, will enable researchers to select the most appropriate method for their needs, ensuring the generation of reliable and reproducible data.
References
A Comparative Guide to the In Vivo Bioavailability of D-Biopterin and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the bioavailability of D-Biopterin, the naturally occurring form of tetrahydrobiopterin (BH4), and its synthetic analogs. The focus of this comparison is on compounds for which in vivo pharmacokinetic data is available in the scientific literature. The primary compounds discussed are this compound, commercially available as sapropterin dihydrochloride, and the synthetic precursor sepiapterin. While other synthetic analogs have been developed, their in vivo bioavailability data are not sufficiently reported to be included in this direct comparison.
Understanding Tetrahydrobiopterin and its Analogs
Tetrahydrobiopterin (BH4) is an essential cofactor for several key enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases.[1] Its bioavailability is critical for the synthesis of neurotransmitters like dopamine and serotonin, and for the production of nitric oxide, a key regulator of vascular function.[1] Deficiencies in BH4 can lead to serious medical conditions, including phenylketonuria (PKU).[2] Supplementation with BH4 or its precursors is a therapeutic strategy for these conditions. This compound is the natural, active form of BH4. Synthetic analogs, such as sapropterin dihydrochloride (a stable salt of this compound) and sepiapterin (a metabolic precursor), have been developed to improve stability and oral bioavailability.[2][3]
Comparative Analysis of Bioavailability
The following table summarizes the key pharmacokinetic parameters for this compound (administered as sapropterin dihydrochloride) and its synthetic precursor, sepiapterin, based on data from clinical studies in humans. It is important to note that after oral administration, sepiapterin is rapidly and extensively converted to tetrahydrobiopterin (BH4), which becomes the major circulating active moiety.
Table 1: In Vivo Pharmacokinetic Parameters of this compound and Sepiapterin in Humans
| Compound | Formulation | Dose | Subjects | Fed/Fasted State | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Terminal Half-life (h) | Reference |
| This compound | Sapropterin Dihydrochloride | 10 mg/kg | 4 Adults | - | 1-4 | 258.7-259.0 (total biopterin) | 1708-1958 (up to 10h) | 3.3-5.1 | |
| This compound | Sapropterin Dihydrochloride | 20 mg/kg | 71 PKU Patients | - | 4 (median) | 22.69 nmol/g Hb | 370 nmol·h/g Hb (0-32h) | 46.0 (elimination) | |
| This compound | Sapropterin Dihydrochloride | 5, 10, or 20 mg/kg | 78 PKU Patients | - | - | - | - | 6.69 (mean) | |
| Sepiapterin | Phase 3 Formulation | 20 mg/kg | 14 Healthy Adults | Fasted | ~4 (for BH4) | - | - | ~6 (for BH4) | |
| Sepiapterin | Phase 3 Formulation | 20 mg/kg | 14 Healthy Adults | Low-fat meal | ~4 (for BH4) | - | ~1.7x higher than fasted | ~6 (for BH4) | |
| Sepiapterin | Phase 3 Formulation | 20 mg/kg | 14 Healthy Adults | High-fat meal | ~4 (for BH4) | - | ~2.8x higher than fasted | ~6 (for BH4) | |
| Sepiapterin | Phase 3 Formulation | 60 mg/kg | Healthy Volunteers | High-fat meal | ~4 (for BH4) | 677 (for BH4) | - | < 6 (for BH4) | |
| Sepiapterin | Phase 1/2 & 3 Formulations | 20 mg/kg & 60 mg/kg | 18 Healthy Adults | Low-fat meal | 1-3 (for sepiapterin) | 3-5 (for sepiapterin) | <2% of BH4 | - |
Note: Direct comparison between studies should be made with caution due to differences in study design, subject populations (healthy vs. PKU patients), and analytical methods. For sepiapterin, the pharmacokinetic parameters of the resulting BH4 are more clinically relevant due to its rapid and extensive conversion.
Key Observations:
-
This compound (Sapropterin Dihydrochloride): Oral administration of sapropterin dihydrochloride leads to measurable plasma concentrations of BH4, with a Tmax typically observed between 1 and 4 hours. The terminal half-life varies between studies, with one reporting a mean of around 6.7 hours and another a much longer elimination half-life.
-
Sepiapterin: Following oral administration, sepiapterin is rapidly absorbed and extensively converted to BH4. The plasma concentrations of sepiapterin itself are very low, generally less than 2% of the resulting BH4 levels. The Tmax for the generated BH4 is around 4 hours.
-
Food Effect: The bioavailability of BH4 from sepiapterin is significantly influenced by food. A low-fat meal can increase BH4 exposure by approximately 1.7-fold, while a high-fat meal can increase it by about 2.8-fold compared to the fasted state.
Experimental Protocols
The data presented in this guide are derived from clinical studies with specific methodologies. Below are summaries of the typical experimental protocols used to assess the in vivo bioavailability of these compounds.
This compound (Sapropterin Dihydrochloride) Studies:
-
Subjects: Studies have been conducted in both healthy adult volunteers and patients with Phenylketonuria (PKU).
-
Dosing: Oral doses of sapropterin dihydrochloride have ranged from 2 mg/kg to 20 mg/kg.
-
Sample Collection: Blood samples are typically collected at various time points post-administration to characterize the pharmacokinetic profile.
-
Analytical Method: Plasma concentrations of BH4 and total biopterins are measured using methods like high-performance liquid chromatography (HPLC) with differential iodine oxidation.
Sepiapterin Studies:
-
Subjects: The majority of the available data comes from studies in healthy adult volunteers.
-
Dosing: Single oral doses of sepiapterin, ranging from 20 mg/kg to 60 mg/kg, have been administered.
-
Study Design: Studies often employ a crossover design to compare different formulations or the effect of food.
-
Sample Collection: Plasma samples are collected over a period of time to measure both sepiapterin and BH4 concentrations.
-
Analytical Method: Pharmacokinetic parameters are determined from the plasma concentration-time data for both sepiapterin and its active metabolite, BH4.
Signaling Pathways and Experimental Workflows
Metabolic Conversion of Sepiapterin to Tetrahydrobiopterin
Sepiapterin is a precursor that is converted to BH4 via the salvage pathway. This pathway involves two key enzymatic steps.
Caption: Metabolic pathway of sepiapterin to BH4.
General Workflow for an In Vivo Bioavailability Study
The following diagram illustrates a typical workflow for a clinical study designed to evaluate the bioavailability of an orally administered compound like this compound or its synthetic analogs.
References
A Head-to-Head Comparison of Analytical Methods for D-Biopterin Determination
For researchers, scientists, and drug development professionals, the accurate quantification of D-Biopterin and its derivatives is crucial for advancing our understanding of its role in various physiological and pathological processes. This guide provides an objective comparison of the most common analytical methods used for this compound analysis, supported by experimental data to aid in selecting the most suitable technique for specific research needs.
The analysis of this compound, particularly its biologically active form tetrahydrobiopterin (BH4), presents a significant challenge due to the inherent instability of its reduced forms, which are prone to oxidation. Consequently, analytical methods must either incorporate strategies to stabilize these reduced forms or convert all pteridines to their more stable, oxidized state for accurate measurement. The most prevalent techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) with Fluorescence or Electrochemical Detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays are also utilized, offering a different approach to quantification.
Quantitative Performance of Analytical Methods
The selection of an analytical method is often dictated by the required sensitivity, specificity, and the nature of the biological matrix being analyzed. The following table summarizes the key performance characteristics of the major analytical techniques for this compound quantification.
| Parameter | HPLC with Fluorescence Detection (HPLC-FD) | HPLC with Electrochemical Detection (HPLC-ED) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA) |
| Principle | Separation by HPLC followed by detection of fluorescent oxidized pterins. Reduced forms require pre- or post-column oxidation. | Separation by HPLC followed by direct electrochemical detection of reduced pterins. | Separation by liquid chromatography followed by mass-based detection, offering high specificity. | Antigen-antibody reaction for the specific detection of biopterin. |
| Limit of Detection (LOD) | 60 - 160 fmol[1] | 60 fmol for BH4[1] | 1.5 - 2.5 nmol/L[2] | ~0.1 pmol[3] |
| Limit of Quantification (LOQ) | Not consistently reported | Not consistently reported | 1.0 ng/mL[4] to 5-100 ng/mL depending on the species | Not consistently reported |
| Linearity | Up to 100 nmol/L | Linear in the µM range | 1.0 - 100.0 ng/mL; 3 - 200 nmol/L | Not consistently reported |
| Precision (%RSD) | < 9.9% | Not consistently reported | < 9.52%; < 14.4% | Not consistently reported |
| Accuracy | Good correlation with other methods | Good | 89.55% to 99.41% | Good correlation with HPLC |
| Sample Throughput | Moderate, can be time-consuming due to oxidation steps | Moderate | High, with fast analysis times (e.g., 10 minutes) | High |
| Specificity | Good, but may have interference from other fluorescent compounds. | Good for electroactive species. | Excellent, based on mass-to-charge ratio. | High, but cross-reactivity should be assessed. |
Experimental Methodologies
Detailed experimental protocols are critical for the successful implementation and comparison of these analytical techniques. Below are representative methodologies for each of the key methods.
HPLC with Fluorescence Detection (HPLC-FD)
This method often relies on the oxidation of reduced biopterins to the highly fluorescent biopterin.
-
Sample Preparation: A common approach involves a two-step differential oxidation.
-
Acidic Oxidation: Samples are treated with acidic iodine to oxidize both BH4 and dihydrobiopterin (BH2) to biopterin.
-
Alkaline Oxidation: In a separate aliquot, samples are treated with alkaline iodine, which oxidizes BH2 to biopterin while BH4 is converted to pterin.
-
The concentration of BH4 is then calculated from the difference in biopterin measured under acidic and alkaline conditions.
-
-
Chromatography:
-
Column: Reversed-phase C18 columns are commonly used.
-
Mobile Phase: Isocratic or gradient elution with a buffered aqueous-organic mobile phase.
-
Detection: Fluorescence detector with excitation and emission wavelengths typically around 350 nm and 450 nm, respectively.
-
-
Post-column Oxidation: An alternative to pre-column oxidation is the use of post-column coulometric oxidation to convert reduced pterins to their fluorescent forms before detection.
HPLC with Electrochemical Detection (HPLC-ED)
This method allows for the direct measurement of the electrochemically active reduced forms of biopterin.
-
Sample Preparation: To prevent the oxidation of reduced biopterins, samples are typically collected and processed in the presence of antioxidants such as dithiothreitol (DTE) and metal chelators like diethylenetriaminepentaacetic acid (DTPA). A deproteinization step, often with perchloric acid or trichloroacetic acid, is usually required.
-
Chromatography:
-
Column: Reversed-phase C18 columns are frequently employed.
-
Mobile Phase: An acidic mobile phase (e.g., phosphate buffer at pH 2.6) containing DTE and DTPA is used to maintain the stability of the analytes.
-
-
Detection: An electrochemical detector with a series of electrodes set at different potentials is used to detect BH4 and other reduced pterins. For instance, BH4 can be detected at a potential of +150 mV, while BH2 requires a higher potential.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of biopterins.
-
Sample Preparation: Sample preparation can be as simple as protein precipitation with a solvent like acetonitrile. To prevent oxidation, antioxidants are often added during sample collection and preparation. For the indirect measurement of BH4, samples can be oxidized under basic conditions to convert BH4 to biopterin, which is then quantified.
-
Chromatography:
-
Column: Various columns can be used, including C18 and cyano columns.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).
-
-
Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This allows for the specific detection of precursor-product ion transitions for each analyte, providing excellent selectivity.
Immunoassay (ELISA)
Enzyme-linked immunosorbent assays provide a high-throughput method for the quantification of biopterin.
-
Principle: These are typically competitive assays where biopterin in the sample competes with a labeled biopterin for binding to a limited number of antibody sites. The amount of bound labeled biopterin is inversely proportional to the concentration of biopterin in the sample.
-
Sample Preparation: Serum, plasma, or cell culture supernatants can often be used directly or with minimal dilution.
-
Procedure: The assay is performed in a microplate format, and the signal is typically read using a microplate reader. The concentration of biopterin is determined by comparison to a standard curve.
Visualizing Key Pathways and Workflows
Understanding the biological context and the analytical process is facilitated by visual representations.
Caption: The de novo synthesis and regeneration pathways of Tetrahydrobiopterin (BH4).
Caption: A generalized workflow for the analysis of this compound using chromatographic methods.
References
- 1. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Specificity of D-Biopterin-Dependent Enzymatic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Biopterin (in its active form, tetrahydrobiopterin or BH4)-dependent enzymatic reactions, focusing on their specificity and performance against relevant alternatives. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to this compound-Dependent Enzymes
Tetrahydrobiopterin (BH4) is an essential cofactor for a small but critical group of enzymes that play vital roles in human physiology. These enzymes primarily include the aromatic amino acid hydroxylases and nitric oxide synthases. Deficiencies in BH4 or the enzymes that utilize it can lead to serious metabolic and neurological disorders. This guide will delve into the specificity of these enzymatic reactions, comparing their kinetics and highlighting an alternative enzymatic pathway for phenylalanine metabolism.
Comparison of Kinetic Parameters
The following table summarizes the kinetic parameters of key BH4-dependent enzymes, providing a quantitative basis for comparing their efficiency and affinity for their respective substrates and the BH4 cofactor.
| Enzyme | Substrate | Cofactor | Km (μM) | Vmax (nmol/min/mg) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Source |
| Phenylalanine Hydroxylase (PAH) | L-Phenylalanine | BH4 | 130 | - | - | - | [1] |
| BH4 | L-Phenylalanine | 65 | - | - | - | [1] | |
| Tyrosine Hydroxylase (TH) | L-Tyrosine | BH4 | 24 ± 4 | - | - | - | [2] |
| BH4 | L-Tyrosine | 11 ± 2 (phosphorylated) | - | - | - | [2] | |
| Nitric Oxide Synthase (NOS) | L-Arginine | BH4 | 2-3 | - | - | - | [3] |
| Phenylalanine Ammonia Lyase (PAL) | L-Phenylalanine | None | 330 | 1.2 μmol/min/mg | 19.5 | 5.9 x 104 |
Specificity and Inhibition
The specificity of this compound-dependent enzymes is crucial for their biological function. An interesting case study is the naturally occurring analogue, 7-tetrahydrobiopterin (7-BH4), which exhibits differential inhibitory effects on the aromatic amino acid hydroxylases.
| Enzyme | Inhibitor | Ki (μM) | Inhibition Type | Source |
| Tyrosine Hydroxylase (TH) | 7,8-dihydrobiopterin (BH2) | - | Anticompetitive |
Note: While it is known that 7-BH4 inhibits Phenylalanine Hydroxylase, specific Ki values were not found in the provided search results. Similarly, a specific inhibitory constant (Ki) for 7-tetrahydrobiopterin with Tryptophan Hydroxylase was not identified.
Alternative Enzymatic Pathway: Phenylalanine Ammonia Lyase
For the metabolism of phenylalanine, an alternative to the BH4-dependent Phenylalanine Hydroxylase exists in the form of Phenylalanine Ammonia Lyase (PAL). PAL is a non-mammalian enzyme that catalyzes the deamination of L-phenylalanine to trans-cinnamic acid and ammonia, bypassing the need for a cofactor. This enzyme is being explored as a therapeutic option for Phenylketonuria (PKU), a genetic disorder caused by PAH deficiency.
Experimental Protocols
Phenylalanine Hydroxylase (PAH) Activity Assay
This protocol is adapted from a radiochemical technique.
Materials:
-
Cell or tissue lysate
-
Potassium phosphate buffer (2 M, pH 6.8)
-
KCl (1.5 M)
-
RPMI medium (pH 7.4) for intact cells
-
Catalase (25,000 U/ml)
-
L-phenylalanine (60 mM)
-
L-[U-14C]phenylalanine
-
Dithiothreitol (DTT) (0.1 M)
-
6-methyltetrahydropterin (4.5 mM)
-
Thin-layer chromatography (TLC) system
-
Phosphorimager and densitometry software
Procedure:
-
Prepare cell or tissue lysates. For intact cells, resuspend in RPMI medium.
-
To the lysate or cell suspension, add potassium phosphate buffer and KCl.
-
Sequentially add catalase, L-phenylalanine, and L-[U-14C]phenylalanine.
-
Incubate at room temperature for 5 minutes.
-
Add DTT to the mixture.
-
Initiate the reaction by adding 6-methyltetrahydropterin.
-
Incubate at room temperature for 1 hour.
-
Stop the reaction by boiling.
-
Separate the radiolabeled tyrosine product from phenylalanine using TLC.
-
Quantify the amount of tyrosine produced using a phosphorimager and densitometry software.
Nitric Oxide Synthase (NOS) Activity Assay
This protocol is a colorimetric assay based on the Griess reaction.
Materials:
-
Cell or tissue homogenate
-
NOS Assay Buffer
-
Protease inhibitor cocktail
-
NOS Substrate (L-arginine)
-
NOS Cofactors (NADPH, FAD, FMN, BH4, calmodulin)
-
Nitrate Reductase
-
Griess Reagents 1 and 2
-
96-well microplate
-
Microplate reader
Procedure:
-
Homogenize tissue or lyse cells in cold NOS Assay Buffer containing a protease inhibitor cocktail.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
Add the sample (cell/tissue homogenate or purified enzyme) to the wells of a 96-well plate.
-
Prepare a reaction mix containing NOS Assay Buffer, NOS Substrate, and NOS Cofactors.
-
Add the reaction mix to each well.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add Nitrate Reductase to convert nitrate to nitrite.
-
Incubate to allow for nitrate reduction.
-
Add Griess Reagent 1 and then Griess Reagent 2 to each well.
-
Incubate at room temperature for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
Tryptophan Hydroxylase (TPH) Activity Assay
This protocol is a continuous fluorometric assay.
Materials:
-
Purified TPH enzyme or cell lysate
-
MES buffer (100 mM, pH 7.0)
-
L-tryptophan
-
6-methyltetrahydropterin
-
Ammonium sulfate
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Prepare a reaction mixture containing MES buffer, L-tryptophan, 6-methyltetrahydropterin, ammonium sulfate, DTT, catalase, and ferrous ammonium sulfate.
-
Add the TPH enzyme or cell lysate to initiate the reaction.
-
Monitor the increase in fluorescence over time by exciting at 300 nm and measuring the emission at 330 nm.
-
The rate of fluorescence increase is proportional to the TPH activity.
Signaling Pathway and Experimental Workflow Diagrams
Phenylalanine Hydroxylation Pathway
Caption: The enzymatic conversion of L-phenylalanine to L-tyrosine by PAH, requiring the cofactor BH4.
Experimental Workflow for Enzyme Activity Assay
Caption: A generalized workflow for determining enzymatic activity, from sample preparation to data analysis.
References
- 1. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine hydroxylase binds tetrahydrobiopterin cofactor with negative cooperativity, as shown by kinetic analyses and surface plasmon resonance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
D-Biopterin's effects on cellular pathways compared to other cofactors.
For researchers, scientists, and drug development professionals, understanding the nuances of cofactor activity is paramount. This guide provides a detailed comparison of D-Biopterin (in its active form, Tetrahydrobiopterin or BH4) with other key cofactors, supported by experimental data and methodologies.
This compound, a pteridine derivative, is a vital cofactor for a specific set of enzymes crucial for synthesizing neurotransmitters and nitric oxide. Its role and efficacy in cellular pathways can be best understood when contrasted with other major cofactors such as flavin adenine dinucleotide (FAD), nicotinamide adenine dinucleotide (NAD+), and various metal ions. This guide delves into these comparisons, presenting quantitative data, experimental protocols, and pathway visualizations to offer a comprehensive resource.
This compound: A Unique Role in Hydroxylation and Nitric Oxide Synthesis
Tetrahydrobiopterin (BH4) is an essential cofactor for the aromatic amino acid hydroxylases: phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[1] These enzymes are the rate-limiting steps in the synthesis of tyrosine, dopamine, and serotonin, respectively.[1] BH4 is also a critical cofactor for all isoforms of nitric oxide synthase (NOS), which produce the vital signaling molecule nitric oxide (NO).[1]
A key distinction in BH4's function is its mechanism of regeneration. In the case of aromatic amino acid hydroxylases, BH4 is oxidized to a quinonoid dihydrobiopterin intermediate and then regenerated by dihydropteridine reductase (DHPR) in a separate reaction. In contrast, within the nitric oxide synthase reaction, BH4 acts as a redox-active cofactor, donating an electron and being regenerated while still bound to the enzyme.
Comparative Analysis of Cofactor Performance
The efficiency and specificity of enzymatic reactions are critically dependent on their cofactors. Below is a comparative look at this compound and other major cofactors.
Quantitative Data Summary
The following tables summarize key quantitative parameters for enzymes dependent on this compound, FAD, and NAD+, illustrating the differences in their catalytic efficiencies.
Table 1: Kinetic Parameters of this compound (BH4)-Dependent Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Phenylalanine Hydroxylase | Phenylalanine | 130 | 140 | 1.1 x 106 | [2] |
| Phenylalanine Hydroxylase | 6-methyl-tetrahydropterin | 65 | - | - | [2] |
| Tyrosine Hydroxylase | Tyrosine | - | - | - | |
| Tryptophan Hydroxylase | Tryptophan | - | - | - | |
| Endothelial Nitric Oxide Synthase | L-Arginine | - | - | - |
Table 2: Kinetic Parameters of FAD-Dependent Monooxygenases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| p-Hydroxybenzoate Hydroxylase | p-Hydroxybenzoate | - | - | - | |
| Baeyer-Villiger Monooxygenase | - | - | - | - | |
| N-acetylpolyamine oxidase | N,N'-Dibenzyl-1,4-diaminobutane | - | - | - |
Note: This table is intended to be illustrative. Specific kinetic parameters for FAD-dependent monooxygenases vary widely depending on the specific enzyme and substrate.
Table 3: General Roles of NAD(P)+ and Metal Ion Cofactors
| Cofactor | General Role in Cellular Pathways | Examples of Dependent Enzymes |
| NAD(P)+/NAD(P)H | Electron carriers in redox reactions, central to energy metabolism. | Dehydrogenases, Reductases |
| Metal Ions (e.g., Fe2+, Zn2+, Mg2+) | Catalytic activity, structural integrity of enzymes. | Many enzymes across various pathways |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols for studying enzymes dependent on this compound and other cofactors.
Measurement of Phenylalanine Hydroxylase Activity (Single Turnover)
This protocol is adapted from a study on the kinetic mechanism of phenylalanine hydroxylase.
-
Enzyme and Substrate Preparation: A truncated form of phenylalanine hydroxylase (PheHΔ117) is used. Anaerobic solutions of the enzyme, phenylalanine, and the pterin cofactor (BH4 or 6-methyl-tetrahydropterin) are prepared.
-
Reaction Initiation: The anaerobic enzyme-substrate solution is mixed with a buffer containing a known concentration of oxygen to initiate a single turnover reaction. The oxygen concentration is kept below the enzyme concentration.
-
Data Acquisition: The formation of the 4a-hydroxypterin intermediate is monitored by measuring the change in absorbance at specific wavelengths (increase at 248 nm and decrease at 318 nm) using a stopped-flow spectrophotometer.
-
Data Analysis: The kinetic data from single turnover experiments are globally analyzed to determine intrinsic binding and rate constants.
Assay for Two-Component Flavin-Dependent Monooxygenase Systems
This method provides an approach to evaluate the kinetic properties and flavin transfer mechanism of these systems.
-
Component Purification: The flavin reductase and the monooxygenase components of the system are purified separately.
-
Reductive Half-Reaction Assay: The activity of the flavin reductase is measured by monitoring the oxidation of NAD(P)H spectrophotometrically in the presence of a flavin substrate (FAD or FMN).
-
Oxidative Half-Reaction Assay: The monooxygenase activity is assayed by providing a pre-reduced flavin and the substrate, and then monitoring substrate consumption or product formation using methods like HPLC or mass spectrometry.
-
Flavin Transfer Analysis: Protein-protein interactions between the reductase and monooxygenase can be investigated using techniques such as surface plasmon resonance or isothermal titration calorimetry to understand the mechanism of reduced flavin transfer.
Continuous-Flow Mass Spectrometry for Characterizing Unstable Products
This technique is valuable for studying the initial products of both flavin- and pterin-dependent enzymes.
-
Reactant Preparation: Solutions of the enzyme and its substrate(s) are prepared in appropriate buffers.
-
Rapid Mixing: The reactant solutions are rapidly mixed using a continuous-flow apparatus.
-
Mass Spectrometry Analysis: The reaction mixture flows directly into the mass spectrometer, allowing for the detection of transient intermediates and initial products within milliseconds to seconds of reaction initiation.
-
Kinetic Analysis: By varying the flow rate and reactant concentrations, it is possible to obtain kinetic information, such as the deuterium kinetic isotope effect, by analyzing the product formation over very short time scales.
Visualizing Cellular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: De novo biosynthesis pathway of Tetrahydrobiopterin (BH4).
Caption: Role of BH4 in aromatic amino acid hydroxylation.
Caption: BH4 as a cofactor in Nitric Oxide synthesis.
Caption: General workflow for comparative enzyme kinetics.
Conclusion
This compound (BH4) holds a specialized and critical role as a cofactor in cellular pathways, particularly in the synthesis of key neurotransmitters and nitric oxide. Its mechanism and the enzymes it supports are distinct from those utilizing other common cofactors like FAD and NAD+. While direct, extensive comparative quantitative data remains an area for further research, the available information highlights the unique contributions of each class of cofactor to cellular function. The experimental protocols and visualizations provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the comparative effects of these essential molecules.
References
Inter-laboratory validation of a D-Biopterin quantification method.
An Inter-laboratory Guide to D-Biopterin Quantification Methods
This guide provides a comparative overview of common methods for the quantification of this compound (Tetrahydrobiopterin, BH4), a critical enzymatic cofactor. Its accurate measurement is essential for research into a variety of pathological states, including cardiovascular and neurological diseases.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the selection of an appropriate quantification methodology.
Comparison of this compound (BH4) Quantification Methods
Several analytical techniques are employed for the quantification of BH4 and its oxidized forms, dihydrobiopterin (BH2) and biopterin (B). The primary direct methods are High-Performance Liquid Chromatography (HPLC) coupled with either Electrochemical Detection (HPLC/ECD) or Mass Spectrometric Detection (LC-MS/MS).[3] Indirect methods, which involve the chemical oxidation of reduced biopterins to their fluorescent counterparts, are also widely used.[4][5]
| Parameter | HPLC-ECD | LC-MS/MS | HPLC with Fluorescence Detection (Post-Column Oxidation) |
| Principle | Direct detection based on the electrochemical properties of BH4 and BH2. | Direct detection based on mass-to-charge ratio, allowing for simultaneous quantification of BH4, BH2, and B. | Indirect detection of fluorescent biopterin after chemical or coulometric oxidation of reduced forms. |
| Limit of Quantification (LOQ) | BH4: ~1.35 pmol (S/N=3 for LOD) | BH4 & BH2: 1 nmol/L; B: 2.5 nmol/L in cultured cells. 0.02 ng/mL (83 pmol/L) in human plasma. | Enables determination of all pterins even in deficit situations. |
| Linearity Range | Up to 100 µM | BH4 & BH2: 1 to 100 nmol/L; B: 2.5 to 100 nmol/L. Up to 100 nmol/L for all five pterins (BH4, BH2, B, NH2, N). | |
| Precision (CV%) | 11.27% (1 µM BH4) | Intra-day and Inter-day <15% | Never exceeded 9.9% |
| Accuracy / Recovery | 7.99% deviation (1 µM BH4) | Mean recoveries were 105 ± 7% for biopterin. | Equal to or higher than 88%. |
| Sample Throughput | Run time per sample: ~15 min. | Total chromatographic run time: ~23 min. | Single run for all pterin forms. |
| Selectivity | Co-elution with interfering compounds like ascorbate can be an issue and requires protocol optimization. | High selectivity and specificity. Can distinguish between different forms simultaneously. | Good separation of pterin forms without interfering peaks after optimization. |
| Stability | BH4 is unstable; requires antioxidants like DTE and DTPA during storage and analysis. | Timely anti-oxidation is essential for accurate assessment. | Samples should be analyzed within 6 hours; stable for 24 months at -80°C. |
Experimental Protocols
Below is a detailed methodology for the quantification of BH4 and its oxidized product BH2 using HPLC with Electrochemical Detection (HPLC/ECD), adapted from established protocols.
Protocol: BH4 and BH2 Quantification by HPLC-ECD
1. Sample Preparation and Stabilization:
-
Blood should be collected in the presence of an antioxidant such as 0.1% (w/v) dithiothreitol (DTT) or a combination of 1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA).
-
For tissue samples, homogenization should occur in a buffer containing antioxidants to prevent the auto-oxidation of BH4.
-
BH4 standards are stabilized by the addition of DTE and DTPA. Overnight storage of standards at room temperature without antioxidants can lead to a complete loss of BH4.
2. Chromatographic Conditions:
-
HPLC System: Dionex UltiMate 3000 or equivalent.
-
Column: Synergi Polar, 250 mm × 4.6 mm, 4 µm, 80 Å (Phenomenex).
-
Column Temperature: 37 °C.
-
Mobile Phase: 50 mM potassium phosphate, pH 2.6, with 0.1 mM DTE and 0.1 mM DTPA.
-
Flow Rate: 0.7 mL/min (isocratic).
-
Injection Volume: 20 µL.
-
Autosampler Temperature: 4 °C.
3. Electrochemical Detection:
-
Detector: Dionex CoulArray™ or equivalent multi-electrode coulometric detector.
-
Electrode Potentials: Set vs. a palladium reference electrode. A series of potentials are used, for example: 0 mV, +150 mV, +280 mV, and +600 mV.
-
Quantification Channels:
-
BH4: Sum of signals from +150 mV and +280 mV channels. An optimized protocol may use the 0 mV channel to separate BH4 from ascorbate.
-
BH2: Signal from the +600 mV channel.
-
4. Data Analysis:
-
External and internal standards are used for peak identification and quantification.
-
Typical retention times are approximately 5.3 min for BH4 and 9.2 min for BH2 under these conditions.
-
Linearity is established using a calibration curve with known concentrations of BH4 and BH2 standards.
Visualized Pathways and Workflows
The following diagrams illustrate the experimental workflow and the key biological pathways involving this compound.
Caption: General experimental workflow for this compound quantification.
Caption: this compound (BH4) biosynthesis and recycling pathways.
Caption: Role of this compound (BH4) in coupled vs. uncoupled eNOS function.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Endogenous D-Biopterin: Assessing Biological Equivalence
For researchers, scientists, and drug development professionals, understanding the biological equivalence of synthetic and endogenous molecules is paramount. This guide provides an objective comparison of synthetic D-Biopterin (in its active form, tetrahydrobiopterin or BH4), commercially available as sapropterin dihydrochloride, and its endogenous counterpart. The data presented herein supports the functional interchangeability of the two.
Endogenous this compound, specifically its reduced form 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), is a critical cofactor for several essential enzymes in the human body.[1][2][3] Synthetic BH4, known as sapropterin dihydrochloride, is a pharmaceutical formulation of this naturally occurring cofactor.[4][5] This guide will delve into the comparative biological functions, supported by experimental methodologies, to illustrate their equivalence.
Comparative Overview of Synthetic and Endogenous this compound
While direct "synthetic vs. endogenous" comparative studies are scarce due to the chemical identity of the two molecules, the wealth of clinical and preclinical data on sapropterin dihydrochloride confirms its ability to mimic the function of endogenous BH4. It effectively acts as a cofactor for the same enzymes, thereby restoring or enhancing their activity in cases of BH4 deficiency or for certain enzyme mutations.
| Feature | Endogenous this compound (BH4) | Synthetic this compound (Sapropterin Dihydrochloride) | Biological Equivalence |
| Chemical Structure | (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin | (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin dihydrochloride | Chemically identical active moiety. The synthetic form is a stable salt. |
| Primary Function | Essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases. | Acts as an enzymatic cofactor to supplement or replace endogenous BH4. | Assumed to be 100% equivalent at a molecular level. |
| Source | Biosynthesized in the body from guanosine triphosphate (GTP). | Produced through chemical synthesis. | N/A |
| Regulation | Tightly regulated by biosynthetic and recycling pathways. | Administered orally in pharmacological doses. | N/A |
| Clinical Use | N/A (endogenously produced) | Treatment of Phenylketonuria (PKU) and other BH4 deficiencies. | The clinical efficacy of the synthetic form relies on its biological equivalence. |
Functional Equivalence in Key Signaling Pathways
This compound is a linchpin in several metabolic and signaling pathways. The biological equivalence of its synthetic and endogenous forms is demonstrated by their identical roles in these processes.
Aromatic Amino Acid Hydroxylation
Endogenous BH4 is an indispensable cofactor for phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH). These enzymes are rate-limiting in the synthesis of tyrosine, dopamine, and serotonin, respectively. Synthetic BH4 (sapropterin) has been shown to enhance the activity of mutant PAH enzymes in responsive patients with PKU, underscoring its functional equivalence.
This compound as a cofactor in neurotransmitter synthesis.
Nitric Oxide Synthesis
BH4 is a critical cofactor for all isoforms of nitric oxide synthase (NOS), which catalyzes the production of nitric oxide (NO) from L-arginine. NO is a key signaling molecule in the cardiovascular system. When BH4 levels are insufficient, NOS becomes "uncoupled" and produces superoxide instead of NO. Administration of synthetic BH4 can restore NOS coupling and NO production, demonstrating its interchangeability with the endogenous cofactor.
Role of this compound in coupled and uncoupled NOS activity.
Experimental Protocols for Assessing Bioequivalence
To formally assess the biological equivalence of a synthetic this compound preparation with the endogenous cofactor, a series of in vitro enzymatic assays can be performed. Below are representative protocols for the key this compound-dependent enzymes.
Phenylalanine Hydroxylase (PAH) Activity Assay
This assay measures the conversion of phenylalanine to tyrosine, with the activity of PAH being dependent on the presence of BH4.
Materials:
-
Recombinant human PAH
-
L-phenylalanine
-
Endogenous this compound (as a purified standard) or Synthetic this compound (sapropterin dihydrochloride)
-
Catalase
-
Dithiothreitol (DTT)
-
Trichloroacetic acid (TCA)
-
HPLC system for tyrosine detection
Protocol:
-
Prepare a reaction mixture containing buffer, catalase, DTT, and varying concentrations of either endogenous or synthetic this compound.
-
Initiate the reaction by adding L-phenylalanine and recombinant human PAH.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for tyrosine production using HPLC.
-
Compare the rate of tyrosine formation between reactions containing endogenous versus synthetic this compound to determine kinetic parameters (Km and Vmax).
Nitric Oxide Synthase (NOS) Activity Assay
This assay measures the production of nitric oxide from L-arginine, which is dependent on BH4.
Materials:
-
Purified NOS (e.g., eNOS or nNOS)
-
L-arginine (and radiolabeled L-[14C]arginine)
-
Endogenous this compound or Synthetic this compound
-
NADPH
-
Calmodulin
-
Calcium Chloride
-
Dowex AG50WX-8 resin
-
Scintillation counter
Protocol:
-
Prepare a reaction buffer containing NADPH, calmodulin, calcium chloride, and either endogenous or synthetic this compound.
-
Add the purified NOS enzyme to the buffer.
-
Initiate the reaction by adding a mixture of L-arginine and L-[14C]arginine.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Apply the reaction mixture to a Dowex AG50WX-8 resin column to separate L-[14C]citrulline from unreacted L-[14C]arginine.
-
Quantify the amount of L-[14C]citrulline produced using a scintillation counter.
-
Compare the citrulline production in the presence of endogenous versus synthetic this compound.
Experimental Workflow for Bioequivalence Assessment
The logical flow for assessing the bioequivalence of synthetic this compound would involve a stepwise validation from in vitro enzymatic assays to cellular and potentially in vivo models.
Workflow for assessing the biological equivalence of this compound.
Conclusion
The available scientific literature and the clinical use of sapropterin dihydrochloride strongly support the biological equivalence of synthetic and endogenous this compound. As they are chemically identical, their function as a cofactor for key enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase is interchangeable. The experimental protocols outlined in this guide provide a framework for formally quantifying this equivalence. For researchers and drug developers, synthetic this compound can be confidently utilized as a biologically equivalent substitute for the endogenous cofactor in experimental and therapeutic settings.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sapropterin dihydrochloride for phenylketonuria and tetrahydrobiopterin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for D-Biopterin: A Guide for Laboratory Professionals
The proper disposal of D-Biopterin, like all laboratory chemicals, is crucial for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols and all applicable local, state, and federal regulations is mandatory.
Core Principles of Chemical Disposal
Before proceeding with disposal, it is essential to recognize the fundamental principles of chemical waste management. This compound should never be disposed of with household garbage or discharged into the sewage system. All waste, including the chemical itself, contaminated materials, and empty containers, must be handled in accordance with official regulations and disposed of through an approved waste disposal plant.[1]
Required Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate PPE to avoid direct contact.[2][3] This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-impermeable gloves.
-
Body Protection: A lab coat or other suitable protective clothing.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.
All handling should occur in a well-ventilated area, such as a chemical fume hood.
Step-by-Step Disposal Procedures
The following procedures outline the disposal process for different forms of this compound waste.
Procedure 1: Disposal of Unused or Waste this compound
-
Collection: Carefully collect the solid this compound waste. Avoid creating dust.
-
Containment: Place the waste into a suitable, clearly labeled, and tightly closed container for disposal. The container should be compatible with the chemical.
-
Storage: Store the sealed waste container in a designated, secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
Procedure 2: Disposal of this compound Spills
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup (Solid Spills): Carefully sweep or shovel the spilled solid material into a suitable container for disposal.
-
Cleanup (Liquid Spills): For solutions, absorb the spill using an inert, non-combustible material like diatomite or universal binders.
-
Decontamination: Clean the spill area and any contaminated equipment thoroughly. Surfaces can be decontaminated by scrubbing with alcohol.
-
Disposal: Collect all cleanup materials (absorbents, contaminated PPE) in a sealed, properly labeled waste container and dispose of it as chemical waste according to the steps in Procedure 1.
Procedure 3: Disposal of Contaminated Materials and Empty Containers
Contaminated items such as gloves, weighing paper, pipette tips, and labware must be treated as chemical waste.
-
Collection: Place all contaminated disposable materials into a designated, labeled waste container.
-
Empty Container Decontamination: The original this compound container should be triple-rinsed with a suitable solvent (e.g., water or as recommended by your EHS office).
-
Disposal of Rinsate: The rinsate from the container cleaning must be collected and disposed of as chemical waste. Do not pour it down the drain.
-
Final Container Disposal: Once decontaminated, the empty container can be punctured to prevent reuse and then disposed of in a sanitary landfill or offered for recycling, in accordance with local regulations.
Data Presentation: Waste Management Summary
While specific quantitative disposal parameters are determined by regulations, the following table summarizes the handling of different this compound waste streams.
| Waste Type | Recommended Containment | Disposal Method |
| Unused/Expired this compound | Sealed, labeled, chemically compatible container | Collection by a licensed chemical waste disposal contractor. |
| Spill Cleanup Debris | Sealed, labeled, chemically compatible container | Collection by a licensed chemical waste disposal contractor. |
| Contaminated Labware (disposable) | Labeled chemical waste bag or container | Collection by a licensed chemical waste disposal contractor. |
| Empty this compound Container | Original container (prior to decontamination) | Triple-rinse, collect rinsate as chemical waste, then dispose of container in landfill or via recycling. |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols derived from Safety Data Sheets (SDS). No experimental protocols for the chemical alteration or neutralization of this compound for disposal are recommended, as disposal must be handled by licensed professionals in accordance with strict regulations. The primary "methodology" is segregation, safe containment, and professional disposal.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Management.
References
Essential Safety and Operational Guidance for Handling D-Biopterin
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of D-Biopterin, including detailed operational and disposal plans.
Personal Protective Equipment and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment (PPE) to minimize exposure.[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area.[1] The use of a laboratory fume hood is recommended to control the release of dust or aerosols.
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
A risk assessment should be conducted to determine the specific PPE required for the scale and nature of the work being performed. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield should be worn to protect against splashes. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are recommended. Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A lab coat or a chemical-resistant apron should be worn to protect the skin and personal clothing. For larger quantities or where there is a risk of significant spillage, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | If dust or aerosols are likely to be generated, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection should be used. The need for respiratory protection should be determined by a risk assessment. |
Safe Handling and Disposal Procedures
Adherence to proper handling and disposal protocols is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
Confirm that the work area is clean and that all required equipment is within easy reach inside the ventilated enclosure (e.g., fume hood).
-
Have a designated waste container for this compound and contaminated materials.
-
-
Handling this compound Powder:
-
Handle this compound as a solid in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
-
Preparing Solutions:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure this is also done within the fume hood.
-
-
After Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean all equipment and the work area to remove any residual contamination.
-
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and cleaning materials, should be collected in a designated and properly labeled hazardous waste container.
-
Disposal Method: Disposal must be carried out in accordance with all applicable federal, state, and local regulations. Do not dispose of this compound down the drain or in the regular trash. Contact your institution's environmental health and safety department for specific disposal procedures.
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
In Case of a Spill:
-
Small Spills: For small spills of solid material, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust. Clean the spill area with a suitable cleaning agent.
-
Large Spills: For large spills, evacuate the area and prevent entry. Contact your institution's emergency response team.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
